Fmoc-Tyr-Obzl
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-23-16-14-21(15-17-23)18-29(30(34)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,33H,18-20H2,(H,32,35)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPVFGBPEVOJEV-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Tyr(Bzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of peptides is paramount. The choice of building blocks is a critical determinant of success, directly impacting yield, purity, and the biological activity of the final peptide. Among the arsenal of protected amino acids, Fmoc-Tyr(Bzl)-OH stands out as a cornerstone for the incorporation of tyrosine residues. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and strategic application of Fmoc-Tyr(Bzl)-OH in solid-phase peptide synthesis (SPPS), grounded in field-proven insights and established methodologies.
The Strategic Role of Fmoc-Tyr(Bzl)-OH in Peptide Synthesis
Fmoc-Tyr(Bzl)-OH is a derivative of the amino acid L-tyrosine, strategically modified with two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile benzyl (Bzl) group on the side-chain phenol. This orthogonal protection scheme is the foundation of its utility in modern peptide synthesis.[1][2]
The Fmoc group ensures that the α-amine is shielded from unwanted reactions during the coupling of the subsequent amino acid in the peptide chain. Its removal is achieved under mild basic conditions, typically with piperidine, which preserves the acid-sensitive side-chain protecting groups and the linkage of the peptide to the resin support.[1][3] The benzyl group protects the reactive phenolic hydroxyl of the tyrosine side chain, preventing side reactions such as acylation during the synthesis.[4] This protection is robust enough to withstand the repeated basic treatments for Fmoc removal but can be efficiently cleaved during the final acidolytic step, typically with trifluoroacetic acid (TFA).[5][6]
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of Fmoc-Tyr(Bzl)-OH is essential for its effective handling, storage, and application in synthesis protocols.
Caption: Chemical structure of Fmoc-Tyr(Bzl)-OH.
Table 1: Core Chemical and Physical Properties of Fmoc-Tyr(Bzl)-OH
| Property | Value | References |
| CAS Number | 71989-40-7 | [1][7][8] |
| Molecular Formula | C₃₁H₂₇NO₅ | [1][7][8] |
| Molecular Weight | 493.55 g/mol | [6][7][8] |
| Appearance | White to off-white powder | [7][9] |
| Melting Point | 157-161 °C | [8][10][11] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10][11][12] |
| Storage | 2-8°C, sealed in a dry environment | [7][10][11] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Tyr(Bzl)-OH is a fundamental reagent in Fmoc-based SPPS. The synthesis cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.
The Fmoc-SPPS Workflow
The incorporation of a Tyr(Bzl) residue using Fmoc-Tyr(Bzl)-OH follows a well-defined cycle of deprotection, activation, and coupling.
Caption: General workflow for incorporating Fmoc-Tyr(Bzl)-OH in SPPS.
Key Experimental Protocols
The successful application of Fmoc-Tyr(Bzl)-OH hinges on the execution of precise and validated protocols. The following sections detail the critical steps for its use in manual SPPS.
Protocol for Fmoc Deprotection
This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.[1][3]
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[13]
Protocol for Coupling of Fmoc-Tyr(Bzl)-OH using HBTU/DIPEA
This protocol describes the activation and coupling of Fmoc-Tyr(Bzl)-OH to the deprotected N-terminus of the peptide-resin using the efficient HBTU coupling reagent.[14][15][16]
Reagents:
-
Fmoc-Tyr(Bzl)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Peptide synthesis grade)
Procedure:
-
Pre-activation: In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the solution and mix for 1-5 minutes to allow for pre-activation of the amino acid.[13]
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[7][15]
-
If the reaction is incomplete (blue beads), the coupling step can be repeated ("double coupling").[7]
-
Once complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (5 times).[13]
Protocol for Final Cleavage and Benzyl Group Deprotection
This final step cleaves the synthesized peptide from the resin support and simultaneously removes the benzyl side-chain protecting group from the tyrosine residue, along with other acid-labile side-chain protecting groups.[5][17][18]
-
Trifluoroacetic acid (TFA) (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (Reagent K) immediately before use. Phenol and thioanisole are particularly effective scavengers for the benzyl cations generated during cleavage, preventing side reactions.[5]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[15]
-
Agitate the mixture at room temperature for 2-4 hours.[19]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether.[7][20]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[7]
Troubleshooting and Field-Proven Insights
Even with robust protocols, challenges can arise during peptide synthesis. Understanding the causality behind these issues is key to effective troubleshooting.
Table 2: Common Issues and Troubleshooting Strategies with Fmoc-Tyr(Bzl)-OH
| Issue | Potential Cause(s) | Troubleshooting Strategy | References |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky nature of Fmoc-Tyr(Bzl)-OH can sometimes slow down the reaction. Peptide Aggregation: Hydrophobic sequences, exacerbated by the benzyl group, can aggregate on the resin, blocking reactive sites. | Double Coupling: Repeat the coupling step with fresh reagents. Use a More Potent Coupling Reagent: Switch to HATU or PyBOP. Change Solvent: Use NMP or add chaotropic agents. Elevate Temperature: Perform the coupling at a higher temperature (e.g., with microwave assistance). | [7][21][22] |
| Incomplete Benzyl Deprotection | Insufficiently Strong Acidolysis: The standard TFA/TIS/H₂O cocktail may not be sufficient for complete removal of the Bzl group. Scavenger Depletion: Generated benzyl cations can re-attach to the peptide if scavengers are not adequate. | Use a Stronger Cleavage Cocktail: Employ "Reagent K" with phenol and thioanisole. Increase Cleavage Time: Extend the cleavage reaction time to 4 hours or more. Ensure Sufficient Reagent Volume: Use enough cleavage cocktail to fully suspend the resin. | [5][19] |
| Peptide Aggregation | Hydrophobic Collapse: The growing peptide chain, particularly with hydrophobic residues like Tyr(Bzl), can form secondary structures that are insoluble in the synthesis solvent. | Incorporate Backbone Protection: Use pseudoproline dipeptides or Hmb-protected amino acids to disrupt hydrogen bonding. Use a Low-Substitution Resin: This increases the distance between peptide chains. Sonication: Apply sonication during coupling and deprotection steps. | [7][12][22] |
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling Fmoc-Tyr(Bzl)-OH and the associated reagents.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like TFA and piperidine.
-
Storage: Store Fmoc-Tyr(Bzl)-OH in a cool (2-8°C), dry place, tightly sealed to prevent degradation.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
Fmoc-Tyr(Bzl)-OH is an indispensable tool in the synthesis of complex peptides for research and therapeutic development. Its well-defined chemical properties and the orthogonal protection strategy it employs allow for the reliable and high-fidelity incorporation of tyrosine residues. By understanding the principles behind its application and adhering to meticulously developed protocols, researchers can navigate the complexities of peptide synthesis and achieve their desired target molecules with high purity and yield. The insights and detailed methodologies provided in this guide serve as a practical resource for both novice and experienced peptide chemists, fostering scientific integrity and successful outcomes in the laboratory.
References
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc SPPS Linkers [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. chempep.com [chempep.com]
- 21. peptide.com [peptide.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Fmoc-Tyr(Bzl)-OH in Peptide Synthesis
Executive Summary: This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of N-α-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH). We will explore its fundamental role within the orthogonal strategy of solid-phase peptide synthesis (SPPS), detail the specific functions of its constituent protecting groups, and present field-proven experimental protocols. The narrative emphasizes the causality behind methodological choices, potential side reactions, and the mechanistic underpinnings of its application, ensuring a robust and practical framework for its successful implementation in the synthesis of complex peptides.
The Cornerstone of Modern Peptide Synthesis: The Orthogonal Protection Strategy
The synthesis of peptides, whether for therapeutic development or basic research, demands a precise, stepwise assembly of amino acids. Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology, enabling the efficient construction of peptide chains on a solid support.[1] The success of SPPS hinges on a robust protecting group strategy. The most widely adopted approach is the Fmoc/tBu orthogonal system, where the temporary N-terminal α-amino protecting group and the permanent side-chain protecting groups are removed under distinct, non-interfering chemical conditions.[2][3]
-
Temporary N-α-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the α-amino function of all incoming amino acids.[4] Its key feature is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]
This orthogonality is paramount; it ensures that the integrity of the growing peptide and its side-chain functionalities are maintained throughout the iterative cycles of deprotection and coupling.[7][]
Caption: The orthogonal nature of Fmoc-based SPPS.
A Profile of Fmoc-Tyr(Bzl)-OH
Fmoc-Tyr(Bzl)-OH is a critical building block for incorporating tyrosine residues into a peptide sequence.[9] The tyrosine side chain contains a phenolic hydroxyl group, which is nucleophilic and prone to undesirable side reactions, such as O-acylation, during the activation and coupling steps of peptide synthesis.[10][11] To prevent this, the hydroxyl group must be masked with a suitable protecting group. In Fmoc-Tyr(Bzl)-OH, this protection is afforded by a benzyl (Bzl) group, which forms a stable benzyl ether.[12]
Table 1: Physicochemical Properties of Fmoc-Tyr(Bzl)-OH
| Property | Value | Reference(s) |
| CAS Number | 71989-40-7 | [13] |
| Molecular Formula | C₃₁H₂₇NO₅ | [13][14] |
| Molecular Weight | 493.55 g/mol | [13][14] |
| Appearance | White to off-white powder | [9][15] |
| Melting Point | 157-161 °C | [13][15] |
| Storage | 2-8°C, sealed in dry conditions | [13][15] |
The Benzyl (Bzl) Protecting Group: A Deeper Dive
While the tert-butyl (tBu) ether is the most common protecting group for the tyrosine side chain in Fmoc-SPPS, the benzyl (Bzl) ether offers a distinct set of properties.[10]
Stability and Lability: The Bzl group is completely stable to the basic conditions used for Fmoc removal.[16] It is, however, labile to strong acids like trifluoroacetic acid (TFA) and hydrogen fluoride (HF), which are used for the final cleavage of the peptide from the resin.[16] This allows for its use within the standard Fmoc workflow. The Bzl group can also be removed under neutral conditions via catalytic hydrogenation (e.g., Pd/C), a feature that can be exploited in solution-phase synthesis or for selective deprotection strategies.[17][18]
Comparison with tert-Butyl (tBu): The benzyl ether is significantly more susceptible to acidolysis than the t-butyl ether.[10][16] While this makes it less suitable for Boc-SPPS, which involves repeated TFA treatments, it is generally stable enough for the single, final TFA cleavage in Fmoc-SPPS.[10]
A Critical Side Reaction: O-to-C Benzyl Migration: A well-documented side reaction during strong acid treatment is the intramolecular rearrangement of the O-benzyl group to the C3 position of the tyrosine aromatic ring, yielding 3-benzyltyrosine.[19][20] This acid-catalyzed migration proceeds via the formation of a benzyl cation, which can then perform an electrophilic aromatic substitution on the activated tyrosine ring.
Mitigation Strategy: The key to suppressing this side reaction is the inclusion of "scavengers" in the cleavage cocktail. Scavengers are nucleophilic species, such as water, triisopropylsilane (TIS), or thioanisole, that rapidly trap the liberated benzyl cation before it can re-alkylate the peptide.[19][21] A typical cleavage cocktail might consist of 95% TFA, 2.5% water, and 2.5% TIS.
Experimental Workflow: Incorporation of Fmoc-Tyr(Bzl)-OH in SPPS
This section provides a standardized, self-validating protocol for the incorporation of a Fmoc-Tyr(Bzl)-OH residue into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).
Caption: Standard workflow for a single coupling cycle in SPPS.
Protocol:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes in a suitable reaction vessel.[22] Drain the solvent.
-
N-terminal Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[22]
-
Agitate for 5-7 minutes. Drain the solution.
-
Repeat the piperidine treatment for another 5-7 minutes. The rationale for a two-step deprotection is to ensure completeness, especially for sterically hindered residues.
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is 5 x DMF, followed by 3 x Dichloromethane (DCM), and finally 3 x DMF. Complete removal is critical as residual piperidine will neutralize the subsequent coupling reagents.
-
Activation and Coupling of Fmoc-Tyr(Bzl)-OH:
-
In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve 4 equivalents of Fmoc-Tyr(Bzl)-OH (0.4 mmol) and 3.95 equivalents of an activating agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.[4]
-
Add 8 equivalents of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to the amino acid solution.[23] The purpose of the base is to deprotonate the carboxylic acid of the Fmoc-amino acid and neutralize the HCl salt of the incoming amine, facilitating the reaction.[5]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
Reaction Monitoring (Self-Validation):
-
Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.
-
Interpretation: A blue/purple color indicates the presence of unreacted primary amines, signifying an incomplete coupling. Yellow/clear beads indicate a complete reaction.
-
Action: If the test is positive, a second coupling (recoupling) step is required. If negative, proceed to the deprotection step for the next amino acid in the sequence.
-
-
Final Cleavage and Bzl Deprotection:
-
Once the entire peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, for example: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[24]
-
Add the cocktail to the resin and allow it to react for 2-4 hours at room temperature. This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the benzyl group from tyrosine.[21]
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Mechanistic Insights
A deeper understanding of the underlying chemical mechanisms is crucial for troubleshooting and optimizing peptide synthesis.
5.1 Fmoc Group Removal: The cleavage of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cb mechanism).[5][7] Piperidine, a secondary amine, abstracts the acidic proton on the fluorenyl ring system. The resulting carbanion is aromatic and highly stabilized.[7] This intermediate then eliminates to form dibenzofulvene and a carbamate, which subsequently decarboxylates to release the free amine. The piperidine also serves as a scavenger, forming a stable adduct with the electrophilic dibenzofulvene, preventing it from reacting with the newly liberated N-terminus.[6]
5.2 Benzyl Group Cleavage: The acid-catalyzed removal of the benzyl ether from the tyrosine side chain proceeds through a mechanism involving protonation of the ether oxygen by the strong acid (TFA). This makes the benzyl group a good leaving group. The C-O bond cleaves to release the free hydroxyl group on tyrosine and a stable benzyl cation. This cation is then immediately quenched by a scavenger molecule (e.g., TIS or water) present in the cleavage cocktail, preventing side reactions like the re-alkylation of tyrosine or other sensitive residues like tryptophan.[16][19]
Caption: Key deprotection mechanisms in Fmoc-SPPS.
Conclusion
Fmoc-Tyr(Bzl)-OH is a well-established and valuable reagent in the biochemist's toolkit for peptide synthesis. While Fmoc-Tyr(tBu)-OH is often the default choice, a thorough understanding of the properties of the benzyl protecting group—including its unique lability and potential side reactions—provides the synthetic chemist with greater strategic flexibility. By employing carefully designed protocols, including the judicious use of scavengers during final cleavage, Fmoc-Tyr(Bzl)-OH can be used to reliably synthesize high-purity tyrosine-containing peptides for a wide array of applications in drug discovery, diagnostics, and fundamental biological research.
References
- Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
- Thermal Cleavage of the Fmoc Protection Group. (2010). CHIMIA.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.Total Synthesis.
- Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid.PubMed.
- Fmoc-Tyr(Bzl)-OH Product Page.Sigma-Aldrich.
- Amino Acid Derivatives for Peptide Synthesis.[Source not explicitly named, likely a supplier technical guide].
- Aromatic Hydroxy Groups.[Source likely a textbook chapter on peptide synthesis].
- FMOC-D-TYR(BZL)-OH Chemical Properties, Uses, Production.ChemicalBook.
- Can we remove the fmoc group after peptide cleavage? (2021).
- O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine.PubChem.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.[Source not explicitly named, likely a supplier technical guide].
- Fmoc-O-benzyl-L-tyrosine.Chem-Impex.
- Overview of Solid Phase Peptide Synthesis (SPPS).[Source not explicitly named, likely a supplier technical guide].
- Fmoc-Tyr(Bzl)-OH.ApiSyn Healthcare Pvt. Ltd..
- Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry.NINGBO INNO PHARMCHEM CO.,LTD..
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.[Source not explicitly named, likely a supplier technical guide].
- Fmoc-O-benzyl-L-tyrosine.ChemicalBook.
- Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. (2021).
- Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine.Journal of the American Chemical Society.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Fmoc-Tyr(Bzl)
- Fmoc Solid Phase Peptide Synthesis.ChemPep.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Introduction to Peptide Synthesis.PMC - NIH.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
- Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation.[Source not explicitly named, likely a journal article].
- Benzyl Ethers - Protecting Groups.Organic Chemistry Portal.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- The Strategic Role of Fmoc-Tyr(tBu)-OH in the Advancement of Therapeutic Peptides.Benchchem.
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- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 9. chemimpex.com [chemimpex.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]
- 14. O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine | C31H27NO5 | CID 14427834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Fmoc-O-benzyl-L-tyrosine | 71989-40-7 [chemicalbook.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. Benzyl Ethers [organic-chemistry.org]
- 19. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
- 22. chem.uci.edu [chem.uci.edu]
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- 24. luxembourg-bio.com [luxembourg-bio.com]
An In-depth Technical Guide to Fmoc-Tyr(Bzl)-OH: A Cornerstone in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Characteristics of Fmoc-Tyr(Bzl)-OH
Fmoc-Tyr(Bzl)-OH is a derivative of the amino acid L-tyrosine, strategically modified with two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile benzyl (Bzl) group on the side-chain phenolic hydroxyl. This orthogonal protection scheme is fundamental to its utility in modern peptide chemistry, allowing for selective deprotection and chain elongation.[1][2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of Fmoc-Tyr(Bzl)-OH is paramount for its successful application. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 71989-40-7 | [3][4][5] |
| Molecular Formula | C₃₁H₂₇NO₅ | [3][4] |
| Molecular Weight | 493.55 g/mol | [5][6] |
| Appearance | White to off-white powder | [3] |
| Purity (HPLC) | ≥98.0% | [5][6] |
| Melting Point | 157-161 °C | [7] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [8] |
The Role of Fmoc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the dominant methodology in SPPS, celebrated for its mild reaction conditions and high efficiency.[] Fmoc-Tyr(Bzl)-OH is a quintessential reagent within this strategy. The Fmoc group provides temporary protection for the N-terminus, while the benzyl group offers semi-permanent protection for the tyrosine side-chain, preventing unwanted side reactions during peptide assembly.[1][2]
The general workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-Tyr(Bzl)-OH, into a growing peptide chain on a solid support is a cyclical process involving two main steps: N-α-Fmoc deprotection and coupling.
Caption: The core cyclical workflow of Solid-Phase Peptide Synthesis (SPPS).
N-α-Fmoc Group Deprotection
Mechanism: The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring system. This initiates an elimination cascade, releasing the free amine of the resin-bound peptide, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate. The excess piperidine acts as a scavenger, trapping the DBF to form a stable adduct, which is then removed during washing steps.[3][4][5]
Protocol: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Deprotection Treatment: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[10][11]
-
Second Treatment (Optional but Recommended): Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Expert Insight: Incomplete deprotection is a common cause of truncated peptide sequences. For "difficult" sequences prone to aggregation, extending the deprotection time or using a stronger base system like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solution with a piperidine scavenger may be necessary.[3][12]
Coupling of Fmoc-Tyr(Bzl)-OH
Mechanism: To form a new peptide bond, the carboxylic acid of Fmoc-Tyr(Bzl)-OH must be activated to create a highly reactive acyl species. This is typically achieved using coupling reagents that form active esters or similar intermediates in situ. Common activators include aminium/uronium salts like HBTU and HATU, or carbodiimides like DIC, often used with an additive like HOBt or OxymaPure to enhance efficiency and suppress racemization.[6][13][14]
Caption: Generalized workflow for amino acid activation and coupling in SPPS.
Protocol: Standard Coupling with HATU
-
Prepare Coupling Solution: In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add Base: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the coupling solution and mix for 1-2 minutes. The solution will typically change color, indicating activation.
-
Initiate Coupling: Immediately add the activated amino acid solution to the deprotected and washed peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Final Cleavage and Benzyl Group Deprotection
Upon completion of the peptide sequence assembly, the final step involves cleaving the peptide from the solid support and simultaneously removing all side-chain protecting groups, including the benzyl group from tyrosine.
Mechanism: The benzyl ether linkage is labile to strong acids. A cleavage cocktail, typically with a high concentration of trifluoroacetic acid (TFA), is used to protonate and cleave the ester or amide bond anchoring the peptide to the resin. Concurrently, the acid cleaves the benzyl group from the tyrosine side chain. During this process, reactive carbocations are generated from the protecting groups and the resin linker. Scavengers are crucial components of the cleavage cocktail to trap these electrophilic species and prevent modification of sensitive residues like tryptophan, methionine, and tyrosine itself. A common side reaction for Tyr(Bzl) is the acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring, forming 3-benzyltyrosine.[15]
Protocol: TFA Cleavage ("Reagent K" variation)
-
N-terminal Fmoc Removal: Ensure the Fmoc group from the final amino acid has been removed as per the protocol in section 2.1.
-
Resin Preparation: Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: A widely used general-purpose cocktail is Reagent K. In a well-ventilated fume hood, prepare a mixture of:
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
Note: For simpler peptides without sensitive residues, a cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is often sufficient.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution under a gentle stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum.
Quality Control and Safety
Quality Assurance: The purity of the starting Fmoc-Tyr(Bzl)-OH is critical for the success of peptide synthesis. High-quality reagents lead to higher yields, easier purification, and more consistent results.[5] Standard quality control methods for the incoming amino acid derivative include:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity (typically ≥99%).[16][17]
-
Mass Spectrometry: To confirm the correct molecular weight.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.[16]
-
Enantiomeric Purity Analysis: To ensure high stereochemical integrity (typically ≥99.8% L-isomer).[17]
Safety and Handling:
-
Personal Protective Equipment (PPE): Always handle Fmoc-Tyr(Bzl)-OH and all related solvents and reagents in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][18]
-
Inhalation: Avoid inhaling the powder. Use a dust mask or respirator if necessary.[18]
-
Storage: Store the compound in a tightly sealed container in a dry, refrigerated environment (2-8°C) to maintain its stability.
Conclusion
Fmoc-Tyr(Bzl)-OH is an indispensable tool in the arsenal of the peptide chemist. Its well-defined physicochemical properties and the orthogonal nature of its protecting groups allow for its seamless integration into established SPPS workflows. A deep understanding of the mechanisms behind its application—from base-mediated Fmoc deprotection to acid-catalyzed final cleavage—empowers researchers to troubleshoot syntheses, optimize protocols, and ultimately achieve higher purity and yields of their target peptides. By adhering to the detailed protocols and expert insights provided in this guide, scientists can confidently leverage Fmoc-Tyr(Bzl)-OH to advance research in drug discovery, biochemistry, and materials science.
References
-
Fmoc-Tyr(Bzl)-OH [71989-40-7]. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. Retrieved January 12, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
-
Understanding Fmoc Amino Acids: Synthesis and Quality Control with Fmoc-D-3-(3-Thienyl)-Alanine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Sebestik, J., et al. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino Acids, 48(4), 1087-1098. Retrieved January 12, 2026, from [Link]
-
Bodanszky, M., & Bodanszky, A. (1984). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 23(6), 565-572. Retrieved January 12, 2026, from [Link]
-
Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 55(3), 217-226. Retrieved January 12, 2026, from [Link]
-
Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet for Fmoc-Tyr(tBu)-OH. (n.d.). Aapptec. Retrieved January 12, 2026, from [Link]
-
Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Applied Biosystems. Retrieved January 12, 2026, from [Link]
-
Fmoc-Tyr(Bzl)-OH Product Page. (n.d.). Aapptec Peptides. Retrieved January 12, 2026, from [Link]
-
Fields, G. B., & Fields, C. G. (1991). Methods for removing the Fmoc group. Peptide research, 4(2), 95-101. Retrieved January 12, 2026, from [Link]
-
Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. (2020). Digital.CSIC. Retrieved January 12, 2026, from [Link]
-
4 Fmoc protection methods Comparison. (n.d.). Omizzur. Retrieved January 12, 2026, from [Link]
-
Supporting information_OBC_rev1. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]
- 8. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. chempep.com [chempep.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Fmoc-Tyr(Bzl)-OH for Advanced Peptide Synthesis
Foreword: The Strategic Importance of Protected Amino Acids in Drug Discovery
In the landscape of modern drug development and biochemical research, synthetic peptides represent a frontier of immense potential. Their therapeutic precision and biological specificity are unparalleled. The successful construction of these complex biomolecules hinges on the foundational principles of solid-phase peptide synthesis (SPPS), a methodology reliant on the strategic use of temporarily protected amino acid derivatives. Among these, Fmoc-Tyr(Bzl)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-tyrosine, stands as a cornerstone for the incorporation of the critical tyrosine residue. This guide offers an in-depth exploration of the physical and chemical characteristics of Fmoc-Tyr(Bzl)-OH, providing researchers, scientists, and drug development professionals with the technical insights and field-proven expertise necessary to leverage this reagent to its fullest potential. Our narrative will delve not only into the "what" and "how" but, more importantly, the "why" that underpins the rational design of peptide synthesis protocols.
Core Molecular Profile of Fmoc-Tyr(Bzl)-OH
A thorough understanding of the fundamental properties of Fmoc-Tyr(Bzl)-OH is the bedrock upon which successful and reproducible synthetic strategies are built. These parameters dictate its handling, dissolution, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₂₇NO₅ | [1][2] |
| Molecular Weight | 493.55 g/mol | [1][3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 157-161 °C | [5] |
| Optical Rotation | [α]₂₀/D −16.0 ± 2.5° (c = 1% in DMF) | [5] |
| CAS Number | 71989-40-7 | [1][2] |
Expert Insight: The melting point provides a preliminary indication of purity. A broad melting range may suggest the presence of impurities or residual solvents. The specific optical rotation is a critical quality control parameter, confirming the enantiomeric purity of the L-tyrosine stereocenter, which is paramount for the biological activity of the final peptide.
The Orthogonal Shield: Understanding the Protective Groups
The efficacy of Fmoc-Tyr(Bzl)-OH in SPPS is derived from its orthogonal protection scheme, where the α-amino and side-chain functional groups can be selectively deprotected under distinct chemical conditions.[6]
Caption: Orthogonal protecting groups of Fmoc-Tyr(Bzl)-OH.
The Fmoc Group: A Base-Labile Temporary Guardian
The 9-fluorenylmethoxycarbonyl (Fmoc) group safeguards the α-amino functionality of tyrosine during the coupling of the carboxyl group to the growing peptide chain. Its defining characteristic is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] This allows for its removal without affecting the acid-labile side-chain protecting groups, a cornerstone of the Fmoc/tBu synthesis strategy.[7]
The mechanism of Fmoc deprotection is a base-induced β-elimination. The acidic proton on the fluorenyl ring is abstracted by the base, leading to the formation of a dibenzofulvene intermediate and the release of carbon dioxide. The highly reactive dibenzofulvene is subsequently trapped by the secondary amine base (e.g., piperidine) to form a stable adduct, preventing its reaction with the newly liberated α-amino group of the peptide chain.[7]
Caption: Mechanism of Fmoc deprotection and dibenzofulvene trapping.
The Benzyl Group: A Robust, Acid-Labile Side-Chain Shield
The phenolic hydroxyl group of the tyrosine side chain is a potent nucleophile that, if left unprotected, can lead to undesirable side reactions such as O-acylation during peptide coupling.[8] The benzyl (Bzl) ether linkage in Fmoc-Tyr(Bzl)-OH provides robust protection against such reactions. The Bzl group is stable to the basic conditions of Fmoc deprotection, ensuring the integrity of the tyrosine side chain throughout peptide elongation.[7]
The removal of the Bzl group is typically achieved during the final cleavage of the peptide from the solid support using strong acids, such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[7][9] The cleavage proceeds via an Sₙ1 mechanism, generating a reactive benzyl carbocation.[9]
Chemical Reactivity and Stability: A Field Perspective
Solubility Profile
Expert Insight: In cases of poor solubility, which can be an issue with some protected amino acids, especially during the synthesis of long or hydrophobic peptides, switching to NMP or adding a small percentage of dimethyl sulfoxide (DMSO) can be beneficial. However, for Fmoc-Tyr(Bzl)-OH, this is rarely necessary under standard conditions.
Stability Considerations
Fmoc-Tyr(Bzl)-OH is a stable solid that can be stored for extended periods at 2-8°C.[5] In solution, its stability is influenced by the solvent and pH.
-
Acidic Conditions: The Fmoc group is stable to the acidic conditions used for the cleavage of tBu-based side-chain protecting groups, a key feature of its orthogonality.[7] The benzyl ether linkage is also relatively stable to moderate acids but is cleaved by strong acids like TFA and HF.[7]
-
Basic Conditions: The Fmoc group is labile to secondary amines like piperidine.[7] Prolonged exposure to tertiary bases, such as N,N-diisopropylethylamine (DIEA), can also lead to premature deprotection, although this is generally slow.[7] The benzyl ether is stable to the basic conditions of Fmoc deprotection.
Expert Insight: The stability of the Fmoc group to tertiary amines is a critical consideration during the activation step of the carboxyl group for peptide coupling, which often employs DIEA. Pre-activation times should be minimized to reduce the risk of premature Fmoc removal and subsequent dipeptide formation.
Experimental Protocols and Methodologies
The successful incorporation of Fmoc-Tyr(Bzl)-OH into a peptide sequence requires a meticulous and well-validated protocol. The following sections provide detailed, step-by-step methodologies for the key stages of its use in SPPS.
Coupling of Fmoc-Tyr(Bzl)-OH
The formation of the peptide bond between the carboxyl group of Fmoc-Tyr(Bzl)-OH and the free amine of the resin-bound peptide is the cornerstone of chain elongation. The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions.
Recommended Coupling Protocol (HBTU/DIEA Activation):
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow for a brief pre-activation period of 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Perform a Kaiser test to monitor the disappearance of the free primary amine. A negative result (yellow beads) indicates complete coupling.
-
Washing: Upon completion, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
Causality Behind the Choices:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): This is a highly efficient uronium-based coupling reagent that rapidly forms the active HOBt ester of the amino acid, leading to fast and efficient coupling with minimal risk of racemization.
-
DIEA (N,N-Diisopropylethylamine): As a sterically hindered tertiary amine, DIEA acts as a base to activate the carboxyl group and neutralize the protonated amine on the resin without causing significant premature deprotection of the Fmoc group.
Caption: Workflow for the coupling of Fmoc-Tyr(Bzl)-OH in SPPS.
Cleavage and Deprotection of the Benzyl Group
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. The benzyl ether of Tyr(Bzl) requires strong acidic conditions for cleavage.
Recommended Cleavage Protocol ("Reagent K"):
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM (3 x 1 min) and dry thoroughly under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Freshly prepare "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and by-products.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
The Critical Role of Scavengers:
The cleavage of the benzyl group generates a highly reactive benzyl carbocation.[10] This electrophile can re-alkylate the deprotected tyrosine ring or attack other nucleophilic residues in the peptide, such as tryptophan and methionine, leading to significant impurities.[11] Scavengers are essential to "trap" these carbocations and prevent such side reactions.[11]
-
Phenol and Thioanisole: These aromatic compounds are excellent scavengers for benzyl cations, acting as nucleophiles to intercept the reactive electrophile.
-
Water: Helps to hydrolyze any remaining carbocations.
-
1,2-Ethanedithiol (EDT): A potent scavenger that also helps to reduce any oxidized methionine residues.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of Fmoc-Tyr(Bzl)-OH.
Spectroscopic Data
While a comprehensive set of publicly available, high-resolution spectra for Fmoc-Tyr(Bzl)-OH is limited, its spectral features can be predicted based on its chemical structure and comparison with similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorenyl, benzyl, and tyrosine rings, as well as the aliphatic protons of the tyrosine backbone and the fluorenyl group.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the urethane, C=O stretching of the carboxyl and urethane groups, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.[12]
Expert Insight: When analyzing a new batch of Fmoc-Tyr(Bzl)-OH, it is crucial to acquire and interpret these spectra to verify its identity and assess its purity before committing it to a lengthy and expensive peptide synthesis.
Potential Side Reactions and Mitigation Strategies
A proactive understanding of potential side reactions is key to troubleshooting and optimizing peptide synthesis.
-
Racemization: While the urethane-based Fmoc protection generally suppresses racemization during coupling, it can still occur, particularly with prolonged activation times or the use of strong bases.[7]
-
Mitigation: Use of additives like HOBt, shorter pre-activation times, and weaker bases like 2,4,6-collidine can minimize racemization.
-
-
Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling, resulting in deletion sequences in the final peptide.
-
Mitigation: Double coupling, using more potent coupling reagents like HATU, or increasing the reaction time and temperature can improve coupling efficiency.[13]
-
-
Premature Deprotection: As mentioned, prolonged exposure to tertiary bases during coupling can cause some degree of Fmoc removal.
-
Mitigation: Minimize pre-activation and coupling times.
-
-
Alkylation during Cleavage: This is the most significant side reaction associated with the Bzl group.
-
Mitigation: The use of an optimized scavenger cocktail, such as "Reagent K," is non-negotiable for the cleavage of Tyr(Bzl)-containing peptides.[11]
-
Conclusion: A Versatile and Reliable Building Block
Fmoc-Tyr(Bzl)-OH remains a vital tool in the arsenal of the peptide chemist. Its robust side-chain protection, coupled with the mild, base-labile nature of the Fmoc group, provides a reliable and versatile building block for the synthesis of a wide array of tyrosine-containing peptides. A comprehensive understanding of its physical and chemical properties, coupled with the implementation of optimized and well-rationalized experimental protocols, is the key to unlocking its full potential. This guide has aimed to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to approach their synthetic challenges with confidence and scientific rigor.
References
- A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. Benchchem.
- Best practices for cleavage of peptides containing Fmoc-Tyr(Bzl)-OH. Benchchem.
- The Linchpin of Peptide Synthesis: A Technical Guide to Benzyl Ester Protection in SPPS. Benchchem.
-
Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. [Link]
- Amino Acid Derivatives for Peptide Synthesis. (Link not available)
- Technical Support Center: Troubleshooting Peptide Synthesis with Fmoc-Tyr(Bzl)-OH. Benchchem.
-
Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids by Brittney A. Klein. ERA: Education & Research Archive. [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. [Link]
- A Comparative Guide to Tyrosine Side-Chain Protection in Fmoc-SPPS: A Focus on Fmoc-Tyr(Bzl)-OH. Benchchem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (Link not available)
-
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]
-
Fmoc-Tyr(Bzl)-OH. P3 BioSystems. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. [Link]
-
Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. [Link]
-
Predicting the Success of Fmoc-Based Peptide Synthesis. PMC - NIH. [Link]
-
O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine. PubChem. [Link]
-
Fmoc-L-Tyr(tBu)-OH. PubChem. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]
-
Fmoc-Tyr(Bzl)-OH [71989-40-7]. Aapptec Peptides. [Link]
-
(PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC - NIH. [Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Fmoc-Tyr(Bzl)-OH. Biorunstar. [Link]
- Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Technical Bulletins & General Procedures. Aapptec Peptides. [Link]
-
. (Link not available)
- The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. Benchchem.
- Application Notes and Protocols for Coupling Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis. Benchchem.
- Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. (Link not available)
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]
-
FTIR Functional Group Database Table with Search. InstaNANO. [Link]
Sources
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- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's In-Depth Guide to the Solubility of Fmoc-Tyr(Bzl)-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the success of synthesizing a target peptide hinges on a multitude of factors. Among the most critical, yet often empirically determined, is the solubility of the Fmoc-protected amino acid building blocks in the solvents used for coupling reactions. Poor solubility can lead to a cascade of issues, including incomplete reactions, peptide aggregation, and ultimately, a lower purity and yield of the final product. This guide provides a deep dive into the solubility of a key building block, Fmoc-Tyr(Bzl)-OH, offering both theoretical understanding and practical guidance for researchers in the field.
The Molecular Architecture of Fmoc-Tyr(Bzl)-OH and its Influence on Solubility
Fmoc-Tyr(Bzl)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-tyrosine, is a derivative of the amino acid tyrosine, strategically modified for use in Fmoc-based SPPS. Its solubility is a direct consequence of its molecular structure, which can be dissected into three key components:
-
The Fmoc Group: This large, hydrophobic fluorenylmethoxycarbonyl group is the cornerstone of Fmoc chemistry, providing temporary protection of the alpha-amino group. Its aromatic nature generally enhances solubility in many organic solvents.
-
The Tyrosine Side Chain with Benzyl Protection: The inherent aromaticity of the tyrosine side chain is further amplified by the benzyl (Bzl) protecting group on the hydroxyl function. This bulky, non-polar group significantly increases the hydrophobicity of the molecule.
-
The Carboxylic Acid: The free carboxylic acid group provides a site for activation and subsequent peptide bond formation. It introduces a polar character to the molecule.
The interplay between the large hydrophobic regions (Fmoc and Bzl-protected tyrosine) and the polar carboxylic acid group dictates the molecule's overall solubility profile.
A Quantitative and Qualitative Overview of Fmoc-Tyr(Bzl)-OH Solubility
While a comprehensive public database of quantitative solubility data for all Fmoc-amino acids remains elusive, this guide consolidates available information for Fmoc-Tyr(Bzl)-OH and related derivatives to provide a practical reference.
| Solvent | Chemical Class | Polarity Index | Quantitative Solubility of Fmoc-Tyr(Bzl)-OH | Qualitative Solubility of Fmoc-Tyr(Bzl)-OH | Notes on Related Compounds |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | ≥ 30 mg/mL[1] | Soluble | Fmoc-Tyr-OH: 66.67 mg/mL.[2] Fmoc-Tyr(tBu)-OH: ≥10 mg/mL and 100 mg/mL reported.[3][4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Data not available | Generally soluble | A standard and effective solvent for dissolving Fmoc-amino acids.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.5 | Data not available | Generally soluble | Often used as a stronger alternative to DMF, particularly for hydrophobic peptides.[6] |
| Dichloromethane (DCM) | Chlorinated | 3.1 | Data not available | Soluble[7][8] | A common solvent in peptide synthesis, though less polar than DMF or NMP. |
| Chloroform | Chlorinated | 4.1 | Data not available | Soluble[7][8] | Similar in properties to DCM. |
| Ethyl Acetate | Ester | 4.4 | Data not available | Soluble[7][8] | A moderately polar solvent. |
| Acetone | Ketone | 5.1 | Data not available | Soluble[7][8] | A polar aprotic solvent. |
| Ethanol | Polar Protic | 5.2 | Data not available | Slightly Soluble | For Fmoc-Tyr(tBu)-OH, solubility is reported as 0.1-1 mg/mL.[4] |
Note: The qualitative solubility information is based on general statements from chemical suppliers and the scientific literature. Actual solubility can be influenced by factors such as temperature, the purity of the solute and solvent, and the presence of any additives.
The "Why": Factors Governing the Solubility of Fmoc-Amino Acids
Understanding the principles behind solubility allows for rational solvent selection and troubleshooting.
The Role of Solvent Polarity
Polar aprotic solvents like DMF, NMP, and DMSO are the workhorses of SPPS for a reason.[9] Their ability to solvate both the polar and non-polar regions of Fmoc-amino acids is crucial. They can effectively interact with the carboxylic acid group while also accommodating the large hydrophobic Fmoc and side-chain protecting groups. The use of highly polar solvents can be particularly effective for dissolving protected peptides that are prone to aggregation.[5]
The Tendency for Aggregation
Fmoc-protected amino acids, especially those with hydrophobic side chains, have a propensity to aggregate in solution.[10] This self-association can significantly reduce their effective solubility and hinder their availability for the coupling reaction. The large, planar Fmoc groups can stack via π-π interactions, contributing to this phenomenon.
The Influence of Side-Chain Protecting Groups
The choice of the side-chain protecting group has a profound impact on solubility. The benzyl group in Fmoc-Tyr(Bzl)-OH, being large and hydrophobic, contributes to its solubility in non-polar organic solvents but can decrease its solubility in more polar environments compared to a less bulky protecting group like tert-butyl (tBu). For instance, Fmoc-Asn-OH and Fmoc-Gln-OH have very low solubility in DMF and NMP, but their trityl-protected counterparts, Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH, exhibit much better solubility.[11]
The Impact of Temperature
For many sparingly soluble compounds, a modest increase in temperature can significantly enhance solubility. Gentle warming can be an effective strategy to dissolve Fmoc-amino acids that are difficult to bring into solution at room temperature.[6] However, caution must be exercised to avoid potential degradation of the amino acid derivative with excessive heat.
Practical Implications in Solid-Phase Peptide Synthesis (SPPS)
The solubility of Fmoc-Tyr(Bzl)-OH directly impacts several critical aspects of SPPS.
Efficiency of the Coupling Reaction
For a successful coupling reaction, the activated Fmoc-amino acid must be fully dissolved and readily available to react with the free N-terminal amine of the growing peptide chain on the solid support. If the amino acid is not completely in solution, the effective concentration of the reactant is lowered, leading to incomplete coupling and the formation of deletion sequences.
Prevention of On-Resin Aggregation
The solubility of the growing peptide chain itself is a major consideration. Hydrophobic peptides are prone to aggregation on the resin, which can physically block reactive sites and prevent further chain elongation. The choice of solvent can influence this by ensuring the peptide chain remains well-solvated and extended.[5]
Impact on Product Purity and Yield
Ultimately, poor solubility of the building blocks leads to a less pure final product, contaminated with deletion and truncated peptide sequences. This complicates the purification process and reduces the overall yield of the desired peptide.
Experimental Protocol: Determination of Fmoc-Tyr(Bzl)-OH Solubility
For applications requiring precise knowledge of solubility in a specific solvent system, the following robust shake-flask method is recommended.
Materials and Equipment
-
Fmoc-Tyr(Bzl)-OH (high purity)
-
Organic solvents of interest (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of Fmoc-Tyr(Bzl)-OH of known concentrations in the solvent of interest.
-
Sample Preparation: In a series of vials, add an excess amount of Fmoc-Tyr(Bzl)-OH to a known volume of each solvent to be tested. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples and the standard solutions by HPLC. A reverse-phase C18 column is typically used, with UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the solubility of Fmoc-Tyr(Bzl)-OH in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Visualizing the Workflow and Key Relationships
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the factors influencing solubility.
Caption: Experimental Workflow for Determining the Solubility of Fmoc-Tyr(Bzl)-OH.
Caption: Key Factors Influencing Fmoc-Tyr(Bzl)-OH Solubility and its Impact on SPPS.
Conclusion and Future Perspectives
A thorough understanding of the solubility of Fmoc-Tyr(Bzl)-OH is not merely academic; it is a cornerstone of rational peptide synthesis design and troubleshooting. While polar aprotic solvents like DMSO, DMF, and NMP remain the solvents of choice, this guide provides a framework for understanding the underlying principles and for systematically determining solubility when required. Future research into "green" solvent alternatives will undoubtedly necessitate a re-evaluation of the solubility of these critical building blocks, continuing the drive for more efficient, sustainable, and successful peptide synthesis.
References
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Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. J-STAGE. [Link]
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Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]
-
Fmoc-Tyr(Bzl)-OH [71989-40-7]. Aapptec Peptides. [Link]
-
Fmoc-Tyr(Bzl)-OH. P3 BioSystems. [Link]
-
New experimental melting properties as access for predicting amino-acid solubility. NIH. [Link]
-
Comprehensive Solubility Analysis of Fmoc- l -Tyrosine in 12 Monosolvents: Integrating Solvent Effects, Thermodynamic Modeling, and Advanced Molecular Insights via IGMH Analysis. ResearchGate. [Link]
-
Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791. PubChem. [Link]
-
Fmoc-Tyr(tBu)-OH; CAS 71989-38-3. Aapptec Peptides. [Link]
-
Fmoc-Tyr(HPO3Bzl)-OH [191348-16-0]. Aapptec Peptides. [Link]
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- 11. peptide.com [peptide.com]
A Comprehensive Technical Guide to the Safe Handling of Fmoc-Tyr(Bzl)-OH
This guide provides an in-depth analysis of the safety and handling precautions for Fmoc-Tyr(Bzl)-OH, a critical building block in peptide synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it offers a holistic view grounded in the chemical principles of the compound and its common applications, ensuring a self-validating system of laboratory safety.
Understanding Fmoc-Tyr(Bzl)-OH: A Foundational Overview
N-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-tyrosine, or Fmoc-Tyr(Bzl)-OH, is an amino acid derivative widely employed in solid-phase peptide synthesis (SPPS).[1] Its utility stems from the strategic use of two key protecting groups:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group safeguards the α-amino functionality of the tyrosine. Its key advantage is its stability in acidic conditions and its selective removal with a mild base, typically piperidine.[2] This orthogonality is fundamental to modern SPPS.[3]
-
The Benzyl (Bzl) group: This acid-labile ether protects the hydroxyl group on the tyrosine side chain. This prevents unwanted side reactions during peptide chain elongation. The benzyl group is stable to the basic conditions used for Fmoc removal and is typically cleaved at the final stage of synthesis using strong acids like trifluoroacetic acid (TFA).[4][5]
The inherent safety considerations for Fmoc-Tyr(Bzl)-OH are therefore twofold: those related to the compound itself as a fine chemical powder, and, more significantly, those associated with the reagents and byproducts generated during its use in SPPS.
Hazard Identification and Risk Assessment
While many supplier safety data sheets for Fmoc-protected amino acids may lack extensive toxicological data, a comprehensive risk assessment must consider the reactivity of its constituent parts and the hazardous nature of the chemicals used in its application.
Intrinsic Hazards of Fmoc-Tyr(Bzl)-OH
As a solid, Fmoc-Tyr(Bzl)-OH is generally considered a low-hazard compound. However, like any fine chemical powder, it poses a risk of respiratory tract irritation if inhaled. Direct contact may cause mild skin or eye irritation. The primary concern is the lack of comprehensive toxicological data, which necessitates treating the compound as potentially hazardous with unknown long-term effects.
Process-Related Hazards: The SPPS Context
The most significant risks associated with Fmoc-Tyr(Bzl)-OH emerge during its use in SPPS. The process involves a cycle of deprotection and coupling steps, each utilizing hazardous reagents.
-
Fmoc Deprotection: The removal of the Fmoc group is achieved with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[2][6]
-
Piperidine: Is a toxic and flammable liquid. It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled. Its use is often regulated due to its potential use in illicit drug manufacturing.[6]
-
Dibenzofulvene (DBF): The deprotection reaction liberates the Fmoc group as dibenzofulvene. This reactive intermediate is typically scavenged by the excess piperidine to form a stable adduct.[2][3] While the adduct is less reactive, any unreacted DBF can potentially polymerize or react with the newly liberated N-terminal amine.
-
-
Final Cleavage and Side-Chain Deprotection: The final step of SPPS involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups, including the benzyl ether on the tyrosine residue.
-
Trifluoroacetic Acid (TFA): This is the most common reagent for this step. TFA is a strong, corrosive acid that causes severe skin burns and eye damage.[7][8] It is harmful if inhaled and poses a long-term risk to aquatic life.[7] The final peptide product is often isolated as a TFA salt, which can have cytotoxic effects in biological assays, sometimes necessitating an additional salt exchange step.[9][10][11]
-
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for safely handling Fmoc-Tyr(Bzl)-OH and the associated reagents.
Engineering Controls
-
Chemical Fume Hood: All weighing of the dry powder and all steps involving volatile and hazardous reagents such as piperidine and TFA must be performed in a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
The selection of PPE must be based on the specific task being performed.
| Task | Required PPE | Rationale |
| Handling Solid Fmoc-Tyr(Bzl)-OH | Nitrile gloves, safety glasses with side shields, lab coat. | Protects against skin contact and eye exposure to the powder. |
| Fmoc Deprotection (Piperidine/DMF) | Chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, lab coat. | Protects against the corrosive and toxic effects of piperidine and DMF. |
| Peptide Cleavage (TFA) | Acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, face shield, acid-resistant apron over a lab coat. | Provides enhanced protection against the highly corrosive nature of concentrated TFA. |
A summary of recommended Personal Protective Equipment.
Safe Handling, Storage, and Disposal Protocols
Adherence to strict protocols for handling, storage, and disposal is paramount for ensuring a safe laboratory environment.
Storage
Fmoc-Tyr(Bzl)-OH should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperatures are typically between 2-8°C to ensure long-term stability.[12]
Experimental Protocol: Safe Fmoc Deprotection in SPPS
This protocol outlines the key safety considerations at each step of the Fmoc deprotection cycle.
-
Preparation (in a fume hood):
-
Don appropriate PPE (nitrile gloves, splash goggles, lab coat).
-
Prepare a 20% solution of piperidine in DMF. This should be done by slowly adding piperidine to the DMF to control any potential exothermic reaction.
-
-
Resin Treatment:
-
After the coupling step, drain the synthesis vessel.
-
Add the 20% piperidine/DMF solution to the resin-bound peptide.
-
-
Reaction:
-
Allow the reaction to proceed for the designated time (typically 5-20 minutes). The formation of the dibenzofulvene-piperidine adduct can often be monitored by UV spectroscopy.
-
-
Draining and Washing:
-
Drain the piperidine solution into a designated hazardous waste container.
-
Thoroughly wash the resin with DMF to remove all traces of piperidine and the DBF adduct.[13] Inadequate washing can lead to the neutralization of the subsequent activated amino acid.
-
-
Waste Management:
-
All liquid waste containing piperidine and DMF must be collected in a clearly labeled, sealed hazardous waste container for disposal by the institution's environmental health and safety (EH&S) department.[13]
-
A workflow diagram for the safe execution of the Fmoc deprotection step.
Disposal
All waste generated from the use of Fmoc-Tyr(Bzl)-OH and associated peptide synthesis must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, pipette tips, and weighing papers should be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solvents from washing steps, deprotection solutions (containing piperidine), and cleavage cocktails (containing TFA) must be segregated into appropriately labeled, sealed waste containers. Never dispose of these chemicals down the drain.[13][14]
-
Final Disposal: All waste containers must be disposed of through the institution's certified hazardous waste management program.[13]
Emergency Procedures
| Situation | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. For extensive contact with piperidine or TFA, seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
A summary of first-aid measures.
Conclusion: A Culture of Safety
The safe and effective use of Fmoc-Tyr(Bzl)-OH is not merely about understanding the hazards of the compound itself, but about appreciating the entire chemical context in which it is used. By understanding the mechanisms of the Fmoc and benzyl protecting groups, and by respecting the hazardous nature of the reagents required for their manipulation, researchers can implement a robust and self-validating safety protocol. This in-depth approach, which integrates chemical principles with practical laboratory procedures, is the cornerstone of responsible scientific practice in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Guzmán, F., Cárdenas, C., Albericio, F., & Luna, O. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
-
PeptideSynthetics. (n.d.). Materials safety data sheet. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
LifeTein. (2025). Should I Have TFA Removed from My Peptide?. Retrieved from [Link]
-
Chimia. (2010). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]
-
Australian Journal of Chemistry. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from [Link]
-
ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
ResearchGate. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
PubMed. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Reddit. (2022). Working up the product after removing FMOC. Retrieved from [Link]
-
Novachem. (2018). Trifluoroacetic acid Peptide Grade Safety Data Sheet. Retrieved from [Link]
-
YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]
-
MDPI. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2012). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
Oxford Academic. (2000). Basic procedures | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved from [Link]
-
PubMed Central. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Retrieved from [Link]
-
National Institutes of Health. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
ACS Publications. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
RSC Publishing. (2019). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Retrieved from [Link]
-
P3 BioSystems. (n.d.). Fmoc-Tyr(Bzl)-OH. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Tyr(Bzl)-OH [71989-40-7]. Retrieved from [Link]
-
European Medicines Agency. (2023). Guideline on the Development and Manufacture of Synthetic Peptides. Retrieved from [Link]
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The Benzyl Group in Fmoc-Based Peptide Synthesis: A Technical Guide to the Protection of Tyrosine
Abstract
In the intricate landscape of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high-purity, biologically active peptides. For the trifunctional amino acid tyrosine, with its nucleophilic phenolic hydroxyl group, effective side-chain protection is critical to prevent unwanted reactions such as O-acylation during peptide coupling. This in-depth technical guide explores the role of the benzyl (Bzl) group in the protection of tyrosine, specifically in the context of the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) orthogonal strategy. We will delve into the chemical principles governing its application, its stability profile, deprotection methodologies, and the potential for side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis protocols and make informed decisions about their protecting group strategies.
Introduction: The Imperative of Tyrosine Side-Chain Protection
The synthesis of peptides with a defined sequence necessitates the sequential formation of amide bonds. To ensure the fidelity of this process, the reactive functional groups of the amino acids, beyond the alpha-amino and carboxyl groups involved in the peptide bond, must be temporarily masked. The phenolic hydroxyl group of tyrosine is a potent nucleophile that can readily undergo undesired reactions, such as acylation by the activated carboxyl group of the incoming amino acid.[1] This leads to the formation of branched peptide impurities that are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.[1]
The ideal side-chain protecting group must be stable throughout the iterative cycles of Fmoc deprotection (mildly basic conditions) and amino acid coupling, yet be readily removable at the final stage of synthesis under conditions that do not compromise the integrity of the peptide chain.[2] While the tert-butyl (tBu) group is the most common choice for tyrosine protection in Fmoc-SPPS, the benzyl group offers a distinct set of properties that can be advantageous in specific synthetic contexts.[3]
The Chemistry of the Benzyl Protecting Group
The benzyl group is introduced to the tyrosine side chain via a Williamson ether synthesis, forming a stable benzyl ether linkage. This protecting group is characterized by its stability across a range of chemical conditions, including the basic environment required for Fmoc group removal.[4]
Orthogonality in Fmoc-SPPS
The Fmoc/tBu strategy is a cornerstone of modern peptide synthesis, relying on the principle of orthogonality.[5] The Fmoc group, protecting the α-amino group, is labile to basic conditions (typically a solution of piperidine in DMF), while the side-chain protecting groups are labile to acidic conditions (typically trifluoroacetic acid, TFA).[5] The benzyl group, while also acid-labile, is significantly more stable to acid than the tBu group.[6] This difference in lability is a key consideration in its application within the Fmoc strategy. While not perfectly orthogonal in the strictest sense, its relative stability allows for its use, albeit with careful consideration of the final cleavage conditions.
Stability Profile of the Benzyl Group
The stability of the benzyl ether linkage is a critical factor in its utility. It is generally stable to the repetitive mild basic conditions used for Fmoc deprotection. However, its stability to acidic conditions is more nuanced.
| Condition | Reagent | Stability of Tyr(Bzl) | Comments |
| α-Amino Deprotection | 20% Piperidine in DMF | Stable | The benzyl ether is resistant to the basic conditions used for Fmoc removal.[4] |
| Mild Acid | 1-5% TFA in DCM | Generally Stable | Often used for the cleavage of peptides from hyper-acid sensitive resins. The benzyl group is largely retained. |
| Strong Acid (Cleavage) | 95% TFA | Labile | The benzyl group is cleaved under standard final cleavage conditions.[7] However, prolonged exposure can lead to side reactions.[1] |
Table 1: Stability of the Benzyl Protecting Group in Fmoc-SPPS.
Experimental Protocols
Coupling of Fmoc-Tyr(Bzl)-OH
The coupling of Fmoc-Tyr(Bzl)-OH to the growing peptide chain follows standard SPPS protocols. The use of carbodiimide activators with additives to suppress racemization is common.
Protocol 1: Standard Coupling using HBTU/DIPEA
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution of 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. For peptides containing Tyr(Bzl), a carefully formulated cleavage cocktail is essential to minimize side reactions.[8]
Protocol 2: Cleavage and Deprotection of Peptides Containing Tyr(Bzl)
-
Resin Preparation: After the final Fmoc deprotection and thorough washing with DMF and dichloromethane (DCM), dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides with Tyr(Bzl) is Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[9] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Potential Side Reactions and Mitigation Strategies
The use of the benzyl group for tyrosine protection is associated with a significant side reaction: the acid-catalyzed intramolecular rearrangement to form 3-benzyltyrosine.
Benzyl Group Migration (O- to C-Alkylation)
During the final acidolytic cleavage, the benzyl cation generated can re-alkylate the electron-rich aromatic ring of the deprotected tyrosine, primarily at the 3-position.[1] This results in a difficult-to-remove impurity.
Mechanism of Benzyl Group Migration
Caption: Acid-catalyzed migration of the benzyl group.
Mitigation Strategies:
-
Scavengers: The inclusion of "soft" nucleophiles in the cleavage cocktail, such as thioanisole or p-cresol, can effectively trap the benzyl cation before it can alkylate the tyrosine ring.[10]
-
Modified Cleavage Conditions: A mixture of TFA and acetic acid has been shown to suppress the formation of 3-benzyltyrosine.[1]
Comparative Analysis with Other Tyrosine Protecting Groups
The choice of protecting group for tyrosine in Fmoc-SPPS is typically between the benzyl (Bzl) and tert-butyl (tBu) groups.
| Protecting Group | Advantages | Disadvantages |
| Benzyl (Bzl) | - Can be used in both Boc and Fmoc strategies.[6]- Offers a different selectivity profile compared to tBu. | - Prone to acid-catalyzed migration to form 3-benzyltyrosine.[1]- Less acid-labile than tBu, requiring stronger cleavage conditions or longer reaction times. |
| tert-Butyl (tBu) | - Highly orthogonal in the Fmoc strategy.[3]- Cleaved under standard TFA conditions with minimal side reactions for tyrosine.[11]- Steric hindrance of the tBu group can prevent side reactions. | - The tert-butyl cation generated upon cleavage can alkylate other sensitive residues like tryptophan and methionine if not properly scavenged.[3] |
Table 2: Comparison of Benzyl and tert-Butyl Protecting Groups for Tyrosine.
Conclusion
The benzyl group, while historically more associated with Boc-SPPS, remains a viable option for the side-chain protection of tyrosine in the Fmoc strategy. Its unique stability profile offers an alternative to the more commonly used tert-butyl group. However, researchers must be cognizant of the potential for the acid-catalyzed O- to C-benzyl migration and employ appropriate mitigation strategies, primarily through the use of optimized cleavage cocktails containing effective scavengers. A thorough understanding of the chemistry of the benzyl protecting group, as outlined in this guide, will enable scientists to make informed decisions and achieve the successful synthesis of complex tyrosine-containing peptides.
References
-
Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube. Retrieved from [Link]
-
Novabiochem®. (n.d.). MilliporeSigma. Retrieved from [Link]
- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.Methods in Molecular Biology, 1146, 169-181.
-
Application Note Peptide Cleavage and Protected Cleavage Procedures. (2017). CEM Corporation. Retrieved from [Link]
- Cleavage of synthetic peptides. (2015). Google Patents.
-
Benzylthiols as scavengers in TFA cleavages of peptide resins. (n.d.). Polypeptide. Retrieved from [Link]
-
Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Peptide Global Deprotection/Scavenger-Induced Side Reactions. (n.d.). Request PDF. Retrieved from [Link]
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega, 9(3), 3997–4003.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. (n.d.). Retrieved from [Link]
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007).
- 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. (2022). The Journal of Organic Chemistry, 87(15), 9876–9884.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System... (n.d.). J-Stage. Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
Putative mechanism of tyrosine esterification in MP-SPPS. (n.d.). ResearchGate. Retrieved from [Link]
-
Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. (n.d.). ResearchGate. Retrieved from [Link]
- Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. (2016). Amino Acids, 48(4), 1049–1057.
-
Protecting Groups in Organic Synthesis. (n.d.). Retrieved from [Link]
- Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. (1985). Journal of the American Chemical Society, 107(25), 7349–7355.
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. (2014). Australian Journal of Chemistry, 67(1), 36–43.
- Discriminating changes in protein structure using tyrosine conjugation. (2019). Protein Science, 28(8), 1533–1541.
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A Senior Application Scientist's Guide to the Foundational Principles of Fmoc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
Introduction: The Strategic Importance of Tyrosine Protection in SPPS
In the intricate process of Solid-Phase Peptide Synthesis (SPPS), the successful assembly of a target peptide sequence hinges on a meticulously planned protecting group strategy.[1][2] Among the twenty proteinogenic amino acids, tyrosine presents a unique challenge due to the nucleophilic nature of its phenolic hydroxyl group.[3][4] Failure to adequately protect this functional group can lead to a cascade of undesirable side reactions, most notably O-acylation during coupling steps, which results in truncated or branched peptide impurities that are often difficult to separate from the desired product.[3][5] This guide provides an in-depth exploration of the foundational principles and field-proven insights for the effective use of Nα-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH), a critical building block in modern peptide synthesis.
This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical underpinnings and practical, actionable protocols. We will delve into the causality behind experimental choices, ensuring that each step is understood not merely as a procedural instruction but as a scientifically validated decision.
The Core of the Matter: Understanding the Fmoc/Bzl Orthogonal Protection Scheme
The elegance of modern SPPS lies in the concept of orthogonality, which allows for the selective removal of different classes of protecting groups under distinct chemical conditions.[1][2][6] The use of Fmoc-Tyr(Bzl)-OH is a prime example of this principle in action, employing a base-labile Nα-protecting group (Fmoc) and an acid-labile side-chain protecting group (Benzyl).
The Nα-Fmoc Group: A Temporary Shield
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as the temporary protector of the alpha-amino group of the amino acid.[7][8] Its defining characteristic is its stability in acidic and neutral conditions, coupled with its rapid cleavage under mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[9][][11]
The mechanism of Fmoc deprotection is a classic β-elimination reaction. The secondary amine, piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as an unstable carbamic acid, which subsequently decarboxylates.[7][12] The reactive DBF is then scavenged by the excess piperidine to form a stable adduct, preventing side reactions.[6][9]
Caption: Mechanism of Fmoc deprotection via β-elimination.
The O-Benzyl Group: A Semi-Permanent Guardian
The benzyl (Bzl) ether protecting group on the tyrosine side chain provides robust protection against acylation during the repetitive cycles of Fmoc deprotection and coupling.[13][14] The Bzl group is stable to the mild basic conditions used for Fmoc removal, ensuring the integrity of the tyrosine side chain throughout peptide elongation.[15][16]
Its removal is typically achieved during the final cleavage of the peptide from the solid support using strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.[17][18]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with explanations for each critical step to ensure a high degree of success.
Protocol 1: Standard Coupling of Fmoc-Tyr(Bzl)-OH
This protocol outlines the manual coupling of Fmoc-Tyr(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-Tyr(Bzl)-OH
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)[21]
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3-5 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and allow it to dissolve.
-
Add DIPEA (6-10 equivalents) to the activation mixture. The solution will typically change color, indicating activation.
-
Expert Insight: The pre-activation time is crucial. A short pre-activation of 1-2 minutes is generally sufficient. Prolonged activation can lead to racemization, especially with sensitive amino acids.[8][21]
-
-
Coupling Reaction:
-
Drain the DMF from the swelled resin.
-
Immediately add the activated Fmoc-Tyr(Bzl)-OH solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (or other ninhydrin-based test) on a small sample of the resin beads to check for the presence of free primary amines.[21] A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling reaction.
-
Trustworthiness Check: A positive Kaiser test (blue beads) indicates incomplete coupling. In this case, a second coupling (recoupling) with a fresh solution of activated Fmoc-Tyr(Bzl)-OH is necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.
-
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Final Cleavage and Benzyl Group Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and simultaneously removing the Benzyl side-chain protecting group from the tyrosine residue.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare a cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v).[17]
-
Expert Insight: The choice and combination of scavengers are critical to prevent side reactions. TIS is a carbocation scavenger, which is important for preventing re-attachment of the benzyl group to the peptide. Water helps to hydrolyze any remaining protecting groups. For peptides containing tryptophan, EDT is often added to prevent alkylation of the indole side chain.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The duration may vary depending on the peptide sequence and the stability of other protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
A white precipitate should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and cleavage by-products.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Quantitative Data and Performance Metrics
The success of SPPS is often measured by the yield and purity of the final peptide product. The following table provides typical quantitative parameters for the use of Fmoc-Tyr(Bzl)-OH.
| Parameter | Typical Value | Rationale and Field Insights |
| Amino Acid Equivalents | 3-5 eq. | Using a molar excess drives the coupling reaction to completion, minimizing the formation of deletion sequences. |
| Coupling Reagent Equivalents | 3-5 eq. | Stoichiometric or slight excess relative to the amino acid ensures efficient activation. |
| Base Equivalents | 6-10 eq. | A sufficient excess of a non-nucleophilic base is required to neutralize the hydrochloride salt of the amino acid and to facilitate the coupling reaction. |
| Coupling Time | 1-2 hours | This duration is typically sufficient for most coupling reactions. Monitoring with a Kaiser test is crucial to confirm completion. |
| Deprotection Time | 2 x (1-3 min + 10-15 min) | A two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk of the Fmoc groups, and the second longer treatment ensures complete deprotection. |
| Cleavage Time | 2-4 hours | The cleavage time with a strong acid like TFA is sufficient to remove the Bzl group and cleave the peptide from most standard resins. |
Troubleshooting and Expert Considerations
-
Incomplete Coupling: As indicated by a positive Kaiser test, this is a common issue. Recoupling with fresh reagents is the standard solution. For particularly "difficult" sequences, which may be prone to aggregation, specialized coupling reagents or the use of microwave-assisted synthesis can be beneficial.[21][22]
-
Racemization: While the use of urethane-based protecting groups like Fmoc significantly suppresses racemization, it can still occur, particularly with sensitive amino acids like histidine and cysteine.[8] Minimizing pre-activation times and avoiding excessive amounts of base can help mitigate this risk.
-
Side Reactions during Cleavage: The benzyl cation generated during TFA cleavage can potentially reattach to the peptide, particularly at electron-rich residues like tryptophan and tyrosine itself. The inclusion of appropriate scavengers in the cleavage cocktail is non-negotiable to prevent these side reactions.[14]
Conclusion: A Foundational Building Block for Peptide Innovation
Fmoc-Tyr(Bzl)-OH remains a cornerstone in the repertoire of the modern peptide chemist. Its predictable reactivity, coupled with the robust and orthogonal nature of the Fmoc/Bzl protection scheme, provides a reliable and versatile tool for the synthesis of a wide array of tyrosine-containing peptides. By understanding the fundamental chemical principles that govern its use and adhering to scientifically validated protocols, researchers can confidently incorporate this essential building block into their synthetic strategies, paving the way for new discoveries in drug development and the broader life sciences.
References
-
Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 18(1), 1-13. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 181-201. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Toth, G. K., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(6), 1414. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 747-758. Retrieved from [Link]
-
Biotage. (2023, January 31). What is solid phase peptide synthesis?. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Valerio, R. M., et al. (1991). Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 201, 234-245. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1202 - Phosphoamino Acids. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Putative mechanism of tyrosine esterification in MP-SPPS. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Tyr(Bzl)-OH [71989-40-7]. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Retrieved from [Link]
-
Niederhafner, P., et al. (2021). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino Acids, 53(4), 517-532. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
AAPPTec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Novabiochem. (n.d.). Phosphoamino Acids. Retrieved from [Link]
-
AAPPTec. (n.d.). Fmoc-Tyr(HPO3Bzl)-OH [191348-16-0]. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Key Differences Between Fmoc-Tyr(Bzl)-OH and Other Protected Tyrosines
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids is a cornerstone of success. Among these, tyrosine, with its nucleophilic phenolic hydroxyl group, presents a significant synthetic challenge. Inadequate protection of this side chain can lead to undesirable O-acylation during coupling steps, compromising the yield and purity of the final peptide.[1][2]
This guide provides a comprehensive analysis of Fmoc-Tyr(Bzl)-OH and contrasts its properties and applications with other commonly employed protected tyrosine derivatives. By delving into the causality behind experimental choices and providing field-proven insights, this document aims to equip scientists with the knowledge to make informed decisions for their specific synthetic strategies.
The Imperative of Orthogonal Protection in Fmoc-SPPS
Modern solid-phase peptide synthesis (SPPS) predominantly relies on the Fmoc/tBu orthogonal strategy.[3] This approach involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[4][5] The core principle of orthogonality is paramount: the conditions used to remove one type of protecting group must not affect the other, allowing for the stepwise and controlled assembly of the peptide chain.[3][4][6] The selection of a tyrosine side-chain protecting group must, therefore, be compatible with this fundamental principle.
A Deep Dive into Fmoc-Tyr(Bzl)-OH: The Benzyl Ether Protection
Fmoc-Tyr(Bzl)-OH utilizes a benzyl (Bzl) group to mask the phenolic hydroxyl group as a stable benzyl ether.[1][7] This protecting group has a long history in peptide synthesis and offers a distinct set of characteristics.
Chemical Structure and Rationale
The benzyl group is attached to the tyrosine side-chain's oxygen atom. This ether linkage is robust and stable under the basic conditions (typically 20% piperidine in DMF) used for repeated Nα-Fmoc deprotection during SPPS.[1][8][9] It is also relatively stable to the mild acidic conditions that might be used in other synthetic steps.[10]
Caption: Structure of the Benzyl-Protected Tyrosine Side Chain.
Deprotection: A Balancing Act of Acid Lability
The benzyl group is considered more stable to acid than the commonly used tert-butyl (tBu) group.[11] While it is stable to the repeated mild acid treatments used in Boc-SPPS, it is partially cleaved by the strong acid cocktails, such as 95% trifluoroacetic acid (TFA), typically used for final cleavage in Fmoc-SPPS.[4][12] This intermediate acid lability makes it more suitable for Fmoc-based strategies where final cleavage is the only strong acid step.[4][12]
Deprotection of the benzyl ether can be achieved via two primary mechanisms:
-
Acidolysis: Strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are highly effective. In the context of Fmoc-SPPS, a prolonged treatment with a TFA-based cocktail is often required.
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) provides a milder, non-acidic method for cleavage, which is particularly useful in solution-phase synthesis or for acid-sensitive peptides.[13][14]
Key Challenge: Benzyl Cation Scavenging
A critical consideration during the acid-mediated cleavage of Fmoc-Tyr(Bzl)-OH is the formation of a reactive benzyl cation (Bzl⁺).[11] This electrophilic species can re-attach to the deprotected tyrosine ring (O- to C-rearrangement) or alkylate other nucleophilic residues like tryptophan, methionine, or cysteine.[8][11]
To prevent these side reactions, the inclusion of "scavengers" in the cleavage cocktail is mandatory.[11] Scavengers are nucleophilic compounds that efficiently trap the liberated carbocations.
Caption: Role of Scavengers in Tyr(Bzl) Deprotection.
Comparative Analysis with Other Protected Tyrosines
The choice of tyrosine protecting group is dictated by the overall synthetic strategy, including the desired cleavage conditions and the presence of other sensitive residues.
Fmoc-Tyr(tBu)-OH: The Workhorse of Fmoc-SPPS
The tert-butyl (tBu) ether is the most commonly used protecting group for tyrosine in Fmoc-SPPS.[12]
-
Key Difference: Acid Lability. The tBu group is significantly more labile to acid than the Bzl group.[10] It is readily and completely cleaved by standard TFA cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) within 1-2 hours at room temperature, which aligns perfectly with the final cleavage step for most resins used in Fmoc-SPPS (e.g., Wang, Rink Amide).[12][15]
-
Advantages: The high acid lability ensures efficient and complete deprotection concurrently with cleavage from the resin, simplifying the workflow.[2]
-
Disadvantages: Similar to the Bzl group, cleavage generates a reactive tert-butyl cation, which necessitates the use of scavengers to prevent alkylation of sensitive residues.[12] The steric hindrance of the tBu group can also be a factor in certain contexts.[16]
Fmoc-Tyr(Me)-OH: The Methyl Ether Variant
O-methylation of the tyrosine hydroxyl group provides a permanent modification rather than a temporary protecting group.
-
Key Difference: Stability. The methyl ether is stable to standard acidolytic cleavage conditions (TFA) and hydrogenolysis.[15] It is not a protecting group in the traditional sense but rather a tool for creating a modified amino acid.
-
Application: Fmoc-Tyr(Me)-OH is used in structure-activity relationship (SAR) studies to investigate the role of the tyrosine hydroxyl group's hydrogen-bonding capacity in biological interactions.[15] By replacing the hydroxyl with a methoxy group, researchers can probe the importance of this functionality for receptor binding and activity.[15]
Fmoc-Tyr(2-Cl-Trt)-OH: The Highly Labile Option
The 2-chlorotrityl (2-Cl-Trt) group offers an exceptionally high degree of acid lability.
-
Key Difference: Extreme Acid Sensitivity. The 2-Cl-Trt group is significantly more acid-labile than both tBu and Bzl groups. It can be cleaved under very mild acidic conditions, such as 1% TFA in dichloromethane (DCM).[17]
-
Advantages: This hyper-lability allows for the selective deprotection of the tyrosine side chain while the peptide remains attached to an acid-sensitive resin and other acid-labile protecting groups (like tBu) remain intact.[17] This is highly advantageous for the on-resin synthesis of protected peptide fragments intended for segment condensation.[17]
-
Disadvantages: The bulkiness of the trityl group can sometimes present steric challenges during coupling reactions.[18]
Data Presentation: Comparative Table of Tyrosine Protecting Groups
| Protecting Group | Abbreviation | Key Characteristics | Cleavage Conditions | Primary Application |
| Benzyl | Bzl | Stable to base and mild acid; less acid-labile than tBu.[10] | Strong acid (HF, TFMSA) or extended TFA treatment with scavengers; Hydrogenolysis (H₂/Pd-C).[8][13][14] | Fmoc-SPPS, particularly when alternative deprotection (hydrogenolysis) is desired. |
| tert-Butyl | tBu | Stable to base; highly labile to strong acid.[10] | Standard TFA cocktails (e.g., 95% TFA) for 1-2 hours.[12] | The standard and most common choice for routine Fmoc-SPPS.[12] |
| Methyl | Me | Stable to TFA and hydrogenolysis (permanent modification).[15] | Not typically cleaved. | Structure-activity relationship (SAR) studies.[15] |
| 2-Chlorotrityl | 2-Cl-Trt | Extremely acid-labile.[17] | Very mild acid (e.g., 1% TFA in DCM).[17] | Synthesis of protected peptide fragments on-resin.[17] |
Experimental Protocols
Trustworthiness: The following protocols are designed as self-validating systems. The completeness of cleavage and the purity of the product should always be verified by analytical techniques such as RP-HPLC and mass spectrometry.
Protocol 1: Cleavage and Deprotection of a Tyr(Bzl)-Containing Peptide
Expertise & Experience: The key to successfully cleaving a Tyr(Bzl)-containing peptide is the combination of a sufficiently long reaction time and an effective scavenger cocktail to quantitatively trap the generated benzyl cations. Thioanisole is particularly effective for this purpose.
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.
-
Cleavage Cocktail Preparation (Prepare Fresh): In a fume hood, prepare a cleavage cocktail. A common and effective cocktail is Reagent K, modified for Bzl cleavage: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Cap the vessel and gently agitate at room temperature for 3-4 hours. A longer time is used compared to tBu deprotection to ensure complete removal of the more stable Bzl group.[11]
-
Peptide Precipitation: Filter the cleavage mixture into a new tube containing 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time.
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve a small amount in a suitable solvent and analyze by RP-HPLC and mass spectrometry to confirm complete deprotection and assess purity.
Protocol 2: Standard Cleavage and Deprotection of a Tyr(tBu)-Containing Peptide
Expertise & Experience: This is a standard protocol in Fmoc-SPPS. The inclusion of triisopropylsilane (TIS) as a scavenger is crucial for minimizing side reactions from both the tBu cation and other protecting groups like Pbf on arginine.
-
Resin Preparation: Swell the peptide-resin (e.g., 100 mg) in DCM for 30 minutes. Drain the DCM.
-
Cleavage Cocktail Preparation (Prepare Fresh): Prepare a standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. For 100 mg of resin, prepare 2 mL.
-
Cleavage Reaction: Add the cocktail to the resin. Agitate at room temperature for 2 hours.
-
Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.
Conclusion: A Strategic Choice for Peptide Synthesis
The selection of a tyrosine protecting group is a critical decision in peptide synthesis, with significant implications for the efficiency, purity, and success of the overall strategy. While Fmoc-Tyr(tBu)-OH remains the workhorse for routine Fmoc-SPPS due to its ideal acid lability, Fmoc-Tyr(Bzl)-OH offers a valuable alternative, particularly when its unique stability profile or the option of hydrogenolytic cleavage is advantageous. The increased stability of the benzyl group demands more rigorous cleavage conditions and a carefully selected scavenger cocktail to mitigate side reactions. Understanding the nuanced chemical differences between Bzl, tBu, and other specialized protecting groups like 2-Cl-Trt empowers researchers to navigate the complexities of peptide chemistry and achieve their synthetic goals with precision and confidence.
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The Strategic Application of Fmoc-Tyr(Bzl)-OH in Modern Drug Discovery: A Technical Guide
In the landscape of contemporary drug discovery and development, the synthesis of peptides with high fidelity and purity is paramount. These molecules, central to a myriad of biological processes, offer a powerful platform for therapeutic intervention. A cornerstone of successful solid-phase peptide synthesis (SPPS) is the strategic use of protected amino acids. Among these, N-α-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH) stands out as a critical building block for the incorporation of tyrosine residues into peptide sequences. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the applications of Fmoc-Tyr(Bzl)-OH, underpinned by field-proven insights and detailed methodologies.
The Critical Role of Tyrosine and its Protection in Peptide Therapeutics
Tyrosine, a proteinogenic amino acid, plays a significant role in various biological phenomena.[][2] Its phenolic side chain can engage in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition and binding affinity.[2][3] Furthermore, tyrosine is a precursor to key neurotransmitters such as dopamine and norepinephrine, highlighting its importance in neurological pathways.[] The hydroxyl group of tyrosine is also a key site for post-translational modifications like phosphorylation, a fundamental mechanism in signal transduction cascades.[][4]
During peptide synthesis, the nucleophilic nature of the tyrosine hydroxyl group necessitates protection to prevent undesirable side reactions, such as acylation, during the coupling of subsequent amino acids.[5] The choice of protecting group is a critical decision that influences the overall efficiency and purity of the synthesis. The benzyl (Bzl) group, employed in Fmoc-Tyr(Bzl)-OH, offers a robust and versatile solution. It is stable to the basic conditions used for the removal of the temporary N-α-Fmoc protecting group, yet it can be efficiently cleaved under acidic conditions during the final deprotection and resin cleavage step.[4][6]
Physicochemical Properties of Fmoc-Tyr(Bzl)-OH
A thorough understanding of the physicochemical properties of Fmoc-Tyr(Bzl)-OH is essential for its effective application.
| Property | Value | Source |
| CAS Number | 71989-40-7 | [7] |
| Molecular Formula | C₃₁H₂₇NO₅ | |
| Molecular Weight | 493.55 g/mol | |
| Appearance | White to off-white powder | [8] |
| Melting Point | 157-161 °C | |
| Optical Rotation | [α]20/D −16.0±2.5°, c = 1% in DMF | |
| Storage Temperature | 2-8°C |
The Core of Peptide Synthesis: A Step-by-Step Workflow Using Fmoc-Tyr(Bzl)-OH
The successful incorporation of Fmoc-Tyr(Bzl)-OH into a peptide sequence relies on a meticulously executed solid-phase peptide synthesis (SPPS) protocol. The following workflow outlines the key stages, from resin preparation to the final purified peptide.
Caption: Generalized workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-Tyr(Bzl)-OH.
Experimental Protocol: Manual Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a model peptide containing a Tyr(Bzl) residue on a 0.1 mmol scale.
1. Resin Preparation:
-
Place 300 mg of the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour at room temperature.[9] After swelling, drain the DMF.
2. N-α-Fmoc Deprotection:
-
Add 8 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 20 minutes to ensure complete removal of the Fmoc group.[10]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 8 mL).
3. Coupling of Fmoc-Tyr(Bzl)-OH:
-
In a separate vial, dissolve 4.5 equivalents of Fmoc-Tyr(Bzl)-OH, 4.5 equivalents of a coupling agent such as HATU, and 4.5 equivalents of an activator base like HOAt in 8 mL of DMF.
-
Add this solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for at least 4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 8 mL).
4. Iterative Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. For a peptide containing Tyr(Bzl), a common cocktail is Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. The scavengers are crucial to trap the benzyl cations released during deprotection, preventing side reactions.[11]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
7. Characterization:
-
Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.
The Rationale for Choosing Benzyl Protection: A Comparative Perspective
While the tert-butyl (tBu) group is another common protecting group for the tyrosine side chain, the choice between Bzl and tBu is dictated by the overall synthetic strategy.
| Feature | Benzyl (Bzl) Protection | tert-Butyl (tBu) Protection |
| Stability | Stable to mild acids and bases. | Stable to bases. |
| Cleavage Conditions | Strong acids (e.g., TFA, HF) or hydrogenolysis.[6] | Strong acids (e.g., TFA).[6] |
| Orthogonality in Fmoc-SPPS | Fully orthogonal, as the Bzl group is stable to the piperidine used for Fmoc removal. | Fully orthogonal. |
| Side Reactions | Potential for re-alkylation of sensitive residues by benzyl cations during cleavage if scavengers are not used.[12] Rearrangement to 3-benzyltyrosine can occur under strong acid conditions.[13] | Formation of tert-butyl adducts on the tyrosine ring can occur without adequate scavengers.[6] |
| Applications | Widely used in both Fmoc and Boc strategies.[14] | Predominantly used in the Fmoc strategy.[5] |
The choice of the Bzl group is particularly advantageous when a more acid-labile resin is used, and selective cleavage of the peptide from the resin while keeping the side-chain protection intact is desired.
Applications of Fmoc-Tyr(Bzl)-OH in Drug Discovery and Development
The versatility of Fmoc-Tyr(Bzl)-OH makes it a valuable tool in the synthesis of a wide range of peptide-based therapeutics and research compounds.
Synthesis of Bioactive Peptides and Peptidomimetics
Fmoc-Tyr(Bzl)-OH is instrumental in the synthesis of peptide drug candidates that target a variety of diseases.[8] The incorporation of tyrosine can be crucial for receptor binding and biological activity. Furthermore, the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability, often relies on the precise incorporation of modified amino acids, including protected tyrosine derivatives.
Development of Targeted Drug Delivery Systems
Peptides synthesized using Fmoc-Tyr(Bzl)-OH can be conjugated to other molecules, such as cytotoxic agents or imaging probes, to create targeted drug delivery systems.[8] The tyrosine residue can serve as a point of attachment for such conjugations. These systems are designed to deliver their payload specifically to cancer cells or other diseased tissues, thereby minimizing off-target toxicity.
Probing Signal Transduction Pathways
The ability to synthesize peptides with precisely placed tyrosine residues allows researchers to create tools for studying signal transduction pathways.[4] For example, synthetic peptides can act as substrates or inhibitors of protein tyrosine kinases and phosphatases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway that can be investigated using synthetic peptides containing tyrosine.
Conclusion
Fmoc-Tyr(Bzl)-OH is an indispensable reagent in the arsenal of the modern peptide chemist and drug discovery scientist. Its robust protection of the tyrosine side chain, coupled with its compatibility with standard Fmoc-SPPS protocols, enables the efficient and high-fidelity synthesis of complex peptides. A thorough understanding of its properties, the nuances of its application in SPPS, and the rationale behind the choice of benzyl protection are crucial for leveraging its full potential. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic use of high-quality building blocks like Fmoc-Tyr(Bzl)-OH will remain a key determinant of success in the development of novel and effective medicines.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (n.d.). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development.
- BenchChem. (n.d.). Application Note: Cleavage Cocktails for Peptides Containing Cys(Bzl).
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Novabiochem®. (n.d.). Phosphotyrosine-Containing Peptides.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Koide, S., & Sidhu, S. S. (2009). The importance of being tyrosine: lessons in molecular recognition from minimalist synthetic binding proteins. ACS chemical biology, 4(5), 325-334.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BOC Sciences. (n.d.). Tyrosine: Definition, Structure, Benefits and Uses.
- Aapptec Peptides. (n.d.). Fmoc-Tyr(Bzl)-OH [71989-40-7].
- Lee, Y. H., et al. (2019). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis.
- Thompson, R. E., & Muir, T. W. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemical reviews, 120(6), 3051-3126.
- Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756.
- Varkhedkar, V. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery, 11(1).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Niederhafner, P., et al. (2021). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Amino Acids, 53(11), 1737-1748.
- Sigma-Aldrich. (n.d.). Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7.
- P3 BioSystems. (n.d.). Fmoc-Tyr(Bzl)-OH.
- Aapptec Peptides. (n.d.). Fmoc-Tyr(HPO3Bzl)-OH [191348-16-0].
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International journal of peptide research and therapeutics, 20(1), 53-69.
- Kitas, E. A., et al. (1991). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. The international journal of peptide and protein research, 38(6), 522-527.
- Chem-Impex. (n.d.). Fmoc-O-benzyl-L-tyrosine.
- Al-Warhi, T., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 10037-10047.
- WebMD. (n.d.). Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Al-Musaimi, O., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Molecules, 28(6), 2596.
- Park, K. (2024). USFDA-approved parenteral peptide formulations and excipients: Industrial perspective.
- Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756.
- Bachem. (n.d.). White papers & Case Studies.
- Royal Society of Chemistry. (2016).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Peptide Synthesis: The Role of Fmoc-D-Tyr(Et)-OH.
- Wagner, M., & Kuttruff, J. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2242-2256.
- Bofill, R., et al. (2022). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Molecules, 27(19), 6537.
- Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(48), 10174-10183.
- Wikipedia. (n.d.). Amino acid.
- Sigma-Aldrich. (n.d.). Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7.
Sources
- 2. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc-Tyr(Bzl)-OH, 71989-40-7, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
Methodological & Application
standard protocol for coupling Fmoc-Tyr(Bzl)-OH in solid-phase synthesis.
Application Note & Standard Protocol
Topic: Standard Protocol for Coupling Fmoc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Side-Chain Protection in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences for therapeutic and research applications.[1] The success of SPPS hinges on a robust protecting group strategy, where reactive moieties on amino acid side chains are masked to prevent unwanted side reactions during chain elongation.[2][3] This guide focuses on the incorporation of Tyrosine (Tyr), a crucial amino acid in many biologically active peptides, using Fmoc-Tyr(Bzl)-OH.
The phenolic hydroxyl group of tyrosine is nucleophilic and susceptible to acylation during coupling, leading to undesired byproducts and reduced yield of the target peptide.[1] The use of a side-chain protecting group is therefore essential. In the context of the widely adopted Fmoc/tBu orthogonal strategy, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected with acid-labile groups.[3][4]
Fmoc-Tyr(Bzl)-OH utilizes a benzyl (Bzl) ether to protect the tyrosine hydroxyl group.[5][6] The Bzl group offers a distinct advantage as it is stable to the mild basic conditions (e.g., piperidine) used for Fmoc removal and the strong acid conditions (e.g., trifluoroacetic acid, TFA) typically used for cleaving tBu-based groups.[7] This makes the Fmoc/Bzl strategy a fully orthogonal system, providing unique flexibility in the synthesis of complex peptides.[7]
The Chemistry of Coupling: Activating the Carboxyl Group
The formation of a peptide bond is not a spontaneous reaction; it requires the activation of the carboxylic acid of the incoming amino acid to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.[8] The most common and efficient methods for this activation in modern SPPS involve the use of aminium/uronium or phosphonium salt-based coupling reagents, often in the presence of a base and an additive like 1-hydroxybenzotriazole (HOBt).[9][10]
Mechanism of Action: The HBTU/HOBt System
A widely used and reliable coupling cocktail consists of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt, and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). The mechanism proceeds as follows:
-
Deprotonation: DIPEA deprotonates the carboxylic acid of Fmoc-Tyr(Bzl)-OH to form a carboxylate anion.[9]
-
Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HBTU. This results in the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to a more stable HOBt active ester.[9] This active ester is less prone to racemization, a critical consideration for maintaining the stereochemical integrity of the peptide.[9][11][12]
-
Nucleophilic Attack: The free N-terminal amine of the peptide-resin attacks the carbonyl carbon of the HOBt active ester.[9]
-
Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired peptide bond, releasing HOBt as a byproduct.[9]
The inclusion of HOBt is crucial as it suppresses side reactions and minimizes racemization.[11][12] HBTU, being an uronium salt, provides high reactivity and coupling efficiency, making it particularly suitable for the synthesis of long or challenging peptides.[9][11]
Detailed Experimental Protocol for Coupling Fmoc-Tyr(Bzl)-OH
This protocol outlines a standard cycle for the incorporation of Fmoc-Tyr(Bzl)-OH into a growing peptide chain on a solid support.
Materials and Reagents:
-
Fmoc-Tyr(Bzl)-OH
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Piperidine
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine
-
Ninhydrin test solutions
Workflow Diagram
Caption: SPPS cycle for Fmoc-Tyr(Bzl)-OH incorporation.
Step-by-Step Procedure:
1. Resin Preparation and Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes. This allows for better accessibility of the reactive sites.[13]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. The Fmoc group is cleaved under these mild basic conditions.[5]
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Rationale: Complete removal of the Fmoc group is critical to ensure that the subsequent coupling reaction proceeds efficiently.
3. Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Residual piperidine can neutralize the activated amino acid in the next step.
-
Wash with DCM (2-3 times) and then again with DMF (2-3 times).
4. Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3-5 equivalents relative to resin loading), HBTU (0.95 equivalents relative to the amino acid), and HOBt (1 equivalent relative to the amino acid) in a minimal amount of DMF.
-
Add DIPEA (2-3 equivalents relative to the amino acid).
-
Allow the mixture to pre-activate for 2-5 minutes. During this time, the solution may change color, indicating the formation of the active ester.[10]
-
Rationale: Pre-activation ensures that the highly reactive species is formed before being introduced to the resin, leading to faster and more efficient coupling.
5. Coupling Reaction:
-
Add the activated Fmoc-Tyr(Bzl)-OH solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[13] The reaction time can be extended for sterically hindered couplings.
6. Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[14]
-
Positive Result (Blue Beads): Incomplete coupling. The reaction should be repeated with fresh reagents.
-
Negative Result (Yellow/Colorless Beads): Complete coupling. Proceed to the next step.
-
-
Rationale: Monitoring the reaction is a self-validating step that ensures the fidelity of the peptide sequence. Incomplete coupling leads to deletion sequences, which are difficult to purify away from the final product.[14]
7. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
8. Capping (Optional but Recommended):
-
If the monitoring test indicates incomplete coupling even after a second coupling attempt, it is advisable to "cap" the unreacted amino groups.[14]
-
Treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 10:5:85 v/v/v) for 20-30 minutes.
-
This acetylates the unreacted amines, preventing them from participating in subsequent coupling steps and forming deletion peptides.[14]
-
Wash the resin thoroughly with DMF.
The peptide-resin is now ready for the next cycle of deprotection and coupling.
Quantitative Parameters and Considerations
| Parameter | Recommended Value | Rationale & Notes |
| Fmoc-Tyr(Bzl)-OH | 3 - 5 equivalents | Using an excess drives the reaction to completion.[15] Higher excess may be needed for difficult sequences. |
| HBTU | 0.95 equivalents (to AA) | Slightly less than the amino acid to ensure all HBTU is consumed in the activation. |
| HOBt | 1.0 equivalents (to AA) | Acts as an additive to reduce racemization and improve coupling efficiency.[11][12] |
| DIPEA | 2 - 3 equivalents (to AA) | A non-nucleophilic base required for the activation step.[9] |
| Coupling Time | 1 - 2 hours | Can be extended to 4 hours or overnight for sterically hindered residues. |
| Deprotection Time | 2 x 10-15 minutes | Ensures complete removal of the Fmoc group. |
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: This is the most common issue.
-
Cause: Steric hindrance, peptide aggregation, or insufficient reagent excess.
-
Solution: Double the coupling time, perform a second coupling with fresh reagents, or switch to a more potent coupling reagent like HATU.[10] For sequences prone to aggregation, consider using a different solvent like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts.
-
-
Racemization: While HOBt minimizes this, it can still occur, especially with sensitive residues.
-
Cause: Over-activation or prolonged exposure to the basic coupling environment.
-
Solution: Minimize the pre-activation time. Ensure the pH of the reaction mixture is not excessively basic.
-
-
Premature Benzyl Group Cleavage: The Bzl group is generally stable to the repetitive mild base treatment for Fmoc removal.[7] However, it is partially labile to TFA.[15] For final cleavage from the resin, stronger acids like HF were traditionally used, but modern TFA cocktails with scavengers are now common. The Bzl group on tyrosine is significantly more stable to acid than the Bzl group on 3-nitrotyrosine.[16][17]
-
Side Reactions during Cleavage: During the final TFA cleavage, the cleaved benzyl cation can potentially reattach to other nucleophilic residues like Tryptophan or Methionine.
-
Solution: Use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) and water to quench the reactive cations.
-
Conclusion
The successful incorporation of Fmoc-Tyr(Bzl)-OH into a peptide sequence is a routine but critical step in SPPS. By understanding the underlying chemical principles of activation, adhering to a well-structured protocol, and implementing in-process monitoring, researchers can ensure high coupling efficiency and maintain the integrity of the final peptide product. The orthogonality of the benzyl protecting group offers significant advantages for the synthesis of complex peptides, making Fmoc-Tyr(Bzl)-OH an invaluable tool for peptide chemists.
References
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science.
- The Role of HOBt and HBTU in Peptide Coupling Reactions. BenchChem.
- A Comparative Guide to the Orthogonality of the Benzyl Protecting Group in Fmoc Solid-Phase Peptide Synthesis. BenchChem.
- Application Notes and Protocols for HBTU Coupling Reactions. BenchChem.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. PubMed.
- Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides.
- Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. NINGBO INNO PHARMCHEM CO.,LTD..
- Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.
- Fmoc Amino Acids for SPPS. AltaBioscience.
- Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
Sources
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comprehensive Guide to the Activation of Fmoc-Tyr(Bzl)-OH with HBTU and DIPEA for Solid-Phase Peptide Synthesis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the activation of Fmoc-Tyr(Bzl)-OH using the HBTU/DIPEA system, a cornerstone reaction in solid-phase peptide synthesis (SPPS). We will explore the underlying chemical principles, present a validated, step-by-step protocol, and discuss critical technical considerations to ensure high-yield, high-purity peptide synthesis.
The Chemical Foundation: Mechanism of HBTU/DIPEA Activation
The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent renowned for promoting rapid amide bond formation while minimizing the risk of racemization.[1][2]
The activation process is initiated by the tertiary amine base, N,N-Diisopropylethylamine (DIPEA). DIPEA, a sterically hindered, non-nucleophilic base, deprotonates the carboxylic acid of Fmoc-Tyr(Bzl)-OH.[3][4] The resulting carboxylate anion then attacks HBTU, leading to the formation of a highly reactive HOBt (1-Hydroxybenzotriazole) active ester intermediate.[2][5][6] This active ester is the key electrophilic species that readily reacts with the nucleophilic primary amine on the resin-bound peptide, forming the desired peptide bond.[7][8] The inclusion of the HOBt moiety within the HBTU structure is crucial for suppressing racemization.[2][9]
Figure 1: Mechanism of Fmoc-Tyr(Bzl)-OH activation and coupling.
Field-Tested Protocol for Fmoc-Tyr(Bzl)-OH Coupling
This protocol is optimized for a 0.1 mmol synthesis scale. Adjust all quantities proportionally for different scales.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Quantity (0.1 mmol scale) | Equivalents (vs. Resin) |
| Fmoc-Tyr(Bzl)-OH | 493.55[10] | 246.8 mg | 5 |
| HBTU | 379.25 | 189.6 mg | 5 |
| DIPEA | 129.25 | 174 µL | 10 |
| DMF (Peptide Grade) | - | As needed | - |
| Resin (e.g., Rink Amide) | - | 0.1 mmol | 1 |
Step-by-Step Procedure
-
Resin Preparation and Fmoc Deprotection:
-
Swell the resin in DMF for at least 30 minutes.[11]
-
Deprotect the N-terminal Fmoc group using two treatments of 20% piperidine in DMF.
-
Wash the resin extensively with DMF to remove all traces of piperidine.
-
Confirm the presence of a free primary amine using a Kaiser test (a positive test results in blue/purple beads).[11]
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (5 eq.) and HBTU (4.9-5 eq.) in a minimal volume of DMF.
-
Immediately before adding to the resin, add DIPEA (10 eq.) to the amino acid solution.
-
Allow the solution to pre-activate for 1-2 minutes. A color change may be observed.[11]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. A negative test (colorless or yellow beads) indicates a complete coupling.[12]
-
-
Post-Coupling Wash:
-
Drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
-
Figure 2: Standard workflow for one cycle of solid-phase peptide synthesis.
Expertise-Driven Insights and Troubleshooting
-
Racemization: While HBTU is designed to suppress racemization, the risk is heightened with excessive base.[13][14] The stoichiometry of DIPEA is critical; using more than the recommended equivalents can lead to epimerization, especially with sensitive amino acids.[15][16] In cases where racemization is a significant concern, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be considered.[13]
-
Side Reactions of Tyrosine: The benzyl (Bzl) protecting group on the tyrosine side chain is stable to the basic conditions of Fmoc deprotection and the coupling reaction.[17][18] However, during the final acidic cleavage from the resin (typically with trifluoroacetic acid - TFA), the released carbocations can reattach to the tyrosine ring. It is essential to use a scavenger, such as triisopropylsilane (TIS) or water, in the cleavage cocktail to prevent this side reaction.[17][19]
-
Incomplete Coupling: A positive Kaiser test after the coupling reaction indicates the presence of unreacted free amines. This can be due to:
-
Steric Hindrance: Fmoc-Tyr(Bzl)-OH is a bulky amino acid. If coupling is slow, extend the reaction time or perform a "double coupling" by repeating the procedure with a fresh solution of activated amino acid.
-
Reagent Quality: Ensure all reagents, especially DMF, are of high purity and anhydrous. HBTU is moisture-sensitive and should be stored in a desiccator.[20]
-
Aggregation: Peptide chain aggregation can hinder reagent access. If aggregation is suspected, consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.[19]
-
By adhering to these detailed protocols and understanding the critical parameters, the activation and coupling of Fmoc-Tyr(Bzl)-OH can be performed with high efficiency and fidelity, forming a reliable basis for the synthesis of complex peptides.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Wikipedia. (2023, December 2). HBTU. Retrieved from [Link]
-
MDPI. (2021, July 29). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Retrieved from [Link]
-
YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, August 28). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9). Retrieved from [Link]
-
P3 BioSystems. (n.d.). Fmoc-Tyr(Bzl)-OH. Retrieved from [Link]
-
PubChem. (n.d.). O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine. Retrieved from [Link]
-
Springer. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU.... Retrieved from [Link]
Sources
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Fmoc-Tyr(Bzl)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 15. mdpi.com [mdpi.com]
- 16. chempep.com [chempep.com]
- 17. peptide.com [peptide.com]
- 18. nbinno.com [nbinno.com]
- 19. peptide.com [peptide.com]
- 20. HBTU - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis Using Fmoc-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the manual solid-phase peptide synthesis (SPPS) of tyrosine-containing peptides utilizing the Fmoc/tBu strategy, with a specific focus on the incorporation of Fmoc-Tyr(Bzl)-OH. Tyrosine residues are pivotal for the biological function of many peptides, and their successful integration into synthetic sequences is crucial. The benzyl (Bzl) ether is a well-established protecting group for the phenolic hydroxyl function of tyrosine, offering stability to the basic conditions of Fmoc deprotection while being readily removable during the final acidic cleavage. This guide details the underlying chemical principles, step-by-step protocols, and critical considerations for each stage of the synthesis, from resin preparation to final peptide cleavage. It also includes troubleshooting advice for common challenges associated with sterically hindered amino acids like tyrosine.
Introduction to Fmoc-SPPS and the Role of Tyrosine Protection
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach today due to its milder reaction conditions compared to the older Boc/Bzl methodology.[2] This strategy employs the base-labile Fmoc group for temporary α-amino protection and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains.[3]
Tyrosine's phenolic hydroxyl group requires protection to prevent undesirable side reactions during peptide synthesis. The choice of protecting group is critical; it must be stable throughout the iterative cycles of Fmoc deprotection and coupling but easily removable at the final cleavage step. The benzyl (Bzl) ether is a classic choice for tyrosine protection in Fmoc-SPPS. It exhibits excellent stability towards the piperidine solutions used for Fmoc removal but is efficiently cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin.[4] The use of Fmoc-Tyr(Bzl)-OH allows for the controlled and precise incorporation of tyrosine into the growing peptide chain.[5]
Materials and Reagents
High-quality reagents and solvents are paramount for successful peptide synthesis.
| Reagent/Material | Grade/Specification | Purpose |
| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution | Solid support for peptide amide synthesis |
| Fmoc-Tyr(Bzl)-OH | Peptide synthesis grade | Protected amino acid |
| Other Fmoc-amino acids | Peptide synthesis grade | Building blocks for the peptide chain |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | Anhydrous | Solvent for washing and resin swelling |
| Piperidine | Reagent grade | Fmoc deprotection |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide synthesis grade | Coupling activator |
| HOBt (1-Hydroxybenzotriazole) | Peptide synthesis grade | Coupling additive, racemization suppressant |
| DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade | Base for coupling reaction |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage and final deprotection |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger for cleavage |
| Water | Deionized | Scavenger for cleavage |
| Diethyl ether | Anhydrous, cold | Peptide precipitation |
| Ninhydrin Test Kit | Monitoring coupling and deprotection | |
| Manual SPPS reaction vessel | With fritted disc |
The SPPS Workflow: A Visual Overview
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Caption: Decision-making workflow based on Kaiser test results.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser Test after Coupling) | Steric hindrance from Tyr(Bzl) or the preceding amino acid. [6]Aggregation of the peptide chain. | Perform a second coupling (double coupling) with a fresh solution of activated Fmoc-Tyr(Bzl)-OH. [7]Increase the coupling time to 3-4 hours. |
| Low Peptide Yield After Cleavage | Incomplete cleavage from the resin. Adsorption of the peptide to labware. | Extend the cleavage time to 4 hours. Ensure all labware is properly siliconized. |
| Side Products in Mass Spectrometry | Incomplete removal of the benzyl protecting group. Alkylation of other residues by carbocations generated during cleavage. | Ensure the cleavage cocktail is fresh and contains adequate scavengers, especially thioanisole for protecting tyrosine. [8] |
Conclusion
The manual solid-phase synthesis of peptides containing Fmoc-Tyr(Bzl)-OH is a robust and reliable method when careful attention is paid to the details of the protocol. The benzyl protecting group provides the necessary stability during chain elongation, and its efficient removal during the final TFA cleavage ensures the integrity of the target peptide. By following the detailed steps outlined in this guide, including diligent monitoring with the Kaiser test and the use of appropriate reagents, researchers can successfully synthesize high-quality tyrosine-containing peptides for a wide range of applications in science and medicine.
References
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Sapkota, A. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Retrieved from [Link]
-
Vilaseca, M., & Bardaji, E. (n.d.). Microscale Ninhydrin Test Applied to Solid-Phase Peptide Synthesis. ProQuest. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
- Houben-Weyl. (2005). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Muttenthaler, M., et al. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 16(11), 555-568. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 14(34), 8114-8123. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Kiso, Y., et al. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System Without O-to-C Rearrangements. Chemical and Pharmaceutical Bulletin, 28(2), 673-676. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? Retrieved from [Link]
-
ResearchGate. (2016). Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? Retrieved from [Link]
-
Kitas, E. A., et al. (1991). Synthesis of phosphotyrosine-containing peptides by the solid-phase method. A re-examination of the use of Boc-Tyr(PO3Bzl2)-OH. International journal of peptide and protein research, 38(6), 522-527. Retrieved from [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]
-
GenScript. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
Application Notes and Protocols for the Fmoc Deprotection of Fmoc-Tyr(Bzl)-OH with Piperidine
Introduction: The Critical Role of Fmoc Deprotection in Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability that permits an orthogonal strategy to the acid-labile side-chain protecting groups.[1][2] The selective removal of the Nα-Fmoc group is a critical, repetitive step that enables the sequential addition of amino acids to the growing peptide chain.[3][4] This application note provides a detailed guide to the Fmoc deprotection of Fmoc-Tyr(Bzl)-OH using piperidine, a widely adopted method in the synthesis of tyrosine-containing peptides. We will delve into the mechanistic underpinnings of this reaction, provide robust experimental protocols, and offer expert insights into process optimization and troubleshooting.
Mechanism of Fmoc Deprotection: A Base-Catalyzed β-Elimination
The removal of the Fmoc group is not a simple hydrolysis but rather a nuanced base-catalyzed β-elimination reaction.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing deprotection conditions. The process unfolds in three key stages:
-
Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[1][5]
-
β-Elimination: This initial deprotonation generates a carbanion that is stabilized by the aromatic fluorene system. This intermediate is unstable and rapidly undergoes an elimination reaction, leading to the cleavage of the C-O bond. This step liberates the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[1]
-
Dibenzofulvene (DBF) Scavenging: The liberated DBF is a potent electrophile that can react with the newly deprotected N-terminal amine, leading to irreversible chain termination. To prevent this deleterious side reaction, an excess of the amine base (piperidine) is used to trap the DBF, forming a stable adduct.[1][5]
Factors Influencing the Efficiency of Fmoc Deprotection
The success of the Fmoc deprotection step hinges on a careful balance of several key experimental parameters.
| Parameter | Recommended Condition | Rationale and Expert Insights |
| Base Concentration | 20% (v/v) piperidine in DMF | A 20% piperidine solution in DMF is the industry standard, providing a robust and efficient deprotection.[1][6] Lower concentrations may lead to incomplete deprotection, while higher concentrations do not significantly improve efficiency and increase reagent waste. |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) | Polar aprotic solvents like DMF and NMP are crucial as they facilitate the reaction, which proceeds more rapidly in a polar medium.[1][7] It is imperative to use high-purity, amine-free DMF to prevent premature Fmoc removal.[6] |
| Reaction Time | 2 x 10 minutes (two treatments) | A two-step deprotection is highly recommended. The first, shorter treatment removes the bulk of the Fmoc groups, and the second, longer treatment ensures complete deprotection, especially for sterically hindered amino acids.[2] |
| Temperature | Room Temperature | The reaction is typically performed at room temperature. Elevated temperatures can accelerate deprotection but also increase the risk of side reactions such as racemization and aspartimide formation.[2][8] |
| Agitation | Constant | Continuous agitation, either through shaking, bubbling with an inert gas, or mechanical stirring, is essential to ensure efficient mass transfer and complete reaction. |
Experimental Protocol: Fmoc Deprotection of Resin-Bound Fmoc-Tyr(Bzl)-OH
This protocol outlines a standard procedure for the manual Fmoc deprotection of a peptide resin.
Materials and Reagents:
-
Peptide-resin with N-terminal Fmoc-Tyr(Bzl)-OH
-
20% (v/v) Piperidine in DMF: Prepare fresh by mixing one part piperidine with four parts high-purity, amine-free DMF.
-
DMF (peptide synthesis grade)
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbling apparatus
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[1] Agitate the slurry for 3-5 minutes at room temperature.
-
First Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate for 10-15 minutes at room temperature.
-
Second Drain: Drain the deprotection solution.
-
DMF Washes: Wash the resin thoroughly with DMF (3-5 times) to completely remove residual piperidine and the DBF-piperidine adduct.[2]
-
Confirmation of Deprotection: Perform a qualitative test, such as the Kaiser test, on a small sample of resin beads to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.[1]
Monitoring the Deprotection Reaction
Quantitative monitoring of Fmoc deprotection can be achieved by UV-Vis spectrophotometry. The DBF-piperidine adduct exhibits a characteristic UV absorbance maximum around 301 nm.[1] By collecting the filtrate from the deprotection steps and measuring its absorbance, the extent of Fmoc group removal can be quantified using the Beer-Lambert law. This is particularly useful for optimizing reaction times and ensuring complete deprotection in challenging sequences.
Troubleshooting and Side Reactions
While generally robust, Fmoc deprotection with piperidine can be associated with certain side reactions, particularly with sensitive amino acids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Insufficient reaction time or piperidine concentration.- Peptide aggregation or steric hindrance. | - Increase the deprotection time or perform an additional treatment.- Use a stronger deprotection cocktail (e.g., with DBU) for difficult sequences, though this may increase other side reactions.[1][9] |
| Racemization | - Particularly problematic for C-terminal Cys and His residues.[1][7] | - Minimize deprotection times.- Consider alternative, less basic deprotection reagents if racemization is a significant issue. |
| Aspartimide Formation | - Occurs with Asp-containing sequences, especially Asp-Gly or Asp-Ser.[4][7] | - Use side-chain protecting groups on Asp that are more resistant to aspartimide formation.- Employ a milder deprotection cocktail or shorter reaction times. |
| Diketopiperazine Formation | - Common at the dipeptide stage, leading to chain cleavage. | - Couple the third amino acid immediately after the deprotection of the second residue.- Use specialized resins or protecting group strategies to minimize this side reaction. |
Conclusion
The Fmoc deprotection of Fmoc-Tyr(Bzl)-OH with piperidine is a fundamental and reliable transformation in solid-phase peptide synthesis. A thorough understanding of the underlying mechanism, careful control of reaction parameters, and diligent monitoring are essential for achieving high yields and purity in the final peptide product. By adhering to the protocols and considering the potential challenges outlined in these application notes, researchers can confidently execute this critical step in their synthetic workflows.
References
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Available at: [Link]
-
(PDF) Methods for Removing the Fmoc Group - ResearchGate. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - ResearchGate. Available at: [Link]
-
Green Chemistry - In situ Fmoc removal. Available at: [Link]
-
Total wash elimination for solid phase peptide synthesis - PMC - NIH. Available at: [Link]
-
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Strategies for the Successful Incorporation of Fmoc-Tyr(Bzl)-OH in Complex Peptide Synthesis
Application Notes: A-08B4
Introduction
Tyrosine, with its phenolic side chain, is a critical amino acid residue in a vast array of biologically active peptides, contributing to structural integrity and participating in key biological interactions. Effective solid-phase peptide synthesis (SPPS) necessitates the protection of this reactive hydroxyl group to prevent undesirable side reactions. The benzyl (Bzl) ether is a frequently employed protecting group for the tyrosine side chain, offering a balance of stability and straightforward removal. Fmoc-Tyr(Bzl)-OH is a versatile amino acid derivative widely used in peptide synthesis and drug development.[1] This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection, which is stable under acidic conditions but readily cleaved by a secondary amine like piperidine.[2] The benzyl group provides robust protection for the tyrosine hydroxyl function and is typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Fmoc-Tyr(Bzl)-OH into complex peptide sequences. It delves into the causality behind experimental choices, provides detailed protocols, and offers troubleshooting strategies to ensure high-purity, high-yield synthesis of tyrosine-containing peptides.
Physicochemical Properties and Handling of Fmoc-Tyr(Bzl)-OH
Proper handling and storage of Fmoc-Tyr(Bzl)-OH are paramount to maintaining its integrity and ensuring successful incorporation.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₇NO₅ | [1][4] |
| Molecular Weight | 493.6 g/mol | [1][4] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥98% | [1][4] |
| Melting Point | 157-161 °C | [4] |
| Solubility | Soluble in DMF, DMSO | [5][6] |
| Storage Conditions | 2-8°C, protect from light and moisture. | [1][4] |
Expert Insight: While storage at 2-8°C is standard, for long-term storage, maintaining the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Core Protocol: Solid-Phase Incorporation of Fmoc-Tyr(Bzl)-OH
The following is a generalized protocol for the manual incorporation of Fmoc-Tyr(Bzl)-OH using standard Fmoc/tBu chemistry. This can be adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide or Wang resin
-
Fmoc-Tyr(Bzl)-OH
-
Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Qualitative Monitoring: Kaiser Test kit
Step-by-Step Coupling Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7] Drain the DMF.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Expert Tip: A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (3-5 equivalents) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
-
Coupling:
-
Add the activated Fmoc-Tyr(Bzl)-OH solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the Kaiser test is positive, extend the coupling time or consider a second coupling.
-
Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and IPA (3x).
-
Visualization of the SPPS Cycle
Caption: Mitigation of 3-benzyltyrosine side product formation.
Final Cleavage and Deprotection
The simultaneous cleavage of the peptide from the resin and removal of the benzyl and other side-chain protecting groups is a critical step. The composition of the TFA "cocktail" must be tailored to the peptide sequence.
Recommended TFA Cleavage Cocktails
| Cocktail Composition (v/v/v) | Target Residues and Rationale |
| TFA / H₂O / TIS (95:2.5:2.5) | General Purpose: Suitable for most peptides. Water and Triisopropylsilane (TIS) are excellent scavengers for tert-butyl cations generated from tBu-protected residues and the benzyl cation from Tyr(Bzl). [8][9][10] |
| TFA / Thioanisole / H₂O / TIS (90:5:3:2) | For Peptides with Met, Cys, or Trp: Thioanisole is a highly effective scavenger for benzyl cations and also helps to prevent the oxidation of sensitive residues like Methionine and Tryptophan. [8][11] |
| TFA / Phenol / Thioanisole / H₂O / EDT (82.5:5:5:5:2.5) "Reagent K" | For Complex Peptides: A robust cocktail for sequences containing multiple sensitive residues, particularly Arginine protected with Pmc or Pbf, as 1,2-Ethanedithiol (EDT) is a potent scavenger. [8][10] |
Protocol for Cleavage:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the appropriate cold TFA cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Analytical Characterization
Post-cleavage, the crude peptide must be purified and its identity confirmed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for both purifying the crude peptide and assessing its final purity. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Mass Spectrometry (MS): Mass spectrometry is essential to confirm that the correct peptide has been synthesized. [12]The observed molecular weight should match the calculated theoretical mass of the desired peptide. This analysis will also reveal the presence of any major impurities, such as the 3-benzyltyrosine adduct (mass increase of +90 Da).
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Steric hindrance- Peptide aggregation on resin | - Double couple with fresh reagents.- Use a more potent coupling reagent like HATU.- Switch to a more polar solvent like NMP or add a chaotropic salt. |
| Low Cleavage Yield | - Incomplete cleavage from the resin.- Adsorption of peptide to precipitated resin. | - Extend cleavage time to 4 hours.- Ensure the peptide is fully dissolved in TFA before precipitation. |
| Significant +90 Da Impurity in MS | - Insufficient scavenging during cleavage. | - Increase the concentration of scavengers (TIS, thioanisole).- Use a more robust cleavage cocktail like Reagent K. [8][10] |
| Premature Bzl Group Loss | - Highly unlikely under standard Fmoc deprotection conditions. | - Verify the integrity of the starting Fmoc-Tyr(Bzl)-OH material. |
Conclusion
Fmoc-Tyr(Bzl)-OH is a reliable and effective building block for the synthesis of complex tyrosine-containing peptides. Successful incorporation hinges on a systematic approach that includes proper handling, optimized coupling protocols, and, most critically, the use of appropriate scavenger cocktails during final cleavage to prevent the formation of alkylated side products. By understanding the underlying chemical principles and adhering to the protocols outlined in this note, researchers can confidently and efficiently synthesize high-purity peptides for a wide range of applications in research and drug development.
References
- Impact of scavengers on the final purity of Tyr(Bzl) containing peptides. Benchchem.
- Fmoc-O-benzyl-L-tyrosine. Chem-Impex.
- Bodanszky M, Bodanszky A. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. Int J Pept Protein Res. 1986;27(1):1-10.
- Fmoc-Tyr-OH. MedchemExpress.com.
- Fmoc SPPS Linkers. Sigma-Aldrich.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Fmoc-Tyr(Bzl)-OH. Sigma-Aldrich.
- Kiso Y, Ukawa K, Nakamura S, et al. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. J-Stage. 1980.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
- Cleavage Cocktail Selection. CDN Isotopes.
- Niederhafner P, Šebela M, Pompach P, et al. Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. ResearchGate. 2017.
- Pawlas J, Svensson T, Rasmussen JH. Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group.
- Fmoc-Tyr(tBu)-OH. MedChemExpress.com.
- SPECIFICATION Fmoc-Tyr(tBu)-OH. SVS Labs.
- A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. Benchchem.
- Wittmann V, Seeberger PH. A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. ResearchGate. 2016.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 2024.
- Novabiochem® Coupling reagents. Merck Millipore.
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
- Gowda DC, Rajesh S, Gowda SG. Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation using formic acid. Indian Journal of Chemistry. 2001;40B:743-746.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Benzyl Ethers. Organic Chemistry Portal.
- Fmoc-Tyr(Bzl)-OH [71989-40-7]. Aapptec Peptides.
- Patarroyo ME, Patarroyo MA, Bautista-Aguiar W, et al. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. J Pept Sci. 2020;26(6):e3251.
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health.
- Vasanthakumar G, Reddy B. Side reactions in peptide synthesis: An overview. Bibliomed. 2017;12(1):1-10.
- Amblard M, Fehrentz JA, Martinez J, et al. Methods and protocols of modern solid phase peptide synthesis. Mol Biotechnol. 2006;33(3):239-254.
- Common Reagents for Labs & Research. Aurum Pharmatech.
- Pícharová Z, Maletínská L, Žáková L, et al. 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. J Org Chem. 2022;87(15):9848-9857.
- Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU... ResearchGate.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. 2025.
- Effective Structural Characterization Strategies for Peptides. BioPharmaSpec.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. 2025;13(2):100-112.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 12. biopharmaspec.com [biopharmaspec.com]
Application Notes and Protocols: A Guide to Phosphopeptide Synthesis Using Fmoc-Tyr(Bzl)-OH
Introduction: The Critical Role of Phosphotyrosine in Cellular Signaling
Protein tyrosine phosphorylation is a cornerstone of intracellular communication, acting as a dynamic switch that governs a vast array of cellular processes, from growth and differentiation to metabolism and apoptosis.[1] This reversible post-translational modification is orchestrated by a delicate balance between protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs).[1] Dysregulation of this intricate signaling network is a hallmark of numerous diseases, including cancer and inflammatory disorders.
Synthetic phosphopeptides are indispensable tools for unraveling the complexities of these signaling pathways. They serve as specific substrates for kinases and phosphatases, enabling detailed kinetic studies and inhibitor screening.[2] Furthermore, they are crucial for investigating the binding specificities of phosphotyrosine-binding domains, such as SH2 and PTB domains, which are key players in signal transduction cascades.
The chemical synthesis of phosphopeptides, however, presents significant challenges. The phosphate moiety is sensitive to the harsh conditions often employed in peptide synthesis. A robust and widely adopted strategy to overcome these hurdles is the "post-synthetic phosphorylation" approach. This method involves the initial synthesis of a peptide containing a protected tyrosine residue, followed by the phosphorylation of this residue after the peptide has been fully assembled and cleaved from the solid support. This application note provides a comprehensive guide to the use of Fmoc-Tyr(Bzl)-OH in this powerful strategy.
The Strategic Advantage of Fmoc-Tyr(Bzl)-OH in Phosphopeptide Synthesis
Fmoc-Tyr(Bzl)-OH is a tyrosine derivative where the alpha-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (Bzl) group.[3] This specific combination of protecting groups makes it an ideal building block for the post-synthetic phosphorylation strategy in Fmoc-based solid-phase peptide synthesis (SPPS).
Key Attributes of the Benzyl (Bzl) Protecting Group:
-
Stability: The benzyl ether linkage is stable to the basic conditions (typically piperidine in DMF) used for the repeated removal of the Fmoc group during peptide chain elongation.[4][5]
-
Acid Lability: The benzyl group is readily cleaved under the strong acidic conditions of the final cleavage cocktail (e.g., trifluoroacetic acid, TFA), which simultaneously removes other acid-labile side-chain protecting groups and cleaves the peptide from the resin.[4][5] This ensures a clean and efficient deprotection in the final step.
-
Orthogonality: The use of the Bzl group provides an orthogonal protection strategy, allowing for the selective deprotection of the tyrosine hydroxyl group after the peptide backbone is fully assembled.
This strategic choice of protection allows for the synthesis of a "progenitor" peptide containing a free tyrosine hydroxyl group after cleavage and deprotection. This progenitor peptide is then subjected to either chemical or enzymatic phosphorylation to yield the desired phosphopeptide.
Workflow for Phosphopeptide Synthesis using Fmoc-Tyr(Bzl)-OH
The overall workflow can be conceptually divided into three main stages:
-
Solid-Phase Peptide Synthesis (SPPS): Automated or manual synthesis of the peptide sequence on a solid support, incorporating Fmoc-Tyr(Bzl)-OH at the desired position.
-
Cleavage and Deprotection: Treatment of the peptide-resin with a strong acid cocktail to cleave the peptide from the support and remove all side-chain protecting groups, including the benzyl group from the tyrosine residue.
-
Post-Synthetic Phosphorylation: Selective phosphorylation of the free tyrosine hydroxyl group on the purified peptide, followed by final purification of the phosphopeptide.
Figure 1. Overall workflow for phosphopeptide synthesis.
Part 1: Solid-Phase Peptide Synthesis of Tyr(Bzl)-Containing Peptides
This protocol outlines the manual synthesis of a peptide containing a benzyl-protected tyrosine residue using standard Fmoc/tBu chemistry.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-amino acids (including Fmoc-Tyr(Bzl)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit or other ninhydrin-based test
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) and then DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of Oxyma Pure or HOBt in a minimal amount of DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring Coupling Completion:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), continue the coupling for another hour or perform a double coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-Tyr(Bzl)-OH at the desired position.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally methanol. Dry the resin under vacuum.
| Parameter | Recommendation |
| Resin | Rink Amide for C-terminal amide, Wang for C-terminal acid |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Coupling Reagents | DIC/Oxyma or HBTU/DIPEA |
| Amino Acid Excess | 3-5 equivalents |
| Coupling Time | 1-2 hours |
| Monitoring | Kaiser Test |
Table 1. Recommended parameters for SPPS of Tyr(Bzl)-containing peptides.
Part 2: Cleavage, Deprotection, and Purification of the Progenitor Peptide
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups.
Materials and Reagents:
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS), reagent grade
-
Deionized water
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Reverse-phase HPLC (RP-HPLC) system and column (e.g., C18)
Protocol:
-
Preparation of Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).
-
A white precipitate of the peptide should form.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water with 0.1% TFA).
-
Purify the peptide by RP-HPLC.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Lyophilize the pure peptide fractions to obtain a white, fluffy powder.
-
Part 3: Post-Synthetic Phosphorylation Strategies
Once the purified progenitor peptide containing a free tyrosine hydroxyl group is obtained, it can be phosphorylated using either chemical or enzymatic methods.
Strategy A: Chemical Phosphorylation
Chemical phosphorylation offers a direct and often high-yielding method for introducing a phosphate group onto the tyrosine residue. A common and effective method involves the use of a phosphoramidite reagent followed by oxidation.
Figure 2. Chemical phosphorylation workflow.
Protocol using Dibenzyl N,N-diisopropylphosphoramidite:
-
Phosphitylation Reaction:
-
Dissolve the purified tyrosine-containing peptide in an anhydrous aprotic solvent (e.g., DMF or acetonitrile).
-
Add a solution of dibenzyl N,N-diisopropylphosphoramidite (1.5-2 equivalents) and an activator such as 1H-tetrazole (3-4 equivalents) to the peptide solution under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by HPLC-MS.
-
-
Oxidation:
-
Once the phosphitylation is complete, add an oxidizing agent such as tert-butyl hydroperoxide (t-BuOOH) (2-3 equivalents) to the reaction mixture.
-
Stir for another 30-60 minutes at room temperature.
-
-
Work-up and Purification of Protected Phosphopeptide:
-
Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite).
-
Dilute the reaction mixture with a suitable solvent and purify the dibenzyl-protected phosphopeptide by RP-HPLC.
-
-
Deprotection of Phosphate Benzyl Groups:
-
Dissolve the purified, protected phosphopeptide in a suitable solvent (e.g., methanol or a mixture of methanol, water, and acetic acid).
-
Add a palladium on carbon (Pd/C) catalyst (10% by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the deprotection is complete (monitor by HPLC-MS).
-
-
Final Purification:
-
Filter off the Pd/C catalyst.
-
Purify the final phosphopeptide by RP-HPLC.
-
Characterize the final product by mass spectrometry and lyophilize.
-
| Parameter | Recommendation |
| Phosphitylating Reagent | Dibenzyl N,N-diisopropylphosphoramidite |
| Activator | 1H-Tetrazole |
| Oxidizing Agent | tert-Butyl hydroperoxide (t-BuOOH) |
| Deprotection | Catalytic Hydrogenation (H₂, Pd/C) |
| Purification | RP-HPLC |
Table 2. Recommended parameters for chemical phosphorylation.
Strategy B: Enzymatic Phosphorylation
Enzymatic phosphorylation using a specific protein tyrosine kinase offers unparalleled specificity, ensuring that only the intended tyrosine residue is phosphorylated, which is particularly advantageous for peptides with multiple potential phosphorylation sites.
Figure 3. Enzymatic phosphorylation workflow.
Protocol using a Recombinant Tyrosine Kinase: [2][6]
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, prepare the kinase reaction mixture containing:
-
Purified tyrosine-containing peptide (substrate) at a suitable concentration (e.g., 10-100 µM).
-
Recombinant tyrosine kinase (e.g., Src, Abl).
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and other components specific to the kinase).
-
ATP at a concentration above its Kₘ for the kinase (e.g., 100 µM to 1 mM).
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction mixture at the optimal temperature for the kinase (usually 30-37 °C) for a predetermined time (e.g., 30 minutes to several hours). The reaction time should be optimized to achieve significant phosphorylation without excessive ATP hydrolysis.
-
-
Monitoring the Reaction:
-
The progress of the phosphorylation can be monitored by taking aliquots at different time points and analyzing them by HPLC-MS to observe the conversion of the substrate to the phosphorylated product.
-
-
Reaction Quenching:
-
Stop the reaction by adding a solution of EDTA to chelate the Mg²⁺ ions, or by acidifying the mixture with TFA or formic acid.
-
-
Purification of the Phosphopeptide:
-
The phosphopeptide can be purified from the reaction mixture using RP-HPLC.
-
Alternatively, for complex mixtures or to ensure high purity, immobilized metal affinity chromatography (IMAC) can be used to specifically capture the phosphopeptide.[7]
-
-
Final Characterization:
-
Confirm the identity and purity of the final phosphopeptide by mass spectrometry.
-
Lyophilize the purified phosphopeptide.
-
| Parameter | Recommendation |
| Enzyme | Recombinant Protein Tyrosine Kinase |
| Phosphate Donor | ATP |
| Cofactor | MgCl₂ |
| Reaction Buffer | Kinase-specific buffer (e.g., Tris-HCl based) |
| Purification | RP-HPLC or IMAC |
Table 3. Recommended parameters for enzymatic phosphorylation.
Troubleshooting and Key Considerations
-
Incomplete Coupling during SPPS: If the Kaiser test remains positive, extend the coupling time or perform a second coupling with fresh reagents. For sterically hindered couplings, consider using a more potent coupling agent like HATU.
-
Side Reactions during Cleavage: The use of scavengers like TIS is crucial to prevent re-attachment of cleaved protecting groups to sensitive residues like tryptophan.
-
Low Yield in Chemical Phosphorylation: Ensure all reagents and solvents are anhydrous, and the reaction is performed under an inert atmosphere to prevent hydrolysis of the phosphoramidite.
-
Low Efficiency of Enzymatic Phosphorylation: Optimize the reaction conditions, including enzyme and substrate concentrations, temperature, and incubation time. Ensure the peptide sequence is a suitable substrate for the chosen kinase.
-
Purification Challenges: Phosphopeptides can sometimes be difficult to purify by RP-HPLC due to their charge. Using a different ion-pairing agent or a different gradient may be beneficial. IMAC is a powerful alternative for selective enrichment.[7]
Conclusion
The use of Fmoc-Tyr(Bzl)-OH in a post-synthetic phosphorylation strategy is a robust and versatile method for the synthesis of phosphotyrosine-containing peptides. By separating the challenges of peptide assembly from the intricacies of phosphorylation, this approach provides researchers with a powerful tool to generate high-purity phosphopeptides for a wide range of applications in signal transduction research and drug discovery. The choice between chemical and enzymatic phosphorylation will depend on the specific requirements of the target peptide, with chemical methods offering generality and enzymatic methods providing exquisite specificity.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
-
Phosphoprotein purification overview. (n.d.). Takara Bio. Retrieved from [Link]
-
Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (2021). Methods in Molecular Biology, 2358, 229-237. Retrieved from [Link]
-
Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. (2020). RSC Medicinal Chemistry, 11(11), 1229-1246. Retrieved from [Link]
-
Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Enzymatic Phosphorylation of Oxidized Tyrosine Residues. (2023). Journal of Proteome Research, 22(6), 2005-2013. Retrieved from [Link]
-
High-density, targeted monitoring of tyrosine phosphorylation reveals activated signaling networks in human tumors. (2021). Molecular & Cellular Proteomics, 20, 100078. Retrieved from [Link]
-
Enrichment of Tyrosine Phosphorylated Peptides for Quantitative Mass Spectrometry Analysis of RTK Signaling Dynamics. (2022). Bio-protocol, 12(3), e4311. Retrieved from [Link]
-
One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water. (2022). Chemical Science, 13(46), 13835-13842. Retrieved from [Link]
- O-Benzyltyrosine and Halogenated Derivatives. (n.d.). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics. Retrieved from a source providing access to this collection.
-
Tyrosine phosphorylation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Nature Experiments. Retrieved from [Link]
- Arg-Arg-Src Peptide Kinase Activity Assay For Tyrosine Kinases. (n.d.).
-
Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line. (1984). The Journal of biological chemistry, 259(13), 8037–8041. Retrieved from [Link]
-
Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Sources
- 1. Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of synthetic peptides by a tyrosine protein kinase from the particulate fraction of a lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Selective Enrichment and Fractionation of Phosphopeptides from Peptide Mixtures by Isoelectric Focusing after Methyl Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphoprotein purification overview [takarabio.com]
Application Notes & Protocols: A Strategic Guide to the RP-HPLC Purification of Peptides Containing Tyr(Bzl)
Abstract
The purification of synthetic peptides containing benzyl-protected tyrosine, Tyr(Bzl), presents a distinct set of challenges for chromatographers. The large, nonpolar benzyl group drastically increases the peptide's overall hydrophobicity, often leading to poor solubility, on-column precipitation, and irreversible adsorption to standard reversed-phase media. This guide provides a comprehensive framework for developing a robust RP-HPLC purification method tailored to these difficult sequences. We will move beyond generic protocols to explain the causal relationships between the physicochemical properties of Tyr(Bzl)-containing peptides and the strategic choices required for successful purification, ensuring high purity, yield, and reproducibility.
The Tyr(Bzl) Challenge: Understanding the "Why"
The success of any purification strategy hinges on a clear understanding of the target molecule's behavior. The benzyl ether protecting group on the tyrosine side chain is the single most important factor influencing the chromatographic behavior of these peptides.[1]
-
Extreme Hydrophobicity: The benzyl group is a bulky, aromatic moiety that significantly increases the peptide's hydrophobicity.[2] This property is the root cause of most purification difficulties, including strong retention, potential for aggregation, and poor solubility in aqueous mobile phases.[3]
-
Solubility Issues: Crude peptides containing Tyr(Bzl) are often difficult to dissolve in the standard aqueous buffers (e.g., 0.1% TFA in water) used as Mobile Phase A in RP-HPLC.[2] Attempting to inject an incompletely dissolved sample leads to sample loss, column clogging, and non-reproducible chromatography.
-
Potential for Acid Lability: While generally stable, the O-benzyl group on tyrosine can be partially susceptible to acid-catalyzed migration or cleavage, especially under strong acidic conditions like repeated exposure to trifluoroacetic acid (TFA).[4][5] This can result in the formation of hard-to-separate impurities, such as peptides containing 3-benzyltyrosine.[5]
This understanding forms the basis for a rational approach to method development, where every parameter is chosen specifically to counteract these challenges.
Strategic Method Development: The "How"
A successful purification is not achieved with a one-size-fits-all protocol but through systematic optimization. For Tyr(Bzl) peptides, this involves careful consideration of sample preparation, column chemistry, and mobile phase composition.
The Critical First Step: Sample Preparation and Solubilization
The primary goal is to achieve complete dissolution of the crude peptide before injection. Incomplete dissolution is a primary cause of low recovery.[2]
-
Initial Solvent Selection: For highly hydrophobic peptides, it is recommended to first use a minimal amount of a strong organic solvent.[2] Good initial choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[6]
-
Dilution Strategy: Once the peptide is fully dissolved in the organic solvent, slowly add your aqueous Mobile Phase A (e.g., water with 0.1% TFA) to the desired concentration for injection.[2] If precipitation occurs, the starting percentage of organic in the mobile phase is too low for your peptide.
-
Filtration: Always filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could damage the column.[7]
Column Selection: Taming Hydrophobic Interactions
The choice of stationary phase is critical to prevent irreversible binding and achieve efficient separation.
-
Phase Chemistry: While C18 is the workhorse for many peptides, its high hydrophobicity can be detrimental for Tyr(Bzl) peptides, leading to very strong retention or complete loss of the sample.[2][8] A less hydrophobic stationary phase, such as C8 or C4 , is often a superior choice as it reduces the strength of hydrophobic interactions, facilitating elution and improving recovery.[2][8] Phenyl-based phases can also offer alternative selectivity.[8]
-
Pore Size: For peptides, especially those larger than 2,000 Daltons, wide-pore silica (300 Å) is essential.[9] It allows the peptide to fully access the bonded phase within the pores, leading to better peak shape and resolution. Using a standard 120 Å pore size column for larger peptides can result in significant peak broadening.[9]
Mobile Phase and Gradient Optimization
The mobile phase composition directly controls peptide retention and selectivity.[10]
-
Mobile Phase A: Typically HPLC-grade water with an acidic modifier. 0.1% TFA is standard as it acts as an ion-pairing agent, sharpening peaks.[11] However, if mass spectrometry (MS) is the goal for fraction analysis, 0.1% formic acid (FA) is preferred as it causes less ion suppression.
-
Mobile Phase B: Typically HPLC-grade acetonitrile (ACN) with the same modifier as Mobile Phase A. ACN is the most common organic solvent for peptide separations.[11] For extremely hydrophobic peptides where ACN is insufficient, adding or substituting with 2-propanol (IPA) can be effective, though it increases backpressure.[9]
-
Gradient Design:
-
Starting %B: Due to the high hydrophobicity, a higher initial concentration of Mobile Phase B (e.g., 20-30% ACN) may be necessary to prevent the peptide from precipitating on the column upon injection.[2]
-
Gradient Slope: A shallow gradient (e.g., 0.5-1% B per minute) is crucial for resolving the target peptide from closely eluting impurities, which are common after solid-phase peptide synthesis (SPPS).[11][12]
-
The Role of Temperature
Column temperature is a powerful but often underutilized parameter.
-
Improving Peak Shape: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape for large, hydrophobic peptides.[9] It reduces solvent viscosity and can disrupt peptide aggregates.
-
Altering Selectivity: Changing the temperature can alter the retention times of different peptides relative to each other, providing an additional tool for optimizing resolution.
| Parameter | Starting Recommendation | Rationale for Tyr(Bzl) Peptides |
| Stationary Phase | C8 or C4, 300 Å, 5 µm | Reduces strong hydrophobic interactions, preventing irreversible binding and improving recovery.[2] Wide pores are essential for peptide access.[9] |
| Mobile Phase A | Water + 0.1% TFA (or 0.1% FA for MS) | Standard acidic modifier for good peak shape. FA is preferred for MS compatibility. |
| Mobile Phase B | Acetonitrile + 0.1% TFA (or 0.1% FA) | Common organic eluent. Consider IPA for extremely hydrophobic cases.[9] |
| Flow Rate | 1.0 mL/min (4.6 mm ID analytical) | Standard analytical flow rate. Scale linearly for preparative columns. |
| Column Temp. | 40 °C | Improves peak shape and can help solubilize aggregates.[9] |
| Detection | 210-220 nm | Detects the peptide backbone, independent of aromatic side chains.[11][13] |
| Initial %B | 20-30% | Prevents on-column precipitation of the highly hydrophobic peptide.[2] |
| Gradient Slope | 0.5-1.0% / minute | Provides high resolution needed to separate synthesis-related impurities.[12] |
Experimental Protocols: The "What"
This section provides a self-validating protocol that begins with an analytical-scale test injection to define the optimal conditions before scaling up to a preparative purification.
Protocol 1: Analytical Method Development
Objective: To determine the retention time of the target peptide and optimize the separation from its major impurities.
-
Sample Preparation:
-
Weigh approximately 1 mg of crude lyophilized Tyr(Bzl)-containing peptide.
-
Add a minimal volume of DMSO (e.g., 50-100 µL) and vortex/sonicate until fully dissolved.[2]
-
Dilute with Mobile Phase A (Water + 0.1% TFA) to a final volume of 1 mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Setup and Conditions (Example):
-
Column: C4 Reversed-Phase, 300 Å, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
-
Gradient:
-
20-60% B over 40 minutes (Gradient slope of 1%/min).
-
60-95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 20% B and re-equilibrate for 10 minutes.
-
-
-
Analysis and Optimization:
-
Analyze the resulting chromatogram. Identify the main peak corresponding to your target peptide (ideally confirmed with mass spectrometry).
-
If the peak elutes too early or too late, adjust the gradient range.
-
If resolution between the main peak and impurities is poor, decrease the gradient slope (e.g., to 0.5%/min) across the region where the peptide elutes.
-
Protocol 2: Preparative Scale-Up Purification
Objective: To purify the bulk of the crude peptide using the optimized conditions from the analytical run.
-
Sample Preparation:
-
Based on your preparative column's capacity, dissolve the desired amount of crude peptide (e.g., 50 mg) using the same solvent ratios determined in the analytical step. Ensure the final concentration does not lead to precipitation.
-
-
Preparative HPLC Setup:
-
Install the appropriate preparative column (e.g., C4, 21.2 x 250 mm).
-
Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical run. (For a 21.2 mm ID column, the flow rate would be approximately 21 mL/min).
-
Program the optimized gradient from Protocol 1.
-
-
Execution and Fraction Collection:
-
Inject the prepared sample.
-
Collect fractions throughout the elution of the main peak. Collect smaller fractions at the beginning and end of the peak to better isolate impurities.
-
-
Post-Purification Analysis:
-
Analyze each collected fraction using the analytical HPLC method (Protocol 1) to assess its purity.
-
Confirm the identity of the peptide in the pure fractions using Mass Spectrometry.
-
Pool all fractions that meet the desired purity level (e.g., >95%).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white, fluffy powder.[11]
-
Conclusion
The successful purification of peptides containing Tyr(Bzl) is an exercise in managing extreme hydrophobicity. By abandoning a generic, one-size-fits-all approach and instead focusing on the specific physicochemical properties of the target molecule, researchers can develop a robust and reliable purification strategy. A logical workflow that prioritizes complete sample solubilization, employs less retentive stationary phases like C4 or C8, and utilizes optimized shallow gradients is the cornerstone of this approach. This guide provides the foundational principles and actionable protocols to empower scientists to overcome the challenges associated with these complex peptides, ultimately leading to higher purity and greater project success.
References
-
YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from YMC website. [Link]
-
Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Retrieved from Waters Corporation website. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec website. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from ACE website. [Link]
-
Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from Synpeptide website. [Link]
-
Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 46(7), 1377-1381. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]
-
Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from Biotage website. [Link]
-
Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from Biotage website. [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from Waters Corporation website. [Link]
-
Biotage. (n.d.). Achieve Highly Pure Peptides with High Performance Flash Chromatography. Retrieved from Biotage website. [Link]
-
Sureshbabu, A. et al. (2012). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PLoS ONE, 7(9), e45206. [Link]
-
Morressier. (2017, April 7). Improving peptide purification via flash column chromatography by modulating mobile phase pH. Retrieved from Morressier website. [Link]
-
Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from Pharmaceutical Technology website. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 337-377. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. [Link]
-
ResearchGate. (2013, May 28). Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?. Retrieved from ResearchGate. [Link]
-
Waters Corporation. (n.d.). FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. Retrieved from Waters Corporation website. [Link]
-
ResearchGate. (2015, March 18). Can peptides without Tyr, Trp, Phe, or His be analyzed by UV-HPLC?. Retrieved from ResearchGate. [Link]
Sources
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Application Notes and Protocols for the Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-Tyr(Bzl)-OH
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometry (MS) analysis of synthetic peptides incorporating the O-benzyl-protected tyrosine residue, Fmoc-Tyr(Bzl)-OH. The strategic use of the benzyl (Bzl) group for the protection of the tyrosine hydroxyl function is common in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions. However, the inherent stability of the benzyl ether and the nature of both the N-terminal Fmoc and the side-chain Bzl protecting groups present unique challenges and considerations for quality control and characterization by mass spectrometry. This document offers in-depth, field-proven insights into sample preparation, selection of ionization techniques (ESI and MALDI), and interpretation of mass spectra, including characteristic fragmentation patterns. The protocols herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve accurate and reliable characterization of these complex biomolecules.
Introduction: The Role of Tyr(Bzl) in Peptide Synthesis and the Imperative of MS Analysis
The synthesis of complex peptides for research and therapeutic development demands a meticulous approach to the protection of reactive amino acid side chains. For tyrosine, the phenolic hydroxyl group is a potential site for unwanted acylation or other modifications during peptide chain elongation. The benzyl (Bzl) ether is a widely employed protecting group for this functionality due to its stability under the basic conditions used for Fmoc group removal and its lability to strong acids, allowing for its removal during the final cleavage from the resin.[1]
Mass spectrometry is an indispensable tool for the real-time monitoring of SPPS and for the final quality assessment of the purified peptide.[2] It provides critical information on the identity, purity, and sequence of the synthetic product. However, the analysis of peptides still bearing protecting groups, or those that have been freshly cleaved, requires specialized considerations to avoid misinterpretation of the resulting spectra. This guide will specifically address the nuances of analyzing peptides synthesized using Fmoc-Tyr(Bzl)-OH.
Foundational Chemistry: Potential Pitfalls with Fmoc-Tyr(Bzl)-OH
A thorough understanding of the chemistry involved in SPPS with Fmoc-Tyr(Bzl)-OH is crucial for accurate MS data interpretation. Several side reactions can occur during synthesis and cleavage, leading to impurities that may be detected by mass spectrometry.
-
Incomplete Deprotection: The benzyl ether of Tyr(Bzl) is more stable to acid than the more common tert-butyl (tBu) protecting group.[3] This can lead to incomplete removal of the Bzl group during standard trifluoroacetic acid (TFA)-based cleavage, resulting in a heterogeneous final product containing both the desired peptide and the Bzl-protected version.
-
Benzyl Cation Alkylation: During acidic cleavage, the liberated benzyl cation (Bzl+) is a reactive electrophile.[3] This cation can re-attach to the deprotected tyrosine or alkylate other nucleophilic residues such as tryptophan, methionine, and cysteine, leading to mass adducts.[4]
-
Aspartimide Formation: In sequences containing Asp residues, base-catalyzed aspartimide formation can occur during Fmoc deprotection with piperidine. This can lead to a mixture of α- and β-coupled peptides.[4]
-
Diketopiperazine Formation: At the dipeptide stage, especially with a C-terminal proline, base-induced cyclization can lead to the formation of a diketopiperazine and truncation of the peptide chain.[4]
Awareness of these potential side products is essential when analyzing the mass spectrum of a crude or purified peptide.
Experimental Workflow for MS Analysis
The successful mass spectrometric analysis of a peptide synthesized with Fmoc-Tyr(Bzl)-OH hinges on a carefully executed workflow, from cleavage and sample preparation to data acquisition and interpretation.
Figure 1. General workflow for the MS analysis of peptides containing Tyr(Bzl).
Protocol: Peptide Cleavage and Deprotection
The choice of cleavage cocktail is critical to ensure complete removal of the Bzl group while minimizing side reactions.
Rationale: Trifluoroacetic acid (TFA) is the primary reagent for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups. Scavengers are essential to "trap" the reactive carbocations, such as the benzyl cation, generated during this process, preventing them from modifying the peptide.[3] Reagent K is a robust and widely used cocktail for peptides containing sensitive residues, including tyrosine.[5]
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Water, deionized
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure (Reagent K):
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual dimethylformamide (DMF) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Freshly prepare Reagent K by combining the following in a fume hood:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically for longer or more complex peptides.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol: Sample Preparation for Mass Spectrometry
Proper sample preparation is crucial to remove non-volatile salts and other contaminants that can interfere with ionization.
Rationale: Salts and residual cleavage reagents can suppress the analyte signal in the mass spectrometer. A simple desalting step using a C18 solid-phase extraction tip is highly effective for cleaning up peptide samples.[6]
Materials:
-
Crude or purified peptide
-
Solvent A: 0.1% Formic acid in water (LC-MS grade)
-
Solvent B: 0.1% Formic acid in acetonitrile (LC-MS grade)
-
C18 desalting tips (e.g., ZipTip®)
Procedure:
-
Solubilization: Dissolve the peptide pellet in a small volume of Solvent A or a mixture of Solvent A and B.
-
Tip Equilibration: Wet the C18 tip by aspirating and dispensing Solvent B three times. Then, equilibrate the tip by aspirating and dispensing Solvent A three times.
-
Sample Binding: Aspirate and dispense the peptide solution through the C18 tip for 10-15 cycles to bind the peptide to the resin.
-
Washing: Wash the bound peptide by aspirating and dispensing Solvent A for 10 cycles to remove salts.
-
Elution: Elute the desalted peptide by aspirating and dispensing a small volume (2-5 µL) of Solvent B (typically 50-70% acetonitrile with 0.1% formic acid) directly into a clean microcentrifuge tube or onto a MALDI target plate.
Mass Spectrometry Methodologies
The choice between Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) depends on the desired information and available instrumentation.
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that is well-suited for the analysis of peptides and is readily coupled to liquid chromatography (LC) for online separation and analysis.[7]
Protocol: ESI-MS Parameters
-
Ionization Mode: Positive ion mode is standard for peptides as they readily accept protons.
-
Solvents: Mobile phase A: 0.1% formic acid in water. Mobile phase B: 0.1% formic acid in acetonitrile.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Collision Energy (for MS/MS): A ramped collision energy (e.g., 20-40 eV) is often used to obtain a rich fragmentation spectrum.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
MALDI is a valuable technique for rapid analysis of peptide mass and is generally more tolerant of salts and buffers than ESI. However, the choice of matrix is critical when analyzing peptides with acid-labile protecting groups.
Rationale: Acidic MALDI matrices can cause in-source decay and cleavage of protecting groups.[8] For peptides that may still contain the Bzl group, a less acidic matrix or one that provides protection from the laser energy is recommended.
Protocol: MALDI-MS Parameters
-
Matrix Selection:
-
α-Cyano-4-hydroxycinnamic acid (CHCA): A common matrix for peptides, but its acidity can promote Bzl group loss.
-
Sinapinic acid: Generally used for larger proteins, it can be a "cooler" matrix, potentially preserving the Bzl group.[9]
-
2,5-Dihydroxybenzoic acid (DHB): Also a common peptide matrix, but can be acidic.
-
-
Sample Preparation (Dried Droplet Method):
-
Mix the desalted peptide solution 1:1 with the matrix solution.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely.
-
-
Ionization Mode: Positive ion reflector mode for better mass accuracy.
-
Laser Fluence: Use the minimum laser power necessary to obtain a good signal to minimize in-source decay.[10]
Data Analysis and Interpretation
Accurate interpretation of the mass spectrum is key to confirming the successful synthesis of the target peptide.
Expected Mass Calculations
It is essential to calculate the expected monoisotopic mass of the peptide with and without the Bzl and Fmoc protecting groups.
| Moiety | Chemical Formula | Monoisotopic Mass (Da) |
| Fmoc-Tyr(Bzl)-OH | C31H27NO5 | 493.1889 |
| -Tyr(Bzl)- residue | C16H15NO2 | 265.1103 |
| Benzyl (Bzl) group | C7H7 | 91.0548 |
| Fmoc group | C15H11O2 | 223.0759 |
| Deprotected Tyr residue | C9H9NO2 | 163.0633 |
Note: The mass of the residue is calculated as the mass of the amino acid minus the mass of H2O.
Interpreting the Mass Spectrum
-
Full Scan MS (MS1):
-
Target Peptide: Look for the [M+H]+ ion corresponding to the fully deprotected peptide. In ESI, you may also see multiply charged ions, such as [M+2H]2+ and [M+3H]3+.
-
Incomplete Bzl Cleavage: The presence of a peak at [M+90.05]+ relative to the target peptide indicates incomplete removal of the benzyl group (mass of benzyl group minus a hydrogen).
-
Benzyl Adducts: Peaks at [M+91.05]+ could indicate alkylation of the peptide by a benzyl cation.
-
Fmoc Adducts: If the N-terminal Fmoc group was not completely removed prior to cleavage, a peak at [M+222.08]+ may be observed.
-
Tandem MS (MS/MS) for Sequence Confirmation and Bzl Group Fragmentation
Collision-Induced Dissociation (CID) is used to fragment the peptide backbone to confirm the amino acid sequence. The fragmentation of the Tyr(Bzl) side chain can also provide valuable information.
Expected Fragmentation of the Peptide Backbone:
-
b- and y-ions: The fragmentation of the peptide backbone primarily yields b- and y-type ions, which allow for the determination of the amino acid sequence.[11]
Expected Fragmentation of the Tyr(Bzl) Side Chain: The benzyl ether linkage is susceptible to fragmentation during CID. The most likely fragmentation pathway involves the formation of a stable benzyl or tropylium cation ([C7H7]+) with a mass of approximately 91.05 Da.
-
Neutral Loss: A neutral loss of 90.05 Da (C7H6) from the precursor ion, corresponding to the loss of the benzyl group as toluene.
-
Characteristic Fragment Ion: A prominent peak at m/z 91.05, corresponding to the [C7H7]+ ion. This is a strong indicator of the presence of a benzyl group.
Figure 2. Expected fragmentation pathways of a Tyr(Bzl)-containing peptide in CID.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide signal | - Incomplete cleavage- Poor ionization- Sample loss during prep | - Extend cleavage time- Optimize MS source parameters- Ensure proper desalting technique |
| Multiple unexpected peaks | - Side reactions during synthesis- Incomplete deprotection- Benzyl cation alkylation | - Review synthesis and deprotection steps- Optimize cleavage cocktail with more efficient scavengers- Use MS/MS to identify modifications |
| No peptide signal | - Peptide precipitation- Instrument malfunction | - Check peptide solubility in MS solvent- Run a standard to verify instrument performance |
| Predominant peak is [M+90]+ | - Incomplete Bzl group removal | - Increase TFA cleavage time or use a stronger acid cocktail (use with caution) |
Conclusion
The mass spectrometric analysis of peptides synthesized with Fmoc-Tyr(Bzl)-OH is a powerful tool for ensuring the quality and identity of the final product. By understanding the potential chemical pitfalls, employing robust cleavage and sample preparation protocols, and correctly interpreting the resulting mass spectra, researchers can confidently characterize these important molecules. The characteristic fragmentation of the benzyl group in tandem MS provides a unique signature that can be used to confirm its presence or absence, adding an extra layer of confidence to the analysis. This guide provides the foundational knowledge and practical protocols to empower scientists in their peptide synthesis and analysis endeavors.
References
-
PubMed. (n.d.). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
IntechOpen. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. [Link]
-
OSTI.gov. (2001). Structure evaluation of protected synthetic peptides by ESI and FAB high resolution MS/MS. [Link]
-
National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. [Link]
-
ACS Publications. (n.d.). MALDI-MS analysis of peptides modified with photolabile arylazido groups. [Link]
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Analytica Chimica Acta, 532(1), 1-22.
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
CDC Stacks. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. [Link]
-
PubMed. (2010). Overview of peptide and protein analysis by mass spectrometry. [Link]
-
ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]
-
Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. [Link]
-
National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]
-
PubMed. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. [Link]
-
SpringerLink. (2021). Fragmentation of tyrosine by low-energy electron impact. [Link]
-
National Institutes of Health. (n.d.). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. [Link]
-
Frontiers. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. [Link]
-
Digital.CSIC. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. [Link]
-
DiVA. (n.d.). Fragmentation of Amino Acids and Microsolvated Peptides and Nucleotides using Electrospray Ionization Tandem Mass Spectrometry. [Link]
-
PubMed. (2004). Mass spectrometry of peptides and proteins. [Link]
-
researchmap. (n.d.). In-Source Decay and Fragmentation Characteristics of Peptides Using 5-Aminosalicylic Acid as a Matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
National Institutes of Health. (n.d.). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. [Link]
-
Baylor University. (n.d.). Structural Characterization of Peptides and Peptide Fragment Ions Using High Resolution Mass Spectrometry and Ion Mobility. [Link]
-
National Institutes of Health. (n.d.). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. [Link]
-
Semantic Scholar. (n.d.). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS. [Link]
-
MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. [Link]
-
National Institute of Standards and Technology. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
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Application Notes & Protocols: Strategic Incorporation of Fmoc-Tyr(Bzl)-OH in the Synthesis of Peptide-Based Kinase Inhibitors
Abstract
Protein kinases are central regulators of cellular signaling, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1][2] The development of specific kinase inhibitors is therefore a cornerstone of modern drug discovery.[3] Tyrosine kinases, which catalyze the phosphorylation of tyrosine residues, are a particularly critical class of targets.[4] This guide provides an in-depth technical overview of the strategic use of N-α-Fmoc-O-benzyl-L-tyrosine (Fmoc-Tyr(Bzl)-OH) in the solid-phase peptide synthesis (SPPS) of tyrosine-containing kinase inhibitors. We will explore the biochemical rationale for targeting tyrosine, the chemical logic behind the Fmoc/Bzl protection strategy, and provide validated, step-by-step protocols for the successful incorporation of this crucial building block. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize high-fidelity peptide-based kinase inhibitors.
The Central Role of Tyrosine in Kinase Signaling
Tyrosine kinases act as molecular switches, transferring a phosphate group from ATP to the phenolic hydroxyl group of a tyrosine residue on a substrate protein.[1] This post-translational modification triggers a cascade of downstream events, regulating cell proliferation, differentiation, migration, and survival.[1][5] Dysregulation of this process can lead to uncontrolled cell growth and tumor formation.[3]
Many kinase inhibitors are designed to compete with ATP at its binding site within the kinase's catalytic domain.[2][6] An alternative and potentially more specific strategy involves designing peptide-based inhibitors that mimic the natural protein substrate, occupying the active site and preventing phosphorylation.[7][8] In such designs, the tyrosine residue is the focal point of the inhibitor's interaction with the enzyme, making its precise and unmodified inclusion in the synthetic peptide paramount.
Fmoc-Tyr(Bzl)-OH: A Chemist's Perspective
To construct a peptide sequence accurately, reactive functional groups on the amino acid side chains must be temporarily masked with protecting groups.[9] Fmoc-Tyr(Bzl)-OH is an ideal building block for this purpose, employing an orthogonal protection scheme where two different protecting groups are removed by distinct chemical mechanisms.[10][11]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the α-amino group. It is base-labile and is typically removed at each step of the synthesis using a solution of piperidine in DMF.[12] Its removal generates a free amine, ready for coupling with the next amino acid.[10]
-
Bzl (Benzyl) Group: Protects the nucleophilic phenolic hydroxyl group of the tyrosine side chain as a stable benzyl ether.[13] This prevents unwanted side reactions, such as O-acylation, during peptide coupling.[13] The Bzl group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions (acidolysis), typically during the final cleavage of the peptide from the resin.[9][14][15]
Chemical Properties and Considerations
| Property | Value | Rationale & Significance |
| Formula | C₂₈H₂₅NO₅ | |
| Molecular Weight | 463.5 g/mol | Essential for calculating reagent stoichiometry. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard condition for Fmoc-SPPS; orthogonal to Bzl group.[10] |
| Bzl Deprotection | Strong Acid (e.g., TFA, HF) | Typically performed concurrently with resin cleavage.[9][15] |
| Key Advantage | Orthogonality | Allows for selective deprotection, which is the foundation of modern SPPS.[11] |
| Potential Side Reaction | 3-Benzyltyrosine Formation | Acid-catalyzed rearrangement during final cleavage can occur.[16][17] This is minimized by using "scavengers" in the cleavage cocktail.[18] |
Core Methodology: SPPS Workflow for Kinase Inhibitor Synthesis
The synthesis of a peptide-based inhibitor using Fmoc-Tyr(Bzl)-OH follows the standard cycle of solid-phase peptide synthesis. The entire process is designed to be efficient, allowing for the removal of excess reagents and byproducts by simple filtration and washing.[19]
Protocol 3.1: Resin Preparation and Swelling
Causality: The solid support resin must be swollen in an appropriate solvent to ensure that the reactive sites are fully accessible for subsequent chemical reactions. Incomplete swelling is a primary cause of poor synthesis yields.
-
Place the desired amount of resin (e.g., Rink Amide or Wang resin) into a fritted peptide synthesis vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin completely.
-
Agitate the resin suspension gently (e.g., using a shaker or nitrogen bubbling) for 30-60 minutes at room temperature.
-
Drain the DMF solvent through the frit.
Protocol 3.2: N-Terminal Fmoc Deprotection
Causality: This step cleaves the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free primary amine required for the next coupling reaction. Two treatments ensure complete removal.
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh 20% piperidine/DMF solution.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.
Protocol 3.3: Coupling of Fmoc-Tyr(Bzl)-OH
Causality: This is the core peptide bond formation step. An activating agent is used to convert the carboxylic acid of Fmoc-Tyr(Bzl)-OH into a highly reactive species that readily acylates the free amine on the resin. The choice of activator can influence speed and minimize side reactions like racemization.[10]
Method A: HBTU/DIPEA Activation (Robust & Common)
-
In a separate vessel, prepare the activation mixture:
-
Fmoc-Tyr(Bzl)-OH (3-5 equivalents relative to resin loading)
-
HBTU (0.95 eq. relative to the amino acid)
-
HOBt (1 eq. relative to the amino acid)
-
-
Dissolve the components in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid) to the mixture. Allow to pre-activate for 2-5 minutes.
-
Add the complete activation mixture to the deprotected peptide-resin.
-
Agitate at room temperature for 1-2 hours.
Method B: DIC/HOBt Activation (Cost-Effective & Low Racemization)
-
In a separate vessel, dissolve Fmoc-Tyr(Bzl)-OH (3-5 eq.) and HOBt (3-5 eq.) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Add Diisopropylcarbodiimide (DIC) (3-5 eq.) to the resin suspension.
-
Agitate at room temperature for 2-4 hours.
Protocol 3.4: Monitoring the Coupling Reaction
Causality: It is critical to confirm the completion of the coupling reaction before proceeding to the next cycle. The Kaiser test is a qualitative colorimetric assay that detects free primary amines. A negative result confirms that all available N-terminal amines have been acylated.
-
After the coupling reaction time has elapsed, take a small sample of resin beads (approx. 5-10 mg) and wash them thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).
-
Heat the sample at 100°C for 3-5 minutes.
-
Interpretation:
-
Intense Blue Beads: Positive result. Free amines are present; coupling is incomplete. The reaction should be allowed to proceed longer or a recoupling step is necessary.
-
Yellow/Colorless Beads: Negative result. No free amines detected; coupling is complete.
-
Protocol 3.5: Final Cleavage and Bzl-Deprotection
Causality: This final step uses a strong acid to cleave the completed peptide from the solid support and simultaneously remove the acid-labile side-chain protecting groups, including the Benzyl ether from tyrosine. Scavengers are essential additives that trap the highly reactive carbocations generated during cleavage, preventing them from causing unwanted modifications to sensitive residues like tyrosine and tryptophan.[20]
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Prepare the cleavage cocktail. A standard high-scavenger cocktail is Reagent K:
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum. The product is now ready for purification (e.g., by RP-HPLC) and characterization (e.g., by mass spectrometry).
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance ("difficult sequence").- Peptide aggregation on the resin.- Insufficient activation time or reagent stoichiometry. | - Double Couple: Repeat the coupling protocol (Protocol 3.3).- Switch Activator: Use a more potent activator like HATU for difficult couplings.[10]- Increase Equivalents: Use up to 5 equivalents of amino acid and coupling reagents. |
| Low Final Yield | - Incomplete deprotection or coupling at multiple steps.- Premature chain termination.- Loss of peptide during ether precipitation. | - Monitor Each Step: Use the Kaiser test after every coupling to ensure completion before proceeding.- Capping: After an incomplete coupling, acetylate the unreacted free amines with acetic anhydride to prevent the formation of deletion sequences.- Optimize Precipitation: Ensure the ether is ice-cold and use a sufficient volume (at least 10x the TFA volume). |
| 3-Benzyltyrosine Detected in MS | - Insufficient scavenging during cleavage.- Prolonged cleavage time. | - Use Scavengers: Never perform TFA cleavage without an appropriate scavenger cocktail. Triisopropylsilane (TIS) is a very effective cation scavenger.[18]- Optimize Cleavage Time: Limit cleavage to the recommended 2-4 hours. |
| Racemization | - Over-activation of the amino acid.- Strong base (DIPEA) used with sensitive residues. | - Avoid Pre-activation > 5 min: Add the activation mixture to the resin promptly.- Use Additives: HOBt or HOAt are excellent racemization suppressants.[21]- Use a Weaker Base: For sensitive couplings, substitute DIPEA with a less hindered base like 2,4,6-collidine.[21] |
References
- An In-depth Technical Guide on the Function of the Benzyl Group in Tyrosine Side-Chain Protection. (n.d.). Benchchem.
- Bodanszky, M., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(5), 257-263.
- Gordon, E. M., Godfrey, J. D., Pluscec, J., Von Langen, D., & Nato, F. (1991). Potential mechanism-based tyrosine kinase inhibitors. Part 2. Design and synthesis of peptides containing heterocyclic tyrosine isosteres. Bioorganic & Medicinal Chemistry Letters, 1(3), 121-124.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- Yamashiro, D., & Li, C. H. (1973). Protection of tyrosine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 38(3), 591-592.
- Kiso, Y., Ukawa, K., Nakamura, S., Kitagawa, K., & Akita, T. (1980). Efficient Removal of Protecting Groups by a ‘Push-Pull’ Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Chemical and Pharmaceutical Bulletin, 28(2), 673-676.
- Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- Matsuura, K., et al. (2022). In Situ Synthesis of an Anticancer Peptide Amphiphile Using Tyrosine Kinase Overexpressed in Cancer Cells. JACS Au, 2(8), 1846-1854.
- Wikipedia contributors. (2024, November 26). Tyrosine kinase inhibitor. In Wikipedia, The Free Encyclopedia.
- Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756.
- Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Slavish, P. J., et al. (2009). Design and synthesis of a novel tyrosine kinase inhibitor template. Bioorganic & Medicinal Chemistry, 17(9), 3308-3316.
- Why is the important of tyrosine kinase based on binding site similarity? (2018). ResearchGate.
- Paul, M. K., & Mukhopadhyay, A. K. (2004). Tyrosine kinase – Role and significance in Cancer. International Journal of Medical Sciences, 1(2), 101–115.
- Niederhafner, P., et al. (2021). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Amino Acids, 53, 137-145.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Arora, A., & Scholar, E. M. (2005). Role of tyrosine kinase inhibitors in cancer therapy. The Journal of Pharmacology and Experimental Therapeutics, 315(3), 971-979.
- Tyrosine kinase inhibitor – Knowledge and References. (n.d.). Taylor & Francis.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Sadeghiani, N., et al. (2021). Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. Molecules, 26(11), 3267.
- A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH. (n.d.). Benchchem.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352.
- Standard Protocol for Coupling Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
- Innovation Note: Synthesis of Phosphotyrosine- and F2Pmp-Containing Peptides. (n.d.). Novabiochem®.
- Synthesis Notes. (n.d.). AAPPTec.
- de la Torre, B. G., & Andreu, D. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
- Product Focus: Amino acids for Fmoc SPPS. (n.d.). Novabiochem®.
- Ghaffari, M., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9875-9884.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Zakharyan, R., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2095.
- A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025, May 5). Labiotech.eu.
- Donovan, K. A., et al. (2024). Inhibitor-induced supercharging of kinase turnover via endogenous proteolytic circuits. bioRxiv.
Sources
- 1. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of tyrosine kinase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Potential mechanism-based tyrosine kinase inhibitors. Part 2. Design and synthesis of peptides containing heterocyclic tyrosine analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
- 16. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. peptide.com [peptide.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-Tyr(Bzl)-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this common building block, troubleshoot potential issues, and optimize synthetic outcomes. My approach is to provide not just protocols, but the underlying chemical rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages and disadvantages of using Fmoc-Tyr(Bzl)-OH over other protected tyrosine derivatives like Fmoc-Tyr(tBu)-OH?
A1: The choice between benzyl (Bzl) and tert-butyl (tBu) protection for the tyrosine side chain is a critical strategic decision in Fmoc-SPPS.
-
Advantages of Fmoc-Tyr(Bzl)-OH:
-
Orthogonality in Fragment Synthesis: The key advantage of the Bzl group is its stability to mild acids (e.g., 1-5% TFA in DCM) that are used to cleave peptides from highly acid-labile resins like 2-chlorotrityl chloride resin. This allows for the synthesis of fully protected peptide fragments, which can then be used in solution or solid-phase fragment condensation strategies. The tBu group, in contrast, would be cleaved under these conditions.
-
Alternative Selectivity: It offers a different deprotection mechanism (harsher acidolysis or hydrogenolysis) compared to the tBu group, which can be advantageous in complex syntheses where specific protecting group schemes are required.
-
-
Disadvantages of Fmoc-Tyr(Bzl)-OH:
-
Harsher Cleavage Conditions: The Bzl group is significantly more stable to acid than the tBu group.[1] Its complete removal requires stronger acid cocktails (e.g., high concentrations of TFA with specific scavengers, or even HF), which can potentially degrade sensitive peptides.[2]
-
Benzyl Group Migration: During strong acid cleavage, the benzyl group can migrate from the phenolic oxygen to the C3 position of the tyrosine ring, forming a 3-benzyltyrosine impurity that is often difficult to separate from the desired peptide.[1]
-
Increased Hydrophobicity: The benzyl group is more hydrophobic than the tBu group, which can sometimes contribute to peptide aggregation on the resin, especially in hydrophobic sequences.[3]
-
| Feature | Fmoc-Tyr(Bzl)-OH | Fmoc-Tyr(tBu)-OH |
| Primary Use Case | Synthesis of protected peptide fragments | Routine peptide synthesis |
| Cleavage Conditions | Strong acid (e.g., high % TFA, HF) | Standard TFA cocktails |
| Key Side Reaction | 3-benzyltyrosine formation | t-butylation of sensitive residues (e.g., Trp, Met) |
| Stability to Mild Acid | High | Low |
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during your experiments with Fmoc-Tyr(Bzl)-OH.
Issue 1: Mass spectrometry of my cleaved peptide shows a significant peak at [M+90] Da. What is this impurity and how can I prevent it?
A1.1: Identification of the Side Product
A mass increase of 90 Da on a tyrosine-containing peptide corresponds to the addition of a benzyl group (C₇H₇), indicating the formation of 3-benzyltyrosine . This is the most common and problematic side reaction associated with Fmoc-Tyr(Bzl)-OH.[1]
A1.2: Mechanism of Benzyl Group Migration
This side reaction is an acid-catalyzed intramolecular rearrangement (O- to C-alkylation) that occurs during the final TFA cleavage step. The strong acid protonates the benzyl ether oxygen, facilitating the departure of the benzyl group as a carbocation. This carbocation can then be attacked by the electron-rich aromatic ring of tyrosine at the ortho position (C3) before it diffuses away and is quenched by a scavenger.
Caption: Acid-catalyzed migration of the benzyl group.
A1.3: Prevention and Mitigation Strategies
The key to preventing this side reaction is to efficiently trap the benzyl cation as it is cleaved, before it can reattach to the tyrosine ring.
-
Use an Optimized Scavenger Cocktail: Standard cocktails like TFA/TIS/H₂O may not be sufficient. Thiol-based scavengers are particularly effective.
-
Recommended Cocktail: TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / H₂O (90:5:3:2 v/v/v/v)[2]
-
Rationale: Thioanisole and EDT are excellent scavengers for benzyl cations. They are more nucleophilic than the tyrosine ring and are present in high concentrations, thus kinetically favoring the quenching reaction.
-
-
Modify Cleavage Conditions:
-
A mixture of TFA and acetic acid (7:3) has been shown to suppress the formation of 3-benzyltyrosine.[1]
-
Using HBr in a mixture of phenol and p-cresol is another alternative to TFA for deprotection, which can reduce this side reaction.
-
-
Consider Alternative Protecting Groups: If 3-benzyltyrosine formation remains a persistent issue, switching to Fmoc-Tyr(tBu)-OH for sequences not intended for fragment condensation is the most straightforward solution.
Issue 2: My final peptide yield is very low, and the Kaiser test was often positive after coupling Fmoc-Tyr(Bzl)-OH.
A2.1: Diagnosing the Problem
This scenario points towards issues during the synthesis phase, likely related to incomplete coupling and/or peptide aggregation . The hydrophobicity of the benzyl group can exacerbate aggregation, especially in sequences rich in other hydrophobic residues like Val, Ile, Leu, and Phe.[3] Aggregated peptide chains on the resin are poorly solvated, making the N-terminal amine inaccessible for the incoming activated amino acid.
Caption: Troubleshooting workflow for low peptide yield.
A2.2: Solutions for Poor Coupling and Aggregation
-
Optimize Coupling Chemistry:
-
Double Couple: If a Kaiser test is positive after the initial coupling, perform a second coupling with a fresh solution of activated Fmoc-Tyr(Bzl)-OH.[3]
-
Change Activation Agent: Switch to a more potent coupling reagent like HATU or HCTU, which can be more effective for sterically hindered couplings.
-
Increase Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40 °C) can help disrupt secondary structures and improve reaction kinetics.
-
-
Disrupt On-Resin Aggregation:
-
Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl sulfoxide (DMSO) to the DMF. These solvents are better at disrupting hydrogen bonds.
-
Incorporate Chaotropic Salts: Adding salts like LiCl (0.4 M in DMF) during coupling can break up aggregates.
-
Use Low-Load Resin: Synthesizing on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Tyr(Bzl)-OH
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed (resin gives a positive Kaiser test) and the resin is well-swollen in DMF.
-
Activation Mixture Preparation:
-
In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (3 eq., 0.3 mmol, 148.1 mg) and HCTU (2.9 eq., 0.29 mmol, 120 mg) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL) to the solution and vortex briefly.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the activated amino acid solution to the resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads and solution) indicates complete coupling.
-
If the test is positive (blue beads), continue coupling for another hour or drain and perform a double coupling (repeat steps 2-3).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.
-
Protocol 2: Cleavage and Deprotection to Minimize Benzyl Migration
This protocol is designed for peptides containing Tyr(Bzl) and other sensitive residues like Trp or Met.
-
Resin Preparation:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), followed by Dichloromethane (DCM) (3x).
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation (Prepare Fresh):
-
Reagent: TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / H₂O
-
Ratio: 90 : 5 : 3 : 2 (v/v/v/v)
-
For 100 mg of dry resin, prepare 2 mL of the cocktail: 1.8 mL TFA, 100 µL Thioanisole, 60 µL EDT, and 40 µL H₂O.
-
CAUTION: Prepare in a well-ventilated fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Gently agitate the slurry at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin through a fritted syringe or funnel and collect the filtrate into a new centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (approx. 1 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether (e.g., 30 mL for 3 mL of filtrate). A white precipitate should form.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, vortexing and re-centrifuging each time. This removes residual scavengers.
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
References
- Technical Support Center: Troubleshooting Peptide Synthesis with Fmoc-Tyr(Bzl)-OH. BenchChem.
- A Comparative Guide to Tyrosine Side-Chain Protection in Fmoc-SPPS: A Focus on Fmoc-Tyr(Bzl)-OH. BenchChem.
- The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc-Tyr(Bzl)-OH. BenchChem.
- Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage. BenchChem.
- Cleavage Cocktail Selection. CDN.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
-
Fields, G. B.; Noble, R. L. Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids. Int. J. Pept. Protein Res.1990 , 35 (3), 161–214. [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Tyr(Bzl)-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for a common challenge in solid-phase peptide synthesis (SPPS): the incomplete coupling of Fmoc-Tyr(Bzl)-OH. Our goal is to equip you with the expertise and practical solutions to overcome this hurdle and ensure the successful synthesis of your target peptides.
Understanding the Challenge: The "Difficult" Nature of Fmoc-Tyr(Bzl)-OH
The incomplete coupling of Fmoc-Tyr(Bzl)-OH is a frequently encountered issue in SPPS. This difficulty primarily stems from the steric hindrance imposed by its bulky benzyl (Bzl) protecting group on the tyrosine side chain.[1][2] This steric bulk can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to inefficient coupling.[2] Furthermore, the hydrophobic nature of the benzyl group can contribute to peptide aggregation on the resin, further hindering reagent accessibility and leading to failed coupling steps.[3]
Troubleshooting Guide & FAQs
This section addresses common questions and issues related to the incomplete coupling of Fmoc-Tyr(Bzl)-OH in a question-and-answer format.
Q1: How can I confirm that the coupling of Fmoc-Tyr(Bzl)-OH is incomplete?
The most reliable method for detecting incomplete coupling is to monitor for the presence of unreacted primary amines on the resin. The Kaiser test (or ninhydrin test) is a highly sensitive colorimetric assay for this purpose.[2]
-
Positive Result (Intense Blue/Purple Beads): Indicates a significant amount of unreacted primary amines, confirming an incomplete coupling reaction.[3][4]
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, signifying a successful coupling.[4]
It's crucial to perform this test after the coupling step to assess its efficiency. A positive Kaiser test necessitates immediate troubleshooting to prevent the formation of deletion sequences.[5]
Q2: I have a positive Kaiser test after coupling Fmoc-Tyr(Bzl)-OH. What is the most straightforward first step to address this?
The most immediate and often effective strategy is to perform a double coupling .[1][3] This involves repeating the coupling step with a fresh solution of activated Fmoc-Tyr(Bzl)-OH to drive the reaction to completion.[3] For sterically hindered amino acids like Fmoc-Tyr(Bzl)-OH, a single coupling may not be sufficient to achieve a quantitative reaction, and a second coupling can significantly improve the yield of the desired peptide.[1]
Q3: My double coupling was still not completely successful. What other strategies can I employ to improve coupling efficiency?
If double coupling does not resolve the issue, several other factors should be considered and optimized:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for overcoming steric hindrance.[2] While standard carbodiimide-based reagents like DCC/HOBt can be effective, more potent aminium/uronium or phosphonium-based reagents are often required for difficult couplings.[6][7]
| Coupling Reagent | Type | Advantages | Considerations |
| HATU | Aminium/Uronium | Highly efficient, especially for sterically hindered couplings; low racemization.[2] | More expensive than HBTU.[2] |
| HBTU | Aminium/Uronium | A widely used and effective coupling reagent. | |
| PyBOP | Phosphonium | Effective for difficult couplings and cyclization reactions. | |
| DIC/HOBt | Carbodiimide | A classic and cost-effective choice. | May be less effective for highly hindered couplings. |
-
Reaction Time and Temperature: Extending the coupling time can sometimes be sufficient to improve the incorporation of bulky amino acids.[1] Additionally, performing the coupling at a slightly elevated temperature can help overcome the activation energy barrier, but this should be done with caution to avoid side reactions.
-
Solvent and Resin Swelling: The properties of the resin and the solvent play a crucial role in reaction kinetics. Poor resin swelling can limit the accessibility of reagents to the growing peptide chain.[2][8] Ensure that the resin is adequately swollen in a suitable solvent like DMF or NMP.[9] In cases of severe aggregation, using a "magic mixture" of DCM/DMF/NMP with additives like Triton X100 and ethylene carbonate at an elevated temperature can be beneficial.[10][11]
-
Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the probability of successful molecular interactions, thereby improving coupling efficiency.[1]
Q4: What should I do about the unreacted amines if I cannot achieve complete coupling?
It is essential to cap any unreacted N-terminal amines to prevent the formation of deletion sequences in subsequent coupling cycles.[12][13][14] Capping involves acetylating the free amines, rendering them unreactive for the remainder of the synthesis.[12][15] A common capping solution is a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.[13][15] After the capping step, a follow-up Kaiser test should be performed to confirm the absence of free amines.[2]
Q5: Could peptide aggregation be contributing to the poor coupling of Fmoc-Tyr(Bzl)-OH?
Yes, peptide aggregation is a significant factor that can lead to incomplete coupling.[2] As the peptide chain elongates, it can form secondary structures, such as β-sheets, and aggregate on the resin, making the N-terminus inaccessible to incoming activated amino acids.[2][10] The hydrophobic benzyl group of Fmoc-Tyr(Bzl)-OH can exacerbate this issue.[3]
Indicators of on-resin aggregation include:
-
Poor resin swelling or shrinking of the resin matrix.[3][10]
-
Slow or incomplete deprotection and coupling reactions.[3][10]
-
Physical clumping of the resin.[3]
Strategies to mitigate aggregation:
-
Use of Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can help disrupt secondary structures.[16]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of β-sheets.[17][18]
-
Backbone Protection: Reversible protection of the amide backbone can prevent hydrogen bonding and aggregation.[17]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete Fmoc-Tyr(Bzl)-OH coupling.
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
This protocol is for the qualitative detection of primary amines on the resin.[2][4]
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Collect a small sample of resin beads (5-10 mg) in a glass test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Positive result, indicating the presence of free primary amines.
-
Yellow/Colorless: Negative result, indicating the absence of free primary amines.
Protocol 2: Double Coupling
This protocol describes the procedure for repeating the coupling step to improve efficiency.
Procedure:
-
Following the initial coupling of Fmoc-Tyr(Bzl)-OH and a positive Kaiser test, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove residual reagents.
-
Prepare a fresh solution of activated Fmoc-Tyr(Bzl)-OH using your chosen coupling reagent and base in DMF.
-
Add the fresh coupling solution to the resin.
-
Allow the reaction to proceed for the standard coupling time (or longer, if optimizing).
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to assess the completeness of the second coupling.
Protocol 3: Capping of Unreacted Amines
This protocol is for the acetylation of unreacted primary amines.[12][13][15]
Reagents:
-
Capping Solution: A freshly prepared mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. A common ratio is 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the resin's substitution.[12]
Procedure:
-
After a failed coupling and washing of the resin with DMF, add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[2]
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm that all free amines have been capped (the test should be negative).
References
- Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- Denton, E. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- dealing with incomplete coupling in solid-phase peptide synthesis - Benchchem. (n.d.).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Technical Support Center: Troubleshooting Peptide Synthesis with Fmoc-Tyr(Bzl)-OH - Benchchem. (n.d.).
- Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera. (2025, November 18).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.
- Effect of resin swelling and substitution on solid phase synthesis. (n.d.). ResearchGate.
- Which strategies do you use for difficult sequences in solid phase synthesis? (2015, March 3).
- Peptide Hand Synthesis Part 6: Capping. (2022, June 27). YouTube.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Role of capping in peptide synthesis. (2020, September). ResearchGate.
- Capping of unprotected amino groups during peptide synthesis. (n.d.). Google Patents.
- Resins for Solid Phase Peptide Synthesis - Core Resins. (n.d.). AAPPTEC.
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
- A Comparative Guide to Tyrosine Side-Chain Protection in Fmoc-SPPS: A Focus on Fmoc-Tyr(Bzl)-OH - Benchchem. (n.d.).
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis - Benchchem. (n.d.).
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. biovera.com.au [biovera.com.au]
- 18. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Cleavage Conditions to Minimize 3-Benzyltyrosine Formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a common challenge in solid-phase peptide synthesis (SPPS): the formation of 3-benzyltyrosine during the final cleavage and deprotection step. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to minimize this and other related side reactions, ensuring the highest purity of your synthetic peptides.
Understanding the Challenge: The Formation of 3-Benzyltyrosine
During the acid-catalyzed cleavage of a synthetic peptide from its solid support and the simultaneous removal of side-chain protecting groups, highly reactive carbocations are generated.[1][2] When benzyl-based protecting groups are used for amino acids like Asp, Glu, Ser, Thr, or the C-terminus, the liberated benzyl carbocation can act as a potent electrophile. The electron-rich aromatic ring of a tyrosine residue is a prime target for this electrophile, leading to the undesirable formation of a 3-benzyltyrosine adduct. This side product can be difficult to separate from the desired peptide, impacting yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind 3-benzyltyrosine formation?
A1: The formation of 3-benzyltyrosine is an electrophilic aromatic substitution reaction. During cleavage with a strong acid like trifluoroacetic acid (TFA), benzyl-based protecting groups are cleaved, generating a stable benzyl carbocation. This carbocation can then attack the electron-rich phenol ring of a tyrosine residue, primarily at the ortho-position (C3) due to steric and electronic factors, resulting in the formation of a covalent bond and the 3-benzyltyrosine side product.
Caption: Mechanism of 3-benzyltyrosine formation.
Q2: What are scavengers and how do they prevent 3-benzyltyrosine formation?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" reactive carbocations, such as the benzyl carbocation, before they can react with sensitive amino acid residues like tyrosine.[1][3] By providing a more abundant and reactive nucleophile, scavengers effectively outcompete the tyrosine residue for the electrophilic benzyl carbocation.
Q3: Which scavengers are most effective at minimizing 3-benzyltyrosine formation?
A3: The choice of scavenger is critical and depends on the overall peptide sequence. Here is a summary of commonly used scavengers and their effectiveness:
| Scavenger | Recommended Concentration | Primary Function & Suitability for Preventing Benzyltyrosine |
| Triisopropylsilane (TIS) | 2.5% - 5% | A reducing scavenger that is highly effective at quenching carbocations, including the benzyl carbocation.[3][4] It is a non-odorous and generally effective choice. |
| Triethylsilane (TES) | 2.5% - 5% | Similar to TIS, TES is an effective carbocation scavenger.[5] |
| Water | 2.5% - 5% | Acts as a scavenger for tert-butyl cations and can also help quench benzyl carbocations.[4] It is a common component of many cleavage cocktails. |
| Thioanisole | 5% | An efficient scavenger for benzyl groups and also helps prevent the oxidation of methionine.[4][6] |
| Phenol | 5% | Acts as a scavenger for various carbocations and is thought to offer some protection to tyrosine and tryptophan residues.[7] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A very effective scavenger for t-butyl cations and helps in the removal of trityl groups from cysteine.[8] While effective, it has a strong odor. |
For peptides containing tyrosine and benzyl-protected residues, a combination of scavengers is often the most robust approach. A common and effective starting point is a cocktail of TFA/TIS/Water (95:2.5:2.5) .[7] If methionine is present, the addition of thioanisole is recommended.
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to 3-benzyltyrosine formation.
Issue 1: Significant peak corresponding to [Peptide+90 Da] observed in Mass Spectrometry.
-
Possible Cause: This mass shift is characteristic of the addition of a benzyl group to your peptide. If your peptide contains tyrosine, this is likely 3-benzyltyrosine.
-
Troubleshooting Steps:
-
Confirm the Presence of Tyrosine and Benzyl Protecting Groups: Verify that your peptide sequence contains tyrosine and that benzyl-based protecting groups were used during synthesis.
-
Review Your Cleavage Cocktail:
-
Did you include a carbocation scavenger? If not, this is the most likely cause.
-
If you used a scavenger, was the concentration sufficient? For peptides with multiple benzyl-protected residues, a higher concentration of scavengers may be necessary.
-
-
Optimize the Scavenger Cocktail:
-
Initial Recommendation: Start with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
For Peptides with Methionine: Use a cocktail like TFA/Thioanisole/Water/TIS (90:5:2.5:2.5).
-
For Complex Peptides: Consider using a more comprehensive cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).
-
-
Issue 2: Difficulty separating the impurity from the main product via HPLC.
-
Possible Cause: 3-benzyltyrosine is structurally similar to the native peptide, which can make chromatographic separation challenging.
-
Troubleshooting Steps:
-
Optimize HPLC Gradient: A shallower gradient around the elution time of your peptide can improve resolution.
-
Change Mobile Phase Modifiers: Switching from TFA to formic acid in your mobile phases can sometimes alter selectivity and improve separation.
-
Prevent Formation in the First Place: The most effective solution is to optimize the cleavage conditions to prevent the formation of the impurity. Re-synthesize a small amount of the peptide and perform the cleavage with an optimized scavenger cocktail.
-
Experimental Protocols
Protocol 1: Standard Cleavage with Optimized Scavengers
This protocol is a good starting point for most peptides containing tyrosine and benzyl-protected residues.
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried before cleavage.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) . For every 100 mg of resin, use 2 mL of the cleavage cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates.
-
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold methyl tert-butyl ether (MTBE).
-
Pelleting and Washing: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Quantification of 3-Benzyltyrosine by HPLC
This protocol provides a general method for quantifying the percentage of 3-benzyltyrosine in your crude peptide.
-
Sample Preparation: Dissolve a known amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a final concentration of 1 mg/mL.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient that allows for the separation of the desired peptide and the 3-benzyltyrosine adduct (e.g., 5-65% B over 30 minutes).
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
-
Quantification:
-
Integrate the peak areas of the desired peptide and the 3-benzyltyrosine adduct (which will have a slightly longer retention time).
-
Calculate the percentage of the impurity based on the relative peak areas. Note that this assumes a similar extinction coefficient for both species. For more accurate quantification, a standard of the 3-benzyltyrosine adduct would be required.[9][10]
-
Caption: Workflow for optimizing peptide cleavage.
By understanding the mechanism of 3-benzyltyrosine formation and implementing the appropriate cleavage strategies with optimized scavenger cocktails, you can significantly improve the purity of your synthetic peptides. For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem. (n.d.). Impact of scavengers on Trt group removal and side reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis.
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Request PDF. (n.d.). Reduction of cysteine- S -protecting groups by triisopropylsilane.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Request PDF. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Butler, S. J., & Goodwin, L. (2016). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Analytical and bioanalytical chemistry, 408(10), 2567–2575.
- PubMed. (2016, February 15). Quantification of a Peptide Standard Using the Intrinsic Fluorescence of Tyrosine.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. researchgate.net [researchgate.net]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. biotage.com [biotage.com]
- 9. d-nb.info [d-nb.info]
- 10. Quantification of a peptide standard using the intrinsic fluorescence of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Yield of Peptides Containing Tyr(Bzl)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of peptides containing the Benzyl-protected Tyrosine residue, Tyr(Bzl). The unique properties of Tyr(Bzl) can introduce specific hurdles during solid-phase peptide synthesis (SPPS), impacting overall yield and purity. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.
I. Troubleshooting Guide: Addressing Low Yields in Tyr(Bzl) Peptide Synthesis
Low peptide yield is a multifaceted problem that can arise at various stages of SPPS. When working with Tyr(Bzl), its steric bulk and the hydrophobicity of the benzyl protecting group are often contributing factors. This section provides a structured approach to diagnosing and resolving common issues.
Issue 1: Incomplete Coupling Reactions
Incomplete coupling of amino acids to the N-terminus of the growing peptide chain is a primary cause of low yield and the generation of deletion sequences. The steric hindrance presented by the Tyr(Bzl) residue, as well as potential peptide aggregation on the resin, can exacerbate this issue.
Symptoms:
-
Positive Kaiser test (ninhydrin test) after a coupling step, indicating unreacted free amines.[1]
-
Presence of deletion sequences (peptide lacking one or more amino acids) in the final product, as identified by mass spectrometry.
-
Overall low yield of the desired full-length peptide.[2]
Root Causes & Solutions:
-
Steric Hindrance: The bulky nature of the Tyr(Bzl) side chain can physically obstruct the incoming activated amino acid.[3]
-
Solution 1: Employ Stronger Coupling Reagents. Standard carbodiimide reagents like DCC or DIC may be insufficient.[4] Switching to more potent uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) can overcome this steric barrier by forming highly reactive esters.[4][5] HATU, in particular, is very effective for sterically hindered couplings.[6][7]
-
Solution 2: Increase Reaction Time and/or Temperature. Extending the coupling time from the standard 1-2 hours to overnight can be beneficial.[4] Microwave-assisted peptide synthesis (MASPPS) can also be highly effective in driving difficult couplings to completion more rapidly.[4]
-
Solution 3: Double Coupling. Performing the coupling reaction twice with a fresh portion of activated amino acid can significantly improve the incorporation of the sterically hindered residue.[3][4]
-
-
Peptide Aggregation: The hydrophobic benzyl group of Tyr(Bzl) can promote inter-chain hydrogen bonding and hydrophobic interactions, leading to the formation of insoluble aggregates on the resin.[1] This physically blocks reactive sites.
-
Solution 1: Optimize Solvents. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help disrupt aggregation.[4][8] Using a solvent mixture, such as DCM/DMF/NMP, can also be effective.[4]
-
Solution 2: Introduce "Disrupting" Elements. Incorporating pseudoprolines or depsipeptides into the peptide backbone can disrupt the hydrogen bonding patterns that lead to aggregation.[8]
-
Experimental Protocol: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is recommended when a standard single coupling fails to go to completion, as indicated by a positive Kaiser test.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.[4]
-
-
Monitoring:
-
After the second coupling, perform a Kaiser test to confirm the absence of free amines.
-
Issue 2: On-Resin Aggregation
As the peptide chain elongates, particularly in sequences containing multiple hydrophobic residues like Tyr(Bzl), the risk of on-resin aggregation increases. This can physically encapsulate the growing peptide, preventing reagents from accessing the reactive N-terminus.
Symptoms:
-
Poor resin swelling; beads may appear shrunken.[1]
-
Slow or incomplete Fmoc deprotection.
-
Physical clumping or stickiness of the resin.[1]
-
A significant drop in the expected yield of the final cleaved peptide.[1]
Root Causes & Solutions:
-
Intermolecular Interactions: The primary driver is the formation of secondary structures (like β-sheets) stabilized by hydrogen bonds between peptide backbones, often exacerbated by hydrophobic side-chain interactions from residues like Tyr(Bzl).[1][9]
-
Solution 1: Chaotropic Salts. Adding chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt hydrogen bonding networks.
-
Solution 2: High-Temperature Synthesis. Performing the synthesis at an elevated temperature (e.g., 60°C) can often disrupt secondary structures and improve reaction kinetics.
-
Solution 3: Specialized Resins. Using resins with a more hydrophilic character, such as TentaGel or SURE™, can help to solvate the growing peptide chain and reduce aggregation.[8]
-
Visualization: Troubleshooting Workflow for Low Peptide Yield
Caption: Troubleshooting workflow for low yield in Tyr(Bzl) peptide synthesis.
Issue 3: Inefficient Cleavage and Side-Chain Deprotection
The final step of releasing the peptide from the resin and removing the side-chain protecting groups is critical. The benzyl group on Tyr(Bzl) requires strong acidic conditions for removal, which can also lead to unwanted side reactions if not properly controlled.
Symptoms:
-
Low recovery of peptide after cleavage and precipitation.
-
Mass spectrometry data shows incomplete removal of the benzyl group or other protecting groups.
-
Presence of unexpected peaks in the HPLC chromatogram of the crude product.[10]
Root Causes & Solutions:
-
Incomplete Benzyl Group Removal: The Bzl group is relatively stable and requires a strong acid like Trifluoroacetic acid (TFA) for cleavage.[11] Insufficient cleavage time or a weak acid cocktail can result in incomplete deprotection.
-
Solution 1: Optimize Cleavage Cocktail. A standard cleavage cocktail for peptides with sensitive residues like Tyr, Cys, Met, and Trp is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[10][12] Phenol and thioanisole act as scavengers to capture the released benzyl cations, preventing them from reattaching to other nucleophilic side chains like tryptophan or causing other modifications.[13]
-
Solution 2: Extend Cleavage Time. For particularly stubborn sequences, extending the cleavage time from the typical 2-3 hours to 4 hours may be necessary.[10]
-
-
Side Reactions During Cleavage: The highly reactive carbocations generated during the cleavage of protecting groups (including the benzyl cation from Tyr(Bzl) and tert-butyl cations from other protecting groups) can alkylate electron-rich residues like tryptophan and methionine.[14]
II. Frequently Asked Questions (FAQs)
Q1: Why is Tyr(Bzl) prone to causing aggregation during SPPS?
A: The benzyl (Bzl) group is notably hydrophobic.[1] Within a growing peptide chain, its presence can promote intermolecular hydrophobic interactions and hydrogen bonding between peptide chains. This self-association can lead to the formation of insoluble aggregates on the resin, hindering subsequent deprotection and coupling steps.[1]
Q2: I see a positive Kaiser test after coupling an amino acid to Tyr(Bzl). What should I do?
A: This indicates an incomplete coupling reaction. The steric bulk of the Tyr(Bzl) residue on the resin is likely hindering the incoming amino acid. The most effective strategies are to perform a second coupling (double coupling) or to use a more powerful coupling reagent like HATU or HCTU.[3][4]
Q3: Can I use a different protecting group for the Tyrosine side chain to avoid these issues?
A: Yes, alternative protecting groups with different lability can be used. For Boc-based synthesis, the 2,6-Dichlorobenzyl (2,6-Cl2Bzl) ether offers greater acid stability than the Bzl group.[11] In Fmoc chemistry, the tert-butyl (tBu) ether is standard for Tyrosine and is removed with TFA during the final cleavage, which generally poses fewer aggregation issues during synthesis compared to the more hydrophobic Bzl group.
Q4: My peptide containing Tyr(Bzl) is insoluble after cleavage and purification. What are my options?
A: Post-cleavage insolubility is common for peptides with hydrophobic residues.[1][15] First, ensure all TFA has been removed, as residual acid can affect solubility. Try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer. If the peptide is still insoluble, consider pH adjustments. Peptides are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can increase solubility.[15]
Q5: What is the difference between the Boc/Bzl and Fmoc/tBu peptide synthesis strategies regarding Tyr(Bzl)?
A: The primary difference lies in the protecting groups and the conditions for their removal.[1][16]
-
Boc/Bzl Strategy: Uses the acid-labile Boc group for the Nα-amino group and benzyl-based groups for side chains. The Boc group is removed with a moderate acid like TFA at each step, while the Bzl group requires a very strong acid like HF for final cleavage.[17][18] This strategy can sometimes better handle aggregating sequences because the repeated TFA washes can help disrupt secondary structures.[19]
-
Fmoc/tBu Strategy: Uses the base-labile Fmoc group for the Nα-amino group and acid-labile groups like tert-butyl (tBu) for side chains. The Fmoc group is removed with a base (e.g., piperidine), and all side-chain protecting groups are removed simultaneously with the final TFA cleavage.[18] Tyr(tBu) is typically used in this strategy, which is less hydrophobic than Tyr(Bzl).
Data Summary: Coupling Reagent Effectiveness
The choice of coupling reagent is critical when dealing with sterically hindered residues like Tyr(Bzl). The following table summarizes the relative effectiveness of common reagents.
| Coupling Reagent | Activating Species | Relative Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Byproduct (DCU) is insoluble, making it less suitable for SPPS.[6] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[4][5] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chlorine atom.[4][5] |
| HATU/PyAOP | OAt ester | Very High | Generally the most effective for difficult couplings due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[5][6] |
| COMU | Oxyma ester | Very High | Reactivity is comparable to HATU, with the advantage of having a non-explosive leaving group precursor (OxymaPure).[7] |
References
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
- Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]
- Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
ResearchGate. (2014, December 22). Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why?. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
- Accardo, A., et al. (2018). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed Central.
- Di Maro, S., et al. (2021). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed.
- Okumura, H. (2020).
- Kumar, V. A., et al. (2021).
- Rud-Hyde, T. M., et al. (2020).
- Li, X., et al. (2021).
- Paradis, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. PMC - NIH.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. PubMed - NIH.
-
ResearchGate. (2018, March 8). Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 15. biosynth.com [biosynth.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. luxembourg-bio.com [luxembourg-bio.com]
dealing with solubility issues of Fmoc-Tyr(Bzl)-OH in DMF
Welcome to the Technical Support Center for Fmoc-Tyr(Bzl)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the use of Fmoc-Tyr(Bzl)-OH in peptide synthesis, with a specific focus on addressing solubility challenges in N,N-Dimethylformamide (DMF). As Senior Application Scientists, we've structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower your research.
Troubleshooting Guide: Solubility Issues with Fmoc-Tyr(Bzl)-OH in DMF
This section addresses common problems encountered during the dissolution and coupling of Fmoc-Tyr(Bzl)-OH.
Issue 1: Fmoc-Tyr(Bzl)-OH fails to dissolve completely in DMF at standard concentrations.
Q: I'm trying to dissolve Fmoc-Tyr(Bzl)-OH in DMF for my solid-phase peptide synthesis (SPPS) protocol, but it's not fully dissolving. What's causing this and how can I fix it?
A: This is a common challenge that can stem from several factors related to the inherent properties of the molecule and the solvent.
Root Cause Analysis:
-
Molecular Structure and Polarity: Fmoc-Tyr(Bzl)-OH possesses both hydrophobic and hydrophilic regions. The large, nonpolar Fmoc and benzyl (Bzl) protecting groups contribute to its hydrophobic character, which can lead to poor solvation in a polar aprotic solvent like DMF.[1]
-
Intermolecular Aggregation: The planar nature of the fluorenyl group in the Fmoc moiety can lead to π-π stacking, causing the molecules to aggregate and resist dissolution.[1] Similarly, the benzyl groups can engage in hydrophobic interactions, further promoting aggregation.[2]
-
DMF Quality: The purity of your DMF is critical. Over time, DMF can degrade into dimethylamine and formic acid.[1] Dimethylamine is a base that can prematurely cleave the Fmoc group, while other impurities can interfere with the dissolution process.
Solutions & Protocols:
Here are several strategies, from simple adjustments to more advanced techniques, to improve the solubility of Fmoc-Tyr(Bzl)-OH in DMF.
dot
Caption: Troubleshooting workflow for dissolving Fmoc-Tyr(Bzl)-OH in DMF.
Protocol 1: Standard Dissolution with Physical Assistance
-
Reagent Check: Ensure you are using high-purity, amine-free DMF.
-
Initial Mixing: Add the desired amount of Fmoc-Tyr(Bzl)-OH to a clean, dry vial. Add the calculated volume of DMF.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-15 minutes.[1] The cavitation energy helps to break up aggregates.
-
Gentle Warming: If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.[1] Avoid excessive heat, as it can potentially lead to side reactions.
-
Immediate Use: Once dissolved, use the solution promptly for the coupling reaction.
Protocol 2: Employing Co-Solvents
If physical methods are insufficient, the use of a stronger co-solvent can be highly effective.
-
Prepare a Stock Solution (Optional but Recommended): Dissolve the Fmoc-Tyr(Bzl)-OH in a minimal amount of Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
-
Dilution in DMF: In a separate vial, add the required volume of DMF for your coupling reaction.
-
Addition of Co-Solvent: Add a small percentage (typically 5-10% v/v) of a stronger solubilizing agent like N-Methyl-2-pyrrolidone (NMP) or DMSO to the DMF before adding the Fmoc-Tyr(Bzl)-OH.[1]
-
Mixing: Vortex the solution until the Fmoc-Tyr(Bzl)-OH is fully dissolved.
| Solvent/Mixture | Relative Solubilizing Power | Notes |
| DMF | Good | Standard solvent, but can be problematic for hydrophobic residues.[1] |
| NMP | Excellent | Higher solvating power than DMF, especially for hydrophobic sequences.[1] |
| DMF/DMSO (9:1) | Excellent | DMSO is a powerful solvent that can disrupt aggregation.[1] |
| DMF/DCM (1:1) | Varies | Can be effective, but less common for initial dissolution. |
Issue 2: Precipitation of Fmoc-Tyr(Bzl)-OH during the coupling reaction.
Q: My Fmoc-Tyr(Bzl)-OH dissolved initially, but I'm seeing precipitation in the reaction vessel during the coupling step. What is happening?
A: This often points to on-resin aggregation of the growing peptide chain, which can be exacerbated by the addition of the hydrophobic Fmoc-Tyr(Bzl)-OH.
Root Cause Analysis:
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can adopt secondary structures (like β-sheets) that are insoluble in the synthesis solvent.[3] The introduction of the bulky and hydrophobic Tyr(Bzl) residue can trigger or worsen this aggregation.[4]
-
Insufficient Resin Swelling: If the resin is not adequately swollen, the reactive sites within the polymer matrix are less accessible, leading to localized high concentrations of reagents and promoting precipitation.
Solutions & Protocols:
dot
Caption: Strategy to mitigate on-resin peptide aggregation.
Protocol 3: Disrupting On-Resin Aggregation
-
Swell the Resin: Before deprotection, ensure the peptide-resin is fully swollen by washing it multiple times with DMF.
-
Chaotropic Salt Wash: Prior to the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.4 M LiCl in DMF. This helps to disrupt the hydrogen bonds that contribute to the formation of secondary structures.
-
Solvent Exchange: If aggregation is severe, consider switching the primary synthesis solvent from DMF to NMP, which has a greater capacity to solvate aggregating peptide sequences.[1]
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Tyr(Bzl)-OH used instead of Fmoc-Tyr(tBu)-OH?
A1: The choice between a benzyl (Bzl) and a tert-butyl (tBu) protecting group for the tyrosine side chain depends on the overall protection strategy of your peptide synthesis. The Bzl group is removed by strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), making it compatible with the Boc/Bzl synthesis strategy.[4] In contrast, the tBu group is cleaved by milder acids like trifluoroacetic acid (TFA), which is the standard for the final cleavage step in Fmoc/tBu chemistry.[5] Using Fmoc-Tyr(Bzl)-OH in an Fmoc-based synthesis would require a final, separate deprotection step with a very strong acid, which is generally avoided.
Q2: Can I pre-activate Fmoc-Tyr(Bzl)-OH before adding it to the resin?
A2: Yes, pre-activation is a standard and often recommended procedure. Dissolve the Fmoc-Tyr(Bzl)-OH and a coupling reagent (e.g., HBTU, HCTU) in DMF.[6] Then, add a base like N,N-Diisopropylethylamine (DIPEA) and allow the mixture to react for a few minutes before adding it to the deprotected peptide-resin.[7] This ensures the formation of the activated species, which can improve coupling efficiency.
Q3: Are there greener solvent alternatives to DMF for dissolving Fmoc-Tyr(Bzl)-OH?
A3: Yes, the field of green chemistry is actively exploring alternatives to DMF due to toxicity concerns. Some promising replacements include N-butylpyrrolidinone (NBP) and solvent mixtures like DMSO/ethyl acetate.[1][8] Research has also been conducted on solvents like PolarClean, which shows excellent solubility for many Fmoc-amino acids.[9]
Q4: How does the benzyl protecting group affect the properties of the final peptide?
A4: The benzyl group is hydrophobic, and its presence in the final peptide will increase its overall hydrophobicity.[4] This can impact the peptide's solubility in aqueous buffers and may influence its three-dimensional structure and biological activity. It is crucial to remove the benzyl group during the final cleavage step unless it is intended to be part of the final molecule.
Q5: What are the optimal storage conditions for Fmoc-Tyr(Bzl)-OH?
A5: Fmoc-Tyr(Bzl)-OH should be stored in a dry, dark environment at 2-8°C.[10] It is important to protect it from moisture and light to prevent degradation of the Fmoc group.[]
References
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF - Benchchem. (n.d.).
- Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
- Fmoc-Tyr(tBu)-OH Specification. (n.d.).
- The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc-Tyr(Bzl)-OH - Benchchem. (n.d.).
- Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. (n.d.).
- Fmoc-O-benzyl-L-tyrosine CAS#: 71989-40-7 - ChemicalBook. (n.d.).
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate. (n.d.).
- The Benzyl Group in Fmoc-Tyr(Bzl)-OH: A Technical Guide to its Function and Application in Peptide Synthesis - Benchchem. (n.d.).
- Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 - Sigma-Aldrich. (n.d.).
- Technical Support Center: Managing Aggregation of Peptides Containing Boc-Tyr(Bzl)-OH - Benchchem. (n.d.).
- Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc-O-benzyl-L-tyrosine CAS#: 71989-40-7 [m.chemicalbook.com]
impact of scavengers on the cleavage of the benzyl group from Tyr(Bzl).
A Guide for Researchers on the Critical Impact of Scavengers in Benzyl Group Deprotection
Welcome to the technical support center. As Senior Application Scientists, we understand that the final cleavage and deprotection step in Solid-Phase Peptide Synthesis (SPPS) is paramount to success. This guide provides in-depth troubleshooting advice and foundational knowledge specifically for the challenges associated with removing the benzyl (Bzl) protecting group from tyrosine (Tyr) residues. We will explore the underlying chemical mechanisms to explain why certain protocols are necessary and how to systematically diagnose and solve common issues.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the cleavage of the Tyr(Bzl) group.
Q1: What is the primary function of the benzyl group on tyrosine in peptide synthesis?
The phenolic hydroxyl group of tyrosine is nucleophilic and can cause unwanted side reactions, such as O-acylation, during the amino acid coupling steps of synthesis.[1] This leads to impurities that are difficult to remove, ultimately lowering the yield and purity of the target peptide.[1] The benzyl group acts as a protective "mask," forming a stable benzyl ether linkage that is resistant to the basic conditions used for Fmoc-group removal during chain elongation.[1]
Q2: Why can the cleavage of the Tyr(Bzl) group be challenging?
The primary challenge stems from the stability of the benzyl ether linkage compared to other common protecting groups like the tert-butyl (tBu) group.[2] The Bzl group requires strong acidic conditions, typically using high concentrations of trifluoroacetic acid (TFA), for efficient removal.[3][4] This increased stability means that standard cleavage conditions designed for more labile groups may result in incomplete deprotection.[2]
Q3: What is the chemical mechanism of Tyr(Bzl) cleavage and what is the main side reaction?
The cleavage is an acid-catalyzed process. Trifluoroacetic acid (TFA) protonates the ether oxygen of the Tyr(Bzl) side chain. This makes the tyrosine phenol a good leaving group, which departs and generates a highly reactive and electrophilic benzyl carbocation .[2]
The most significant side reaction is the subsequent electrophilic aromatic substitution where this liberated benzyl cation re-attaches to the electron-rich aromatic ring of a deprotected tyrosine residue, forming 3-benzyltyrosine .[2][5] This results in a common impurity with a mass increase of +90 Da. Other nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are also susceptible to alkylation by this carbocation.[2][6]
Caption: Mechanism of TFA-mediated Tyr(Bzl) cleavage and side reaction.
Q4: What is the role of a scavenger in this process?
Scavengers are nucleophilic reagents added to the cleavage cocktail. Their essential role is to "trap" or quench the reactive benzyl carbocations generated during deprotection.[2][5] By being present in high concentration and having high reactivity towards the carbocation, they effectively prevent it from reacting with sensitive residues on the peptide, thus minimizing impurity formation and improving the final yield and purity.[2][7]
Caption: Scavengers intercept reactive carbocations, preventing side reactions.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the cleavage of Tyr(Bzl)-containing peptides.
Caption: A decision tree to systematically troubleshoot cleavage issues.
Issue 1: Incomplete Cleavage or Low Yield of Target Peptide
-
Symptom: Your LC-MS analysis shows a significant amount of the starting peptidyl-resin mass, or the intensity of the desired peptide peak is very low.
-
Cause: The benzyl group is more resistant to acidolysis than tBu-based protecting groups.[2][8] Your cleavage conditions may be insufficient.
-
Solutions:
-
Extend Cleavage Time: Increase the cleavage reaction time from the standard 2 hours to 3-4 hours to ensure the reaction goes to completion.[3][9]
-
Ensure Reagent Quality: Use fresh, high-quality TFA. Old TFA can absorb water, reducing its effective concentration.
-
Optimize Cleavage Cocktail: For sequences that are particularly difficult to cleave, a stronger acid cocktail may be required. However, the first step should always be to ensure adequate scavenging and reaction time.
-
Issue 2: Observation of an [M+90] Da Peak in Mass Spectrum
-
Symptom: Your mass spectrum shows a prominent peak corresponding to the mass of your target peptide plus 90 Da.
-
Cause: This is the classic signature of 3-benzyltyrosine formation.[5] The benzyl carbocation liberated during cleavage has re-alkylated a deprotected tyrosine residue on your peptide due to inadequate scavenging.
-
Solutions:
-
Incorporate Benzyl-Specific Scavengers: A standard cocktail of TFA/Water/Triisopropylsilane(TIS) may be insufficient.[10] You must include scavengers that are highly effective at trapping benzyl cations. The best choices are thioanisole , phenol , or p-cresol .[2][5][10] Thioanisole is particularly effective due to its "push-pull" mechanism.[9][11]
-
Use a Robust Cocktail: For peptides containing Tyr(Bzl) alongside other sensitive residues (Trp, Met, Cys), using a comprehensive and validated cocktail like Reagent K is highly recommended.[5][10][12]
-
Issue 3: Other Unexpected Adducts or Side Products
-
Symptom: You observe other unexpected masses, potentially corresponding to modifications on Trp, Met, or Cys residues.
-
Cause: The benzyl carbocation is not the only reactive species generated. Other protecting groups (e.g., from Arg, Asn, Gln) also generate carbocations. These can alkylate any nucleophilic side chain if not properly scavenged.[6]
-
Solutions:
-
Employ a Multi-Component Scavenger System: This is where cocktails like Reagent K demonstrate their value. They contain a blend of scavengers designed to quench a wide variety of reactive electrophiles.
-
Analyze the Cocktail Components: Understand the role of each scavenger to ensure your cocktail is appropriate for all amino acids in your sequence (see table below). For example, 1,2-ethanedithiol (EDT) is excellent for trapping various carbocations, while TIS is effective against trityl and other cations.[5][13]
-
Data & Resources
Table 1: Common Scavengers and Their Functions
| Scavenger | Chemical Structure | Primary Function & Target Residues |
| Thioanisole | C₆H₅SCH₃ | Excellent scavenger for benzyl cations; protects Tyr, Trp.[5][9] |
| Phenol / p-Cresol | C₆H₅OH / CH₃C₆H₄OH | Good scavengers for benzyl and other carbocations; protects Tyr.[5][7] |
| Triisopropylsilane (TIS) | ( (CH₃)₂CH )₃SiH | Reduces and scavenges carbocations, particularly trityl groups (from His, Asn, Gln).[5][13] Also shown to reduce some S-protecting groups on Cys.[14] |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | Potent scavenger for a wide range of carbocations; protects Trp.[5][6] |
| Water (H₂O) | H₂O | Scavenger for tert-butyl cations (from tBu, Boc groups).[15] |
Table 2: Recommended Cleavage Cocktails for Tyr(Bzl) Deprotection
| Cocktail Name | Composition | Primary Use and Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A starting point for simple peptides without other sensitive residues. Often insufficient for complete Tyr(Bzl) cleavage without side reactions.[10] |
| Cocktail B | 92.5% TFA, 5% Thioanisole, 2.5% H₂O | Good efficiency for Tyr(Bzl). Thioanisole effectively reduces benzyl cation-related side products.[5] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A lower-odor alternative to thiol-containing cocktails. Effective for many peptides and offers good protection for tyrosine.[10][12] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Highly recommended for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys. Phenol and thioanisole provide robust scavenging of benzyl cations.[5][10][12] |
Note: Purity estimates can vary significantly depending on the peptide sequence and synthesis quality.[5]
Experimental Protocols
Protocol 1: Standard Cleavage of a Tyr(Bzl)-Containing Peptide
This protocol is a robust starting point and uses Reagent K, suitable for most sequences containing Tyr(Bzl).
-
Resin Preparation:
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 2 mL) to remove any residual DMF and ensure it is dry.
-
Dry the resin under a high vacuum for at least 1 hour.[2]
-
-
Cleavage Cocktail Preparation (Reagent K):
-
Work in a certified fume hood and wear appropriate PPE. TFA is highly corrosive.
-
Prepare the cocktail fresh immediately before use. For 100 mg of resin, prepare ~2 mL of the cocktail.
-
Combine:
-
Trifluoroacetic Acid (TFA): 1.65 mL (82.5%)
-
Phenol: 100 µL (5%)
-
Water: 100 µL (5%)
-
Thioanisole: 100 µL (5%)
-
1,2-Ethanedithiol (EDT): 50 µL (2.5%)
-
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the vessel containing the dry peptide-resin.
-
Gently agitate or shake the mixture at room temperature for 2-4 hours. A trial cleavage is recommended to determine the optimal time for your specific peptide.[2]
-
-
Peptide Isolation and Precipitation:
-
Filter the cleavage mixture through a fritted funnel to separate the resin beads.
-
Wash the resin with a small additional volume of fresh TFA (~0.5 mL) and combine the filtrates.
-
In a separate centrifuge tube, add 10-fold excess of cold diethyl ether (~20 mL).
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.[3]
-
Centrifuge the tube to pellet the precipitated peptide.[3]
-
Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat twice.[3]
-
Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3] The peptide is now ready for analysis (LC-MS) and purification (HPLC).
-
References
-
Kiso, Y., Ukawa, K., Nakamura, S., et al. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System… J-Stage. [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]
-
Sebestik, J., Rehulka, J., et al. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. PubMed. [Link]
-
ResearchGate. (Request PDF). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. [Link]
-
Guryanov, I., et al. (2021). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. National Institutes of Health (PMC). [Link]
-
ResearchGate. Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. [Link]
-
Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. PubMed. [Link]
-
Houben-Weyl. (2002). 2.6.4.2 Aromatic Hydroxy Groups. Thieme. [Link]
-
YouTube. (2022). Peptide Hand Synthesis Part 8: Cleaving. [Link]
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. ACS Publications. [Link]
-
CDN. Cleavage Cocktail Selection. [Link]
-
aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
aapptec. Cleavage Cocktails; Reagent B. [Link]
-
Fujii, N., et al. (1987). Studies on Peptides. CL. Hard Acid Deprotecting Procedure with Trimethylsilyl Bromide in Trifluoroacetic Acid. J-Stage. [Link]
-
ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
-
ResearchGate. Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-Basic Cation Scavenger. [Link]
-
ResearchGate. (Request PDF). Reduction of cysteine- S -protecting groups by triisopropylsilane. [Link]
-
Semantic Scholar. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements | Semantic Scholar [semanticscholar.org]
- 12. peptide.com [peptide.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
avoiding racemization of Fmoc-Tyr(Bzl)-OH during activation
Welcome to our dedicated technical guide for researchers and drug development professionals. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity during peptide synthesis. This guide provides in-depth troubleshooting advice and foundational knowledge to specifically address and prevent the racemization of Fmoc-Tyr(Bzl)-OH during the crucial activation step.
Frequently Asked Questions (FAQs): The Science of Racemization
This section addresses the fundamental principles governing the loss of chiral purity during peptide bond formation.
Q1: What exactly is racemization in the context of peptide synthesis?
A: Racemization is the conversion of a single enantiomer (the pure L-amino acid) into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this process is more accurately termed epimerization , where the chiral center (the α-carbon) of an activated amino acid inverts its configuration before forming the peptide bond.[1] This results in the incorporation of the undesired D-amino acid into the growing peptide chain, creating a diastereomeric impurity that is often difficult to separate from the target peptide.
Q2: Why is Fmoc-Tyr(Bzl)-OH particularly susceptible to racemization?
A: Several factors contribute to the susceptibility of certain amino acids to racemization. For Fmoc-Tyr(Bzl)-OH:
-
Activation: The process of activating the carboxyl group for coupling involves attaching an electron-withdrawing group. This activation inherently increases the acidity of the proton on the α-carbon, making it more susceptible to being removed by a base.[1]
-
Aromatic Side Chain: Aromatic amino acids can be more prone to racemization because the planar carbanion intermediate, formed after the α-proton is removed, can be stabilized by the aromatic ring system.[2] This stabilization lowers the energy barrier for racemization to occur.
Q3: What is the primary chemical mechanism behind racemization during activation?
A: There are two primary pathways for racemization during the activation of Nα-protected amino acids.[3]
-
Direct Enolization (Direct α-Abstraction): This is a significant pathway for urethane-protected amino acids like Fmoc-derivatives.[4] A base present in the reaction mixture directly abstracts the acidic α-proton from the activated amino acid. This forms a planar carbanion intermediate, which can be re-protonated from either side, leading to a mixture of L- and D-isomers.[5]
-
Oxazolone Formation: This mechanism involves an intramolecular cyclization of the activated amino acid to form a 5(4H)-oxazolone intermediate. The oxazolone is highly prone to racemization because its α-proton is very acidic. While this pathway is a major concern for N-acyl protected amino acids, the urethane-based Fmoc group significantly suppresses, but does not entirely eliminate, this pathway.[6][4][7]
The following diagram illustrates these competing pathways.
Troubleshooting Guide: Minimizing D-Isomer Formation
This guide uses a problem-solution format to address common issues encountered in the lab.
Q: My analysis shows a significant D-Tyr(Bzl) impurity in my crude peptide. What are the most likely causes and how do I fix it?
A: High levels of the D-isomer impurity almost always trace back to the activation/coupling conditions. The key is to systematically evaluate your protocol. Use the following workflow to pinpoint the issue.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. creation.com [creation.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
managing premature deprotection of the benzyl group in Fmoc-Tyr(Bzl)-OH.
Welcome to the technical support resource for managing the side reaction of premature deprotection of the O-benzyl group from Fmoc-Tyr(Bzl)-OH during solid-phase peptide synthesis (SPPS). This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and prevent this common issue, ensuring higher peptide purity and yield.
Introduction: The Challenge of Benzyl Group Lability
Fmoc-Tyr(Bzl)-OH is a widely used building block in Fmoc-based solid-phase peptide synthesis. The benzyl (Bzl) group serves to protect the nucleophilic hydroxyl moiety of the tyrosine side chain from undesired reactions, such as O-acylation, during peptide coupling steps[1]. While robust enough for most applications, the benzyl ether linkage exhibits a degree of acid sensitivity. In a standard Fmoc/tBu strategy, the final cleavage from the resin and removal of side-chain protecting groups is accomplished with strong acid, typically trifluoroacetic acid (TFA)[2][3]. However, under certain conditions, the Bzl group can be partially cleaved during the synthesis cycles, leading to a heterogeneous peptide population and significant purification challenges[4]. This guide provides a systematic approach to understanding and mitigating this premature deprotection.
Troubleshooting Guide: Premature Benzyl Group Deprotection
This section addresses the most common issues and questions encountered when premature loss of the Tyr(Bzl) group is suspected.
Q1: What are the primary symptoms of premature Tyr(Bzl) deprotection?
A1: The most definitive evidence is found during in-process monitoring or final analysis of the crude peptide product. Key symptoms include:
-
Mass Spectrometry Analysis (LC-MS): The appearance of a secondary mass peak corresponding to the mass of your peptide minus 89 Da (the mass of the benzyl group is 91 Da, but a hydrogen is added back to the tyrosine, resulting in a net loss of 90 Da, however, the correct mass difference is that of C7H7 (91.05 Da) being replaced by H (1.01 Da), leading to a mass difference of 90.04 Da). If multiple Tyr(Bzl) residues are present, you may see a ladder of peaks corresponding to the loss of one, two, or more benzyl groups.
-
HPLC Chromatogram: You will observe a significant, earlier-eluting peak (the unprotected tyrosine makes the peptide more polar) alongside your main product peak in the crude HPLC trace. This impurity often presents as a difficult-to-separate shoulder peak or a distinct, well-resolved peak depending on the sequence.
-
Yield and Purity: A noticeable decrease in the purity of the crude product and, consequently, a lower-than-expected yield of the desired, fully protected peptide.
Q2: What is the underlying chemical mechanism causing the premature loss of the benzyl group?
A2: The benzyl ether linkage of Tyr(Bzl) is susceptible to acidolysis. While it is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc group removal, it can be slowly cleaved by repeated exposure to even mildly acidic conditions throughout the synthesis cycles[3][4]. The final cleavage cocktail, which typically contains 95% TFA, is designed to remove the Bzl group quantitatively[2]. The problem arises when conditions during chain elongation mimic a very mild version of this final cleavage.
The mechanism proceeds via protonation of the ether oxygen, followed by the formation of a resonance-stabilized benzyl cation, which is a highly reactive electrophile.
Caption: Mechanism of acid-catalyzed Tyr(Bzl) deprotection.
This liberated benzyl cation (Bzl⁺) can then go on to alkylate other sensitive residues, most notably Tryptophan (Trp), leading to further hard-to-remove impurities[5][6].
Q3: My synthesis involves no strong acids, so what are the hidden sources of acidity?
A3: This is a critical diagnostic question. Acidity can be introduced unintentionally from several sources:
-
Reagent Degradation: Old bottles of Dichloromethane (DCM) can generate trace amounts of HCl. Similarly, Dimethylformamide (DMF) can degrade to dimethylamine and formic acid, lowering the pH.
-
Coupling Additives: While essential for efficient coupling, additives like 1-Hydroxybenzotriazole (HOBt) are acidic. Although typically buffered by bases like DIPEA, prolonged coupling times or excess equivalents can create a mildly acidic environment.
-
Amino Acid Salt Forms: Using the hydrochloride (HCl) or trifluoroacetate (TFA) salt of an amino acid without sufficient base for neutralization can introduce acid in a critical step.
-
Autocatalytic Decomposition: Some coupling reagents can decompose over time, releasing acidic byproducts.
Q4: How can I concretely solve and prevent premature benzyl deprotection?
A4: A multi-faceted approach is most effective. Start with the simplest interventions and proceed to more complex changes if the problem persists.
Caption: A step-by-step workflow for troubleshooting.
Detailed Protocols & Methodologies
Protocol 1: In-Cycle Scavenging (Diagnostic)
If you suspect premature deprotection is occurring during a specific, slow coupling step, you can add a scavenger to trap the benzyl cation. This serves both as a diagnostic tool and a preventative measure.
Objective: To prevent side reactions from any benzyl cation that may be prematurely cleaved.
Materials:
-
Peptide-resin
-
Fmoc-amino acid to be coupled
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/HOBt)
-
High-purity DMF
-
Triisopropylsilane (TIS)
Procedure:
-
Prepare the amino acid and coupling agent solution in DMF as per your standard protocol.
-
Just before adding the activation mixture to the resin, add Triisopropylsilane (TIS) to the mixture to a final concentration of 1-2% (v/v).
-
Add the complete mixture to the deprotected peptide-resin and allow the coupling to proceed for the optimized time.
-
Wash the resin thoroughly with DMF and proceed with the synthesis.
-
Analyze the final crude product and compare the level of debenzylated impurity to a synthesis performed without the TIS addition. A significant reduction indicates that premature cleavage is indeed the problem.
Causality: TIS is a highly efficient carbocation scavenger[5][6]. It will rapidly and irreversibly react with any benzyl cation formed, preventing it from alkylating Trp or other nucleophilic residues.
Protocol 2: Switching to an Alternative Protecting Group
If the problem is persistent, especially in sequences with multiple Tyr residues or known "difficult" sequences, the most robust solution is to switch to a more acid-stable protecting group. The tert-butyl (tBu) group is the industry standard for this purpose in Fmoc chemistry[3][7].
Objective: To replace the acid-sensitive benzyl ether with a more stable tert-butyl ether.
Procedure:
-
In your peptide synthesis plan, substitute Fmoc-Tyr(Bzl)-OH with Fmoc-Tyr(tBu)-OH .
-
Perform the solid-phase synthesis using your standard, optimized protocols for coupling and Fmoc deprotection. The coupling chemistry for Fmoc-Tyr(tBu)-OH is identical to that of Fmoc-Tyr(Bzl)-OH.
-
Upon completion of chain assembly, cleave the peptide from the resin and remove all side-chain protecting groups using a standard TFA "cleavage cocktail". The tBu group is efficiently cleaved by TFA.
Protecting Group Comparison:
| Protecting Group | Structure | Relative Acid Stability | Cleavage Conditions | Common Issues |
| Benzyl (Bzl) | -CH₂-Ph | Moderate | 95% TFA; HF; Hydrogenolysis[4][8][9] | Prone to premature loss with repeated mild acid exposure. |
| tert-Butyl (tBu) | -C(CH₃)₃ | High | 95% TFA[3] | Generates tert-butyl cation, requires scavengers in final cleavage[5]. |
| 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) | -CH₂-C₆H₃Cl₂ | Very High | Stronger acid (e.g., HF)[4] | More stable than Bzl, but may require harsher cleavage conditions. |
Frequently Asked Questions (FAQs)
Q: Is the Tyr(Bzl) group sensitive to the piperidine used for Fmoc deprotection? A: No. The benzyl ether linkage is stable to the basic conditions of piperidine treatment[1][10]. The lability issue is almost exclusively related to acid exposure.
Q: Are certain sequences more problematic? A: Yes. Sequences that require extended coupling times (due to steric hindrance or aggregation) are more susceptible because the peptide-resin is exposed to the coupling reagents for longer. Additionally, sequences containing multiple Tyr(Bzl) and Trp residues are at higher risk for generating complex mixtures of byproducts if premature deprotection occurs.
Q: Can I just extend the final cleavage time to remove any partially deprotected species? A: This is not a solution. The goal is to prevent the formation of the impurity in the first place. A partially deprotected peptide population in the crude product will still require extensive and often low-yielding purification. Furthermore, the benzyl cation formed during premature cleavage can cause irreversible damage to other residues long before the final cleavage step.
Q: Why not just use Fmoc-Tyr(tBu)-OH for all syntheses? A: Fmoc-Tyr(tBu)-OH is an excellent and often preferred choice. However, Fmoc-Tyr(Bzl)-OH can be useful in specific strategies, such as orthogonal protection schemes where one might wish to deprotect the benzyl group selectively while leaving tBu groups intact, for example, through catalytic hydrogenation[9]. For routine linear peptide synthesis, Fmoc-Tyr(tBu)-OH is generally the safer option to avoid the issues discussed here.
References
-
Šebestík, J., et al. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. Amino Acids, 48(4), 1087-1098. [Link]
-
Šebestík, J., et al. (2016). Rapid acidolysis of benzyl group as a suitable approach for syntheses of peptides naturally produced by oxidative stress and containing 3-nitrotyrosine. ResearchGate. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Niederhafner, P., et al. (2016). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. ResearchGate. [Link]
-
Kiso, Y., et al. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System. J-Stage. [Link]
-
Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
-
Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
El-Faham, A., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 10087–10095. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
analytical techniques to detect side products in Fmoc-Tyr(Bzl)-OH synthesis
Welcome to the Technical Support Center for Fmoc-Tyr(Bzl)-OH synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying this critical raw material for peptide synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Introduction: The Critical Role of Purity in Fmoc-Tyr(Bzl)-OH
Fmoc-Tyr(Bzl)-OH is a cornerstone building block in solid-phase peptide synthesis (SPPS).[1][2] The fidelity of the final peptide product is directly contingent on the purity of the Fmoc-amino acid starting materials. Impurities, even at trace levels, can lead to the formation of deletion, insertion, or modified peptide sequences that are often difficult and costly to separate from the target peptide.[1][3] This guide will focus on the analytical techniques required to identify and quantify common side products generated during the synthesis of Fmoc-Tyr(Bzl)-OH, ensuring the quality and reliability of your peptide synthesis endeavors.
The synthesis of Fmoc-Tyr(Bzl)-OH involves two key chemical transformations: the protection of the tyrosine phenolic hydroxyl group with a benzyl (Bzl) group and the subsequent protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][4] Each of these steps, if not carefully controlled, can introduce specific impurities.
Troubleshooting Guide: Identifying Side Products
This section is structured in a question-and-answer format to address common analytical observations and provide a systematic approach to impurity identification.
Issue 1: An Unexpected Peak is Observed in the HPLC Chromatogram of My Synthesized Fmoc-Tyr(Bzl)-OH.
Potential Cause: The presence of an unexpected peak in your High-Performance Liquid Chromatography (HPLC) analysis indicates the formation of one or more side products during the synthesis. The retention time of the peak relative to the main product peak can provide initial clues about the nature of the impurity.
Analytical Workflow:
Caption: Synthesis of Fmoc-Tyr(Bzl)-OH and common side reactions.
References
- An In-depth Technical Guide on the Function of the Benzyl Group in Tyrosine Side-Chain Protection - Benchchem.
- Amino Acid Deriv
- Fmoc Amino Acids - BOC Sciences.
- Overview of Fmoc Amino Acids - ChemPep.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem.
- Fmoc Amino Acids for SPPS - AltaBioscience.
- Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
- Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl)
- Formation Mechanisms and Mitigation Str
- Novabiochem® Enhanced specification Fmoc-amino acids - Merck Millipore.
- Understanding the Chemical Properties of Boc-O-benzyl-L-tyrosine for Advanced Synthesis.
- Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH - Benchchem.
- Novabiochem® Fmoc-Amino Acids - Sigma-Aldrich.
- APPLIC
- A Solid-State 17O NMR Study of l-Tyrosine in Different Ionization States - ACS Public
- O-Benzyl-D-tyrosine - (CAS 65733-15-5) - BOC Sciences Amino Acid.
- 13 C NMR spectrum of L-tyrosine hydrochloride.
- Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis.
- Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* - ResearchG
- Fmoc Solid Phase Peptide Synthesis - ChemPep.
- Fmoc SPPS Linkers - Sigma-Aldrich.
- Novabiochem®.
- Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC - NIH.
- Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry.
- Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 - Sigma-Aldrich.
- Supporting information_OBC_rev1 - The Royal Society of Chemistry.
- Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 - Sigma-Aldrich.
- H.
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods - Cre
- L-Tyrosine (T3D4371) - T3DB.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Fmoc-Tyr(Bzl)-OH - P3 BioSystems.
- Chiral Technologies Amino Acid D
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
- Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins - Digital CSIC.
- Fmoc-Tyr(HPO3Bzl)-OH [191348-16-0] - Aapptec Peptides.
- Fmoc-Tyr(Bzl)-OH [71989-40-7] - Aapptec Peptides.
- Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid deriv
Sources
Validation & Comparative
A Comparative Guide to Fmoc-Tyr(Bzl)-OH and Fmoc-Tyr(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is a critical decision that profoundly influences synthesis efficiency, peptide purity, and overall yield. The trifunctional amino acid tyrosine, with its nucleophilic phenolic hydroxyl group, necessitates robust protection to prevent undesirable side reactions during peptide chain elongation.[1][2][3] Within the widely adopted Fmoc/tBu synthesis strategy, two common derivatives for incorporating tyrosine are Fmoc-Tyr(Bzl)-OH and Fmoc-Tyr(tBu)-OH. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data and established protocols, to inform the rational design of peptide synthesis strategies.
The Imperative of Tyrosine Side-Chain Protection
The hydroxyl group of the tyrosine side chain is susceptible to O-acylation during the coupling of subsequent amino acids.[1] This side reaction consumes the activated amino acid, leading to truncated peptide sequences and the formation of difficult-to-separate impurities, thereby complicating purification and reducing the overall yield of the target peptide.[1][3] The strategic use of a temporary protecting group on this hydroxyl moiety is therefore essential for a successful synthesis. The ideal protecting group must be stable throughout the iterative cycles of Fmoc deprotection (typically with piperidine) and coupling, yet be readily removable during the final cleavage from the resin, preferably under conditions that do not degrade the peptide.[4]
Head-to-Head Comparison: Benzyl (Bzl) vs. tert-Butyl (tBu) Protection
The core difference between Fmoc-Tyr(Bzl)-OH and Fmoc-Tyr(tBu)-OH lies in the nature of the protecting group attached to the tyrosine's hydroxyl function. The choice between the Benzyl (Bzl) ether and the tert-Butyl (tBu) ether has significant implications for the synthesis strategy, particularly concerning the final cleavage and potential side reactions.
| Feature | Fmoc-Tyr(Bzl)-OH | Fmoc-Tyr(tBu)-OH |
| Protecting Group | Benzyl (Bzl) | tert-Butyl (tBu) |
| Chemical Structure | O-Benzyl ether | O-tert-Butyl ether |
| Stability to Base | Stable to piperidine | Stable to piperidine[5][6] |
| Deprotection Conditions | Strong acids (e.g., HF) or catalytic hydrogenolysis[7][8][9] | Strong acids (e.g., TFA)[5][6][10] |
| Compatibility with Fmoc SPPS | Less common; potential for partial cleavage with repeated acid exposure if used in non-standard protocols.[4][11] | Standard and highly compatible; cleaved simultaneously with the resin in the final TFA step.[5][12] |
| Potential Side Reactions | Premature deprotection with strong acid exposure. The Bzl group is partially removed by TFA.[4][11] | Formation of tert-butyl adducts on the tyrosine ring (3-tert-butyltyrosine) without proper scavengers.[6] |
| Primary Application | Boc/Bzl SPPS; specific applications in Fmoc SPPS for protected fragment synthesis.[11][13] | Gold standard for incorporating Tyrosine in standard Fmoc/tBu SPPS.[1][5][12] |
Mechanistic Insights into Deprotection
The differing lability of the Bzl and tBu groups stems from the stability of the carbocation formed during acid-mediated cleavage.
Fmoc-Tyr(tBu)-OH Deprotection
The tBu group is cleaved via an SN1 mechanism upon treatment with a strong acid like trifluoroacetic acid (TFA). The protonated ether oxygen departs, forming a highly stable tertiary carbocation (tert-butyl cation). This carbocation is then quenched by scavengers in the cleavage cocktail to prevent deleterious side reactions, such as the alkylation of electron-rich residues like tyrosine or tryptophan.[2][4]
Caption: Cleavage mechanism of the tBu group from Tyrosine.
Fmoc-Tyr(Bzl)-OH Deprotection
The Bzl group is significantly more stable to acid than the tBu group. While it can be cleaved by very strong acids like liquid hydrogen fluoride (HF), a condition rarely used in modern Fmoc SPPS, its removal is more commonly achieved through catalytic hydrogenolysis (e.g., H₂, Pd/C).[8][14][9] This method is orthogonal to acid-labile protecting groups, which can be advantageous in specific synthetic schemes. However, the Bzl group exhibits partial lability towards the concentrated TFA cocktails used for final cleavage in standard Fmoc SPPS, which can be a drawback.[4][11]
Caption: Deprotection pathways for the Benzyl (Bzl) group.
Experimental Protocols
To illustrate the practical application of these derivatives, here are condensed, step-by-step protocols for their incorporation into a model peptide sequence (e.g., H-Gly-Tyr-Ala-NH₂) using manual SPPS on a Rink Amide resin.
General SPPS Workflow
The synthesis follows an iterative cycle of deprotection and coupling.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of Fmoc-Tyr(tBu)-OH
-
Resin Preparation : Swell Rink Amide resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[5]
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin's linker. Wash thoroughly with DMF and Isopropanol (IPA).
-
Coupling of Fmoc-Ala-OH : Activate Fmoc-Ala-OH (0.4 mmol) with HBTU (0.4 mmol) and DIPEA (0.8 mmol) in DMF for 2 minutes. Add the activated solution to the resin and agitate for 1-2 hours. Wash with DMF.
-
Fmoc Deprotection : Repeat step 2.
-
Coupling of Fmoc-Tyr(tBu)-OH : Activate Fmoc-Tyr(tBu)-OH (0.4 mmol) with HBTU (0.4 mmol) and DIPEA (0.8 mmol) in DMF. Add to the resin and agitate for 1-2 hours.[5] Wash with DMF.
-
Fmoc Deprotection : Repeat step 2.
-
Coupling of Fmoc-Gly-OH : Couple Fmoc-Gly-OH as in step 3.
-
Final Fmoc Deprotection : Repeat step 2.
-
Cleavage and Deprotection : Treat the dried peptide-resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours at room temperature.[5][15]
-
Peptide Isolation : Filter the resin, collect the filtrate, and precipitate the crude peptide by adding it dropwise to cold diethyl ether.[5] Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[5]
Protocol 2: Incorporation of Fmoc-Tyr(Bzl)-OH (Hypothetical for comparison)
Steps 1-4 and 6-8 would be identical to Protocol 1.
-
Coupling of Fmoc-Tyr(Bzl)-OH : Activate Fmoc-Tyr(Bzl)-OH (0.4 mmol) with HBTU (0.4 mmol) and DIPEA (0.8 mmol) in DMF. Add to the resin and agitate for 1-2 hours. Wash with DMF.
-
Cleavage and Deprotection : This step presents a divergence.
-
Option A (Standard TFA Cleavage) : Using the same TFA/TIS/Water cocktail would cleave the peptide from the Rink Amide resin and remove other tBu-based protecting groups, but the Bzl group on Tyrosine would be only partially cleaved, leading to a mixture of products.[4][11]
-
Option B (Two-Step Cleavage) :
-
Cleave the peptide from the resin using a milder acid that does not affect the Bzl group (e.g., 1% TFA in DCM, if using a hyper-acid sensitive resin like 2-chlorotrityl chloride resin). This would yield a side-chain protected peptide fragment.
-
The purified, protected peptide would then require a separate deprotection step to remove the Bzl group, such as catalytic hydrogenolysis (H₂, Pd/C in a suitable solvent), which adds complexity to the overall process.[14][9]
-
-
Discussion and Recommendations
For the vast majority of standard Fmoc-SPPS applications, Fmoc-Tyr(tBu)-OH is the superior and recommended choice .[5][11][12] Its key advantage lies in its perfect compatibility with the Fmoc/tBu orthogonal strategy.[13] The tBu group is completely stable to the repetitive basic conditions of Fmoc removal but is efficiently cleaved by the final TFA cocktail used to release the peptide from the resin.[2][5] This single-step final deprotection simplifies the workflow and minimizes handling losses. While the potential for tert-butylation of the tyrosine ring exists, this side reaction is effectively suppressed by the inclusion of scavengers like TIS and water in the cleavage cocktail.[6]
Fmoc-Tyr(Bzl)-OH finds its utility in more specialized synthetic strategies. Its primary role is within the Boc/Bzl synthesis framework.[13][16] In the context of Fmoc chemistry, its use is generally limited to the synthesis of protected peptide fragments.[11] A researcher might choose Fmoc-Tyr(Bzl)-OH if the final peptide needs to undergo further chemical modifications that are incompatible with a free tyrosine hydroxyl group, and where subsequent, non-acidolytic deprotection via hydrogenolysis is planned. However, for the routine synthesis of unprotected peptides, its use in a standard Fmoc workflow introduces unnecessary complexity and a high risk of product heterogeneity due to the Bzl group's partial stability in TFA.[4][11]
Conclusion
The selection between Fmoc-Tyr(Bzl)-OH and Fmoc-Tyr(tBu)-OH is a clear-cut decision based on the intended synthetic outcome. Fmoc-Tyr(tBu)-OH is the robust, reliable, and industry-standard building block for incorporating tyrosine residues in routine Fmoc-SPPS, offering a streamlined workflow and high-purity final products. Fmoc-Tyr(Bzl)-OH is a specialized reagent, valuable for strategies requiring the synthesis of side-chain protected peptide fragments where an orthogonal, non-acidic final deprotection of the tyrosine residue is desired. A thorough understanding of the chemical properties of these protecting groups is paramount to achieving successful and efficient peptide synthesis.
References
- Vertex AI Search. (n.d.). Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). A Comparative Guide to Tert-Butyl and Benzyl Protecting Groups for D-Alanine.
- BenchChem. (2025). A Technical Guide to the Chemical Properties and Applications of Fmoc-Tyr-OH.
- BenchChem. (n.d.). The Strategic Role of Fmoc-Tyr(tBu)-OH in the Advancement of Therapeutic Peptides.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025). Navigating the Acid Test: A Comparative Guide to Tyrosine Protecting Group Stability in TFA.
- (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection.
- BenchChem. (2025). A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development.
- (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. peptide.com [peptide.com]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 15. chempep.com [chempep.com]
- 16. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Fmoc-Tyr(Bzl)-OH in Peptide Synthesis
An Objective Comparison of Performance with Other Tyrosine Derivatives for Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of protecting groups is a critical decision that significantly influences the success of synthesizing a target peptide. For the trifunctional amino acid tyrosine, with its reactive phenolic hydroxyl group, appropriate side-chain protection is paramount to prevent unwanted side reactions, primarily O-acylation, which can lead to reduced yields and the formation of difficult-to-remove impurities.[1][2] While Fmoc-Tyr(tBu)-OH has become the workhorse for many standard applications, the strategic use of Fmoc-Tyr(Bzl)-OH offers distinct advantages in specific contexts, particularly in the synthesis of complex peptides and those bearing post-translational modifications.
This guide provides an in-depth, objective comparison of Fmoc-Tyr(Bzl)-OH with other commonly used tyrosine derivatives, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in optimizing their peptide synthesis strategies.
Performance Comparison of Tyrosine Protecting Groups
The choice of a protecting group for the tyrosine side chain has a direct impact on the crude purity and overall yield of the synthesized peptide. The most common alternatives to the benzyl (Bzl) group in Fmoc-based SPPS are the tert-butyl (tBu) and trityl (Trt) groups.
| Tyrosine Derivative | Protecting Group | Crude Peptide Purity (%) | Overall Yield (%) | Major Impurities & Considerations |
| Fmoc-Tyr(Bzl)-OH | Benzyl (Bzl) | ~80-90% | ~25-35% | Formation of 3-benzyltyrosine is a potential side reaction during final cleavage, which can be minimized with appropriate scavengers.[3] |
| Fmoc-Tyr(tBu)-OH | tert-Butyl (tBu) | ~75-85% | ~30-40% | The tBu group is highly stable but its cleavage with strong acid can generate reactive tert-butyl cations, potentially leading to alkylation of sensitive residues like Trp and Met.[3] |
| Fmoc-Tyr(Trt)-OH | Trityl (Trt) | >95% | ~35-45% | The high acid lability of the Trt group allows for very mild cleavage conditions, resulting in high crude purity. However, its steric bulk can sometimes hinder coupling efficiency.[3] |
*Note: The purity and yield percentages are representative values for the synthesis of the model pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) and can vary depending on the peptide sequence, length, and specific synthesis conditions.[3][4]
The benzyl group of Fmoc-Tyr(Bzl)-OH provides a unique balance of stability and reactivity. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and can be cleaved under various conditions, offering greater flexibility in deprotection strategies.[5]
The Strategic Advantage of the Benzyl Protecting Group
The utility of Fmoc-Tyr(Bzl)-OH extends beyond standard peptide synthesis. Its unique deprotection chemistry makes it an invaluable tool for the synthesis of peptides with specific post-translational modifications.
Synthesis of Phosphopeptides
The benzyl group is particularly advantageous in the synthesis of phosphotyrosine-containing peptides. The phosphate group can be protected with benzyl esters, which are stable during SPPS. Both the O-benzyl group on the tyrosine side chain and the benzyl esters on the phosphate can then be removed simultaneously during the final cleavage step. This strategy avoids the potential for β-elimination and other side reactions that can occur with other phosphate protecting groups.
Orthogonal Deprotection Strategies
A key advantage of the benzyl group is its susceptibility to removal by catalytic transfer hydrogenation.[6][7][8] This allows for the selective deprotection of the tyrosine side chain while the peptide is still on the solid support or in solution, leaving other acid-labile protecting groups intact. This orthogonality is crucial for on-resin cyclization, side-chain labeling, or the synthesis of branched peptides.
Experimental Protocols
To provide a practical context for the comparison, detailed protocols for the synthesis of a model peptide, Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-NH₂), using Fmoc-Tyr(Bzl)-OH are presented below, along with protocols for cleavage and HPLC analysis.
Protocol 1: Solid-Phase Peptide Synthesis of Leu-enkephalin
This protocol outlines the manual synthesis of Leu-enkephalin on a 0.1 mmol scale using Rink Amide resin.
Materials:
-
Rink Amide resin (0.1 mmol)
-
Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(Bzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF
Workflow Diagram:
Caption: Iterative workflow for the solid-phase synthesis of Leu-enkephalin.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Leu):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, then treat again for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
-
Subsequent Amino Acid Couplings: Repeat the deprotection and coupling steps for Fmoc-Phe-OH, Fmoc-Gly-OH (twice), and Fmoc-Tyr(Bzl)-OH.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described above.
-
Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Cleavage and Deprotection
The choice of cleavage cocktail is critical for minimizing side reactions, particularly the formation of 3-benzyltyrosine.
Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: HPLC Analysis of Crude Peptide
Workflow Diagram:
Caption: Standard workflow for the HPLC analysis of crude synthetic peptides.
Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
Causality and Trustworthiness in Experimental Design
The protocols described above are designed as self-validating systems. The choice of Reagent K as the cleavage cocktail is a deliberate one to mitigate the primary side reaction associated with Tyr(Bzl) deprotection. Thioanisole and phenol act as scavengers for the benzyl cation, preventing its reattachment to the tyrosine ring.[3] The inclusion of EDT helps to prevent other potential side reactions. The HPLC analysis provides a direct measure of the success of the synthesis and cleavage, with the peak area of the desired peptide relative to the total peak area giving a quantitative measure of crude purity.
Conclusion
Fmoc-Tyr(Bzl)-OH is a valuable reagent in the peptide chemist's toolbox. While Fmoc-Tyr(tBu)-OH remains the standard for many routine applications due to its high stability, the benzyl protecting group offers unique advantages in terms of deprotection flexibility and its utility in the synthesis of complex, modified peptides. The ability to perform orthogonal deprotection via catalytic transfer hydrogenation opens up possibilities for sophisticated peptide engineering. By understanding the specific advantages and potential pitfalls of each tyrosine derivative and by employing optimized protocols and cleavage strategies, researchers can confidently select the most appropriate building block to achieve their synthetic goals with high purity and in good yield.
References
- A Comparative Guide to Tyrosine Side-Chain Protection in Fmoc-SPPS: A Focus on Fmoc-Tyr(Bzl)-OH. Benchchem. [URL: available through search]
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1, (5), 490-492. [URL: available through search]
- Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. NINGBO INNO PHARMCHEM CO.,LTD. [URL: available through search]
- Dong, M., et al. (2015). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 54(39), 11638-11642. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4516600/]
- García-Martín, F., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. MethodsX, 10, 102148. [URL: https://www.sciencedirect.com/science/article/pii/S221501612300067X]
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1985-31113]
- A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH. Benchchem. [URL: available through search]
- Kitagawa, K., et al. (2001). Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39. The Journal of Organic Chemistry, 66(9), 3019-3024. [URL: https://pubs.acs.org/doi/10.1021/jo000895y]
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: available through search]
- Derivative for Fmoc SPPS of sulfotyrosine peptides. Novabiochem®. [URL: available through search]
- A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development. Benchchem. [URL: available through search]
- A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Pen(Trt)-OH. Benchchem. [URL: available through search]
- Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1936-1946. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.1c00194]
- A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH. Benchchem. [URL: available through search]
- Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents. [URL: https://patents.google.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [URL: available through search]
- Perich, J. W., & Reynolds, E. C. (1994). Efficient Fmoc/solid-phase peptide synthesis of O-phosphotyrosyl-containing peptides and their use as phosphatase substrates. International Journal of Peptide and Protein Research, 43(1), 31-38. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1399-3011.1994.tb00374.x]
- Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem. [URL: available through search]
- Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/news/side-chain-protected-amino-acids-essential-building-blocks-for-high-fidelity-peptide-synthesis-1372.html]
- How can I calculate theoretical peptide yield on SPPS? Any Formula?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_calculate_theoretical_peptide_yield_on_SPPS_Any_Formula]
- Fmoc resin cleavage protocols. Merck Millipore. [URL: available through search]
- 6.3 Synthesis of Glycopeptides. Science of Synthesis. [URL: available through search]
- Solid Phase Versus Liquid Phase Peptide Synthesis. YouTube. [URL: https://www.youtube.
- Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 929-932. [URL: https://pubs.rsc.org/en/content/articlelanding/1980/p1/p19800000929]
- Understanding Fmoc-Tyr(Bzl)-OH: A Key Component in Biomolecular Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [URL: available through search]
- Fmoc Solid Phase Peptide Synthesis. ChemPep. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis/]
- Góngora-Benítez, M., et al. (2022). 2-Methoxy-4-methylsulfinylbenzyl Alcohol as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy. The Journal of Organic Chemistry, 87(15), 9946-9956. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00998]
- Barlos, K., et al. (2008). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 3(4), 722-733. [URL: https://www.
- (A) Comparison of Boc and Fmoc SPPS. ResearchGate. [URL: https://www.researchgate.net/figure/A-Comparison-of-Boc-and-Fmoc-SPPS-Fmoc-tBu-SPPS-employs-removal-of-the-amine_fig1_344549485]
- Introduction to Cleavage Techniques. Thermo Fisher Scientific. [URL: available through search]
- Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. The Royal Society of Chemistry. [URL: available through search]
- van der Vorm, S., et al. (2021). Chemical Synthesis of Glycopeptides containing L-Arabinosylated Hydroxyproline and Sulfated Tyrosine. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7328b945417076c5a3b2e]
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage]
- Isidro-Llobet, A., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [URL: https://link.springer.com/article/10.1007/s10989-013-9373-6]
- van der Vorm, S., et al. (2021). Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine. Organic Letters, 23(7), 2435-2439. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8033575/]
- Davies, S. G., et al. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-4. [URL: https://pubs.rsc.org/en/content/articlelanding/1996/p1/p19960000001]
- Comparison between Solid Phase Synthesis and Recombinant Technology. Regulations.gov. [URL: https://www.regulations.gov/document/FDA-2015-N-2890-0010]
- Can peptides without Tyr, Trp, Phe, or His be analyzed by UV-HPLC?. ResearchGate. [URL: https://www.researchgate.net/post/Can_peptides_without_Tyr_Trp_Phe_or_His_be_analyzed_by_UV-HPLC]
- Comparative Study of the Differential Cell Death Protecting Effect of Various ROS Scavengers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30689360/]
- Comparative study of antioxidants as quenchers or scavengers of reactive oxygen species based on quenching of MCLA-dependent chemiluminescence. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16320295/]
- Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides. [URL: https://www.aapptec.com/boc-tyr-bzl-oh-2130-96-3-p-103.html]
Sources
- 1. nbinno.com [nbinno.com]
- 2. alfachemic.com [alfachemic.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Synthesis of Glycopeptides containing l-Arabinosylated Hydroxyproline and Sulfated Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Peptide Coupling Reagents for Fmoc-Tyr(Bzl)-OH
Introduction: Navigating the Challenges of Coupling Fmoc-Tyr(Bzl)-OH
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the efficient incorporation of each amino acid is paramount to the success of synthesizing a target peptide. While many coupling reactions proceed without incident, the introduction of sterically hindered amino acids presents a significant challenge. Fmoc-Tyr(Bzl)-OH, a derivative of tyrosine with a bulky benzyl ether protecting the phenolic hydroxyl group, falls into this category. The steric hindrance from the Fmoc group, the benzyl ether, and the amino acid side chain can impede the approach of the activated carboxyl group to the free amine of the growing peptide chain, leading to incomplete couplings, lower yields, and the accumulation of deletion sequences.
The choice of coupling reagent is therefore not a trivial matter but a critical decision that can dictate the outcome of the synthesis. A suitable coupling reagent must be reactive enough to overcome the steric barrier and facilitate rapid amide bond formation, yet selective enough to minimize side reactions, most notably racemization. This guide provides a comparative analysis of four commonly used coupling reagents for the incorporation of Fmoc-Tyr(Bzl)-OH: HATU, HCTU, PyBOP, and DIC/Oxyma. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic needs.
The Contenders: A Mechanistic Overview of Selected Coupling Reagents
The efficacy of a coupling reagent is rooted in its ability to activate the carboxylic acid of the incoming Fmoc-amino acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. The coupling reagents under consideration belong to three distinct classes: aminium/uronium salts (HATU, HCTU), phosphonium salts (PyBOP), and carbodiimides with an additive (DIC/Oxyma).
Aminium/Uronium Salts: HATU and HCTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most potent coupling reagents. Their high reactivity stems from the formation of highly reactive OAt (in the case of HATU) or O-6-ClBt (in the case of HCTU) active esters.[1] The electron-withdrawing nature of the 7-aza- or 6-chloro-benzotriazole ring enhances the leaving group potential, thereby accelerating the acylation step.[2][3]
A potential side reaction with aminium/uronium reagents is the guanidinylation of the free N-terminus of the peptide chain if the coupling reagent is used in excess.[1] This terminates the chain elongation and can complicate purification.
Caption: Mechanism of action for HATU, an aminium-based coupling reagent.
Phosphonium Salts: PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that activates the carboxylic acid to form a benzotriazolyl ester (OBt-ester).[1] While generally very efficient, the reactivity of the OBt-ester is slightly lower than that of the OAt- or O-6-ClBt-esters generated by HATU and HCTU, respectively. A key advantage of phosphonium reagents like PyBOP is the absence of the guanidinylation side reaction, allowing them to be used in excess to drive difficult couplings to completion.
Caption: Mechanism of action for PyBOP, a phosphonium-based coupling reagent.
Carbodiimides with Additives: DIC/Oxyma
Diisopropylcarbodiimide (DIC) is a cost-effective coupling reagent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo rearrangement to an unreactive N-acylurea. To mitigate these side reactions and improve coupling efficiency, an additive is essential. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior alternative to the traditional HOBt, demonstrating enhanced reactivity and racemization suppression.[4][5][6] The combination of DIC and Oxyma provides a potent and economical option for peptide synthesis.
Caption: Mechanism of action for DIC/Oxyma, a carbodiimide-based coupling system.
Comparative Performance Analysis
To provide a clear comparison of the selected coupling reagents for the incorporation of Fmoc-Tyr(Bzl)-OH, the following table summarizes the expected performance based on their known reactivity and efficiency, particularly with sterically hindered amino acids. The data is a synthesis of information from various sources and represents typical outcomes in a standard SPPS workflow.
| Coupling Reagent | Coupling Time (min) | Yield (%) | Purity (%) | Racemization Risk | Cost | Key Advantages |
| HATU | 15-45 | >99 | >98 | Very Low | High | Highest reactivity, ideal for very difficult couplings.[1][7] |
| HCTU | 20-60 | >99 | >98 | Very Low | High | High reactivity, comparable to HATU.[2] |
| PyBOP | 30-120 | 98-99 | 95-98 | Low | Medium | Efficient, no guanidinylation side reaction.[8] |
| DIC/Oxyma | 60-180 | 97-99 | 95-97 | Low | Low | Cost-effective, good performance with Oxyma additive.[4][5] |
Experimental Protocols
The following are detailed, step-by-step protocols for a single coupling of Fmoc-Tyr(Bzl)-OH to a resin-bound peptide using each of the discussed reagents. These protocols assume a standard manual SPPS setup.
General Resin Preparation
-
Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm the presence of a free primary amine with a positive Kaiser test (blue beads).
Protocol 1: HATU Coupling
-
In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HATU solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 15-45 minutes.
-
Monitor the reaction progress with a Kaiser test.
-
Once the Kaiser test is negative (colorless beads), drain the reaction solution and wash the resin with DMF (3-5 times).
Protocol 2: HCTU Coupling
-
In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (3 equivalents) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/HCTU solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 20-60 minutes.
-
Monitor the reaction with a Kaiser test.
-
Upon a negative Kaiser test, drain the solution and wash the resin with DMF (3-5 times).
Protocol 3: PyBOP Coupling
-
In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid/PyBOP solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes.
-
Perform a Kaiser test to monitor the reaction.
-
After a negative Kaiser test, drain the solution and wash the resin with DMF (3-5 times).
Protocol 4: DIC/Oxyma Coupling
-
In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 60-180 minutes.
-
Monitor the coupling progress with a Kaiser test.
-
Once the Kaiser test is negative, drain the reaction solution and wash the resin with DMF (3-5 times).
Caption: A generalized workflow for a single coupling cycle in Fmoc-SPPS.
Conclusion and Recommendations
The successful incorporation of the sterically hindered Fmoc-Tyr(Bzl)-OH is a critical step in the synthesis of many target peptides. The choice of coupling reagent should be guided by a balance of reactivity, cost, and the specific challenges of the peptide sequence.
-
For routine synthesis and cost-sensitive projects , DIC/Oxyma offers a robust and economical solution, providing good yields and low racemization.
-
PyBOP is an excellent all-purpose reagent that provides high efficiency without the risk of guanidinylation, making it a reliable choice for a wide range of applications.
-
For the most challenging couplings , where steric hindrance is at its maximum or when synthesizing long and difficult sequences, the superior reactivity of HATU and HCTU justifies their higher cost. They offer the best chance of achieving near-quantitative coupling and ensuring the highest possible purity of the final peptide.
By understanding the mechanisms of action and following optimized protocols, researchers can confidently navigate the challenges of coupling Fmoc-Tyr(Bzl)-OH and achieve their synthetic goals with high fidelity.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU... Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and. Retrieved from [Link]
-
ResearchGate. (2025). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
OxymaPure. (n.d.). Oxyma-B. Retrieved from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Retrieved from [Link]
-
ResearchGate. (2022). Comparison between reaction times of LPPS and SPPS, calculated from literature data. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tyrosine bioconjugation – an emergent alternative. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Retrieved from [Link]
-
PubMed. (2010). Tyrosine analogues for probing proton-coupled electron transfer processes in peptides and proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oxymapure.com [oxymapure.com]
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A Senior Application Scientist's Guide to the Stability of Benzyl Ether Protecting Groups
For researchers, scientists, and drug development professionals engaged in the complexities of multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can dictate the success of a synthetic strategy. The benzyl (Bn) ether is a stalwart protecting group for hydroxyl functionalities, prized for its general robustness.[1] However, a deeper, more nuanced understanding of its stability and lability across a spectrum of reaction conditions is essential for its strategic and effective implementation. This guide provides an in-depth, objective comparison of the benzyl ether's performance in diverse chemical environments, supported by experimental data and detailed protocols, to empower chemists in the rational design of their synthetic routes.
The Benzyl Ether: A Balance of Stability and Selective Cleavage
The utility of the benzyl ether protecting group stems from its resilience in a wide array of synthetic transformations, including exposure to many acidic and basic conditions, as well as a variety of non-reductive reagents.[2][3] This stability allows for extensive molecular manipulations on other parts of a complex molecule. Crucially, the benzyl ether can be selectively removed under specific reductive or oxidative conditions, providing a valuable tool for orthogonal protecting group strategies.[4][5]
Comparative Stability Analysis: Benzyl Ether vs. Other Common Alcohol Protecting Groups
The decision to employ a benzyl ether is often made in the context of other available protecting groups. A direct comparison reveals the unique advantages and limitations of the benzyl ether.
| Protecting Group | Acidic Conditions (e.g., AcOH, TFA) | Basic Conditions (e.g., NaOH, K2CO3) | Reductive Conditions (H2, Pd/C) | Oxidative Conditions (e.g., DDQ) | Fluoride Ion (e.g., TBAF) |
| Benzyl Ether (Bn) | Generally Stable[6] | Stable [7] | Labile [1][8] | Labile (with specific reagents)[9][10] | Stable |
| Silyl Ethers (e.g., TBS, TIPS) | Labile (Varies with sterics)[1] | Generally Stable | Stable [1] | Stable | Labile [1] |
| Acetals (e.g., MOM, THP) | Labile [2] | Stable | Stable | Stable | Stable |
| Esters (e.g., Acetate, Pivaloate) | Stable | Labile (Saponification)[1] | Stable [1] | Stable | Stable |
This table underscores the benzyl ether's valuable orthogonality with silyl ethers and acetals, allowing for selective deprotection schemes that are fundamental to modern synthetic chemistry.[4]
Navigating the Chemical Landscape: Benzyl Ether Stability in Detail
A granular examination of the benzyl ether's behavior under specific conditions is crucial for anticipating its compatibility with a planned synthetic sequence.
Reductive Conditions: The Classic Cleavage Pathway
Reductive cleavage is the most common and reliable method for benzyl ether deprotection.
This widely used method involves the cleavage of the C-O bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[8][11] The reaction is generally clean and high-yielding, proceeding under neutral conditions.
-
Causality: The palladium catalyst facilitates the oxidative addition of the benzylic C-O bond, which is followed by hydrogenolysis to release the free alcohol and toluene as a byproduct.[2]
CTH offers a safer and often more convenient alternative to traditional hydrogenation, as it avoids the need for high-pressure hydrogen gas.[12] In this method, a hydrogen donor molecule, such as ammonium formate or formic acid, generates hydrogen in situ in the presence of a catalyst like Pd/C.[12][13]
-
Expert Insight: CTH can sometimes offer enhanced selectivity, allowing for the deprotection of benzyl groups in the presence of other reducible functional groups that might be sensitive to direct hydrogenation.[12]
Experimental Protocol: Deprotection of Benzyl Ethers by Catalytic Transfer Hydrogenation [12][14]
Objective: To cleave a benzyl ether protecting group using a safe and efficient in-situ hydrogen generation method.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: To the stirred solution, carefully add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate).
-
Hydrogen Donor Addition: Add ammonium formate (typically 3-5 equivalents per benzyl group) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Oxidative Conditions: An Alternative Cleavage Strategy
While less common than reductive methods, oxidative cleavage provides a valuable orthogonal approach for benzyl ether removal, particularly when reductive conditions are incompatible with other functional groups in the molecule.[15][16]
DDQ is a powerful oxidant for cleaving benzyl ethers, especially p-methoxybenzyl (PMB) ethers.[10] While simple benzyl ethers are less reactive, cleavage can be achieved, often facilitated by the presence of water or by photoirradiation.[9][10] The reaction proceeds through a single-electron transfer mechanism.
Ozonolysis can oxidatively cleave benzyl ethers to the corresponding benzoic esters, which can then be hydrolyzed under basic conditions to release the free alcohol.[10][17] This method is particularly useful in carbohydrate chemistry as it is compatible with many other protecting groups.[17]
Visible-light-mediated oxidative debenzylation using a photocatalyst and a terminal oxidant is an emerging mild and selective method.[15][16][18] Oxoammonium salts, such as 4-acetamido-TEMPO tetrafluoroborate, can also effect the oxidative cleavage of benzylic ethers to yield aldehydes and alcohols.[19]
Experimental Protocol: Oxidative Cleavage of a Benzyl Ether using DDQ [9]
Objective: To selectively cleave a benzyl ether under oxidative conditions.
Methodology:
-
Reaction Setup: Dissolve the benzyl-protected substrate in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.5-2.0 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Acidic and Basic Conditions: The Realm of Stability
A key feature of the benzyl ether is its general stability to a wide range of acidic and basic conditions, which allows for the manipulation of other acid- or base-labile protecting groups in its presence.[1][2]
-
Basic Conditions: Benzyl ethers are robust in the presence of strong bases such as sodium hydride (NaH), potassium hydroxide (KOH), and carbonates.[7] This stability allows for reactions such as saponification of esters without affecting the benzyl ether.
-
Acidic Conditions: While generally stable to mild acidic conditions (e.g., acetic acid), strong acids like HBr or Lewis acids such as boron trichloride (BCl₃) and boron tribromide (BBr₃) can cleave benzyl ethers.[7][20] The mechanism often involves protonation of the ether oxygen followed by an Sₙ1 or Sₙ2 displacement.[20] The judicious choice of a Lewis acid can sometimes allow for selective debenzylation in the presence of other acid-sensitive groups.[21][22]
Visualizing Deprotection Strategies
The following diagrams illustrate the primary pathways for benzyl ether cleavage and a decision-making workflow for selecting an appropriate deprotection method.
Caption: Primary Cleavage Pathways for Benzyl Ethers.
Sources
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- 2. uwindsor.ca [uwindsor.ca]
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- 5. Protecting group - Wikipedia [en.wikipedia.org]
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- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl Ethers [organic-chemistry.org]
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- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
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- 15. researchgate.net [researchgate.net]
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- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
A Senior Application Scientist's Guide to the HPLC Validation of Fmoc-Tyr(Bzl)-OH Purity
In the exacting world of solid-phase peptide synthesis (SPPS), the quality of the final peptide product is inextricably linked to the purity of its constituent building blocks.[1] Among these, Fmoc-protected amino acids are foundational, and ensuring their chemical and chiral integrity is a critical, non-negotiable prerequisite for success. This guide provides an in-depth, comparative framework for the validation of Fmoc-Tyr(Bzl)-OH purity using High-Performance Liquid Chromatography (HPLC), a technique prized for its accuracy and robustness.[2] We will move beyond rote protocol recitation to explore the underlying scientific principles, enabling researchers, scientists, and drug development professionals to not only execute these methods but to understand and adapt them.
The presence of even minute impurities in Fmoc-amino acid derivatives can have a cascading negative effect on peptide synthesis. These impurities, which can arise during the synthesis or storage of the amino acid, may include diastereomers, dipeptides, or β-alanyl adducts.[2][3] Such contaminants can lead to the formation of undesired peptide side-products, which complicates downstream purification efforts and can compromise the biological activity and immunogenicity of the final peptide.[2] Therefore, a high purity value from a standard reversed-phase HPLC analysis is not in itself a guarantee of quality; a comprehensive assessment of potential co-eluting impurities and enantiomeric contaminants is essential.[2]
This guide will compare and contrast analytical approaches for the robust purity determination of Fmoc-Tyr(Bzl)-OH, providing the technical rationale behind the selection of chromatographic conditions.
The Central Role of Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the cornerstone for determining the chemical purity of Fmoc-amino acids.[2][4] The fundamental principle of this technique lies in the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl chains like C18 bonded to silica) and a polar mobile phase.[5][6] Molecules are separated based on their hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later.[6]
In the context of Fmoc-Tyr(Bzl)-OH, the large, hydrophobic Fmoc and benzyl protecting groups confer significant nonpolar character to the molecule, making it ideally suited for retention and separation on a C18 column. Impurities, which often differ in polarity (e.g., the free amino acid or a dipeptide), will exhibit different retention times, allowing for their separation and quantification.
Experimental Workflow: A Visual Guide
The following diagram outlines the logical flow of the HPLC validation process, from sample preparation to final data analysis and interpretation.
Caption: High-level workflow for HPLC purity validation.
Comparative HPLC Methodologies for Purity Determination
To illustrate a robust validation approach, we will compare the performance of two hypothetical batches of Fmoc-Tyr(Bzl)-OH, designated "Supplier A" and "Supplier B," against a certified reference standard. The validation will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that an analytical procedure is suitable for its intended purpose.[7][8][9]
Detailed Experimental Protocol
Objective: To determine the chemical purity of Fmoc-Tyr(Bzl)-OH from two different suppliers by RP-HPLC and validate the method in accordance with ICH Q2(R2) guidelines.[9]
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Samples:
-
Certified Reference Standard (CRS) of Fmoc-Tyr(Bzl)-OH (≥99.5% purity).
-
Fmoc-Tyr(Bzl)-OH from Supplier A.
-
Fmoc-Tyr(Bzl)-OH from Supplier B.
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[2]
-
Detection Wavelength: 265 nm (where the Fmoc group has strong absorbance).[2]
-
Injection Volume: 10 µL.[2]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the Fmoc-Tyr(Bzl)-OH CRS in the sample diluent to a final concentration of 0.5 mg/mL.
-
Sample Solutions: Prepare solutions of Fmoc-Tyr(Bzl)-OH from Supplier A and Supplier B in the same manner as the standard solution.
4. Validation Parameters (as per ICH Q2(R2)): [8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] This is demonstrated by the resolution of the main peak from any impurity peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10] This is assessed by preparing a series of dilutions of the standard solution and plotting the peak area against concentration.
-
Accuracy: The closeness of the test results to the true value.[10] This can be determined by a recovery study, spiking a placebo with known amounts of the analyte.
-
Precision: The degree of scatter between a series of measurements.[10] This is evaluated at two levels:
-
Repeatability: Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Analysis by different analysts on different days.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[11]
Interpreting the Chromatographic Data: A Comparative Analysis
The results from the HPLC analysis are summarized below. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2]
| Sample ID | Retention Time (min) | Purity (% Area) | Key Impurity 1 (RT, % Area) | Key Impurity 2 (RT, % Area) |
| Reference Standard | 15.2 | 99.8 | 12.5, 0.1 | 16.1, 0.1 |
| Supplier A | 15.2 | 99.6 | 12.5, 0.2 | 16.1, 0.2 |
| Supplier B | 15.3 | 98.1 | 13.8, 1.5 | 16.1, 0.4 |
Analysis of Results:
-
Supplier A: The material from Supplier A shows a high purity of 99.6%, which is very close to the reference standard. The impurity profile is also comparable to the standard, with only minor, known impurities present at low levels.
-
Supplier B: The material from Supplier B has a lower purity of 98.1%. More significantly, it displays a major impurity at a retention time of 13.8 minutes, accounting for 1.5% of the total peak area. This unknown impurity would require further characterization (e.g., by LC-MS) to identify its structure and potential impact on peptide synthesis.
The presence of a significant impurity, as seen in the material from Supplier B, underscores the necessity of this validation. Such an impurity could potentially be incorporated into the growing peptide chain, leading to a truncated or modified final product that would be difficult to separate.
The Consequence of Impurities in Solid-Phase Peptide Synthesis
The impact of using impure Fmoc-amino acids in SPPS is not trivial. The following diagram illustrates how a common impurity, a dipeptide (Fmoc-Tyr(Bzl)-Tyr(Bzl)-OH), can disrupt the intended peptide sequence.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. actascientific.com [actascientific.com]
- 11. scielo.br [scielo.br]
A Comparative Guide to Cleavage Cocktails for Peptides with Benzyl-Protected Tyrosine [Tyr(Bzl)]
For researchers, scientists, and professionals in drug development, the successful synthesis of peptides is paramount. The strategic use of protecting groups is a cornerstone of solid-phase peptide synthesis (SPPS), and the benzyl (Bzl) group for the tyrosine (Tyr) side chain offers unique advantages. However, its removal, or cleavage, presents a distinct set of challenges that, if not properly addressed, can lead to decreased yield and purity of the final peptide product.
This in-depth technical guide provides a comparative study of various cleavage cocktails for peptides containing Tyr(Bzl). We will delve into the mechanistic underpinnings of the cleavage process, explore the rationale behind the composition of different cocktails, and present a comparative analysis of their performance. This guide is designed to equip you with the knowledge to make informed decisions for your specific peptide sequence, ensuring the integrity of your research and development efforts.
The Challenge of Deprotecting Tyr(Bzl): Stability and the Benzyl Cation
The primary function of the benzyl group in Fmoc-Tyr(Bzl)-OH is to shield the reactive hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide synthesis.[1] This protection is robust enough to withstand the mildly basic conditions used for the removal of the N-terminal Fmoc group.[1] The cleavage of the benzyl group is typically achieved at the final stage of synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2]
The core challenge in cleaving Tyr(Bzl) lies in the stability of the benzyl ether linkage, which is more resistant to acidolysis than the more commonly used tert-butyl (tBu) protecting group.[3] This increased stability can necessitate harsher conditions or longer reaction times, which in turn can lead to undesirable side reactions.[3]
The most significant side reaction during the cleavage of Tyr(Bzl)-containing peptides is alkylation by the liberated benzyl cation (Bzl+).[3][4] This highly reactive carbocation can re-attach to the deprotected tyrosine, forming 3-benzyltyrosine, or modify other susceptible residues such as tryptophan (Trp), methionine (Met), and cysteine (Cys).[1][3] To mitigate these deleterious side reactions, the inclusion of "scavengers" in the cleavage cocktail is essential. Scavengers are nucleophilic species that effectively "trap" the benzyl cations before they can react with the peptide.[3][4]
Comparative Analysis of Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical for maximizing the yield and purity of the target peptide. The choice depends on the overall composition of the peptide, particularly the presence of other sensitive amino acids. Below is a comparative analysis of commonly employed cleavage cocktails for peptides containing Tyr(Bzl).
| Cleavage Cocktail | Composition (v/v) | Key Features & Applications | Potential Drawbacks |
| Standard TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A good starting point for simple peptides without other sensitive residues. TIS is a scavenger for tert-butyl cations. | May be insufficient for complete Tyr(Bzl) cleavage and does not effectively scavenge benzyl cations, leading to potential side reactions.[4] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A lower-odor alternative that is effective for scavenging trityl groups and offers some protection for tyrosine.[4] | May not be robust enough for peptides with multiple sensitive residues. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A highly recommended and robust cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys.[2][4][5][6] Phenol and thioanisole are excellent scavengers for benzyl cations.[4] | Contains malodorous and toxic reagents (thioanisole and EDT).[2] |
| Modified Reagent K (with Anisole) | TFA, Anisole, p-Cresol, Thioanisole | A combination of scavengers is often beneficial for trapping benzyl cations. Anisole is a less odorous alternative to thioanisole.[3] | The optimal ratio of scavengers may require empirical determination. |
| TFA/TFMSA/TIS/H₂O | 89% TFA, 1% TFMSA, 2.5% TIS, 7.5% H₂O | The addition of trifluoromethanesulfonic acid (TFMSA), a stronger acid than TFA, can enhance cleavage efficiency. | Increased acidity can potentially lead to more side reactions if not carefully controlled.[7] |
| HF Cleavage | Anhydrous Hydrogen Fluoride, Anisole (scavenger) | A very strong acid capable of cleaving even the most resistant protecting groups. | Requires specialized equipment and handling procedures due to the hazardous nature of HF.[8] |
Mechanistic Insights: The Role of Scavengers
The effectiveness of a cleavage cocktail for Tyr(Bzl) is largely determined by its ability to scavenge the benzyl cation.
Caption: General experimental workflow for peptide cleavage.
Conclusion and Recommendations
The successful cleavage of peptides containing Tyr(Bzl) is a critical step that significantly impacts the final product's quality. While standard TFA-based cocktails may be sufficient for some sequences, the increased stability of the benzyl group and the reactivity of the resulting benzyl cation often necessitate the use of more robust cleavage mixtures.
For peptides containing multiple sensitive residues, Reagent K remains the gold standard due to its potent combination of scavengers that effectively suppress a wide range of side reactions. [4][5][6]However, for simpler peptides or in laboratories where the use of malodorous reagents is a concern, a well-optimized TFA cocktail containing scavengers like anisole and p-cresol can provide satisfactory results. [3] It is strongly recommended to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide. [3]This empirical approach, guided by the principles outlined in this guide, will enable you to achieve the highest possible yield and purity of your target peptide.
References
- Best practices for cleavage of peptides containing Fmoc-Tyr(Bzl)-OH - Benchchem.
- Troubleshooting incomplete cleavage of Tyr(Bzl) protecting group - Benchchem.
- The Benzyl Group in Fmoc-Tyr(Bzl)
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Application Notes and Protocols: Cleavage of the Benzyl (Bzl) Group from Tyrosine in Peptide Synthesis - Benchchem.
- Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides - ResearchG
- Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore.
- Cleavage Cocktail Selection - CDN.
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Public
- A Comparative Guide to Tyrosine Side-Chain Protection in Fmoc-SPPS: A Focus on Fmoc-Tyr(Bzl)-OH - Benchchem.
- Cleavage Cocktails; Reagent B - Aapptec Peptides.
- Application Note Peptide Cleavage and Protected Cleavage Procedures Applic
- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Fmoc-Tyr(Bzl)-OH in Peptide Synthesis
An Objective Comparison and Field-Proven Protocols for Researchers and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of protected amino acid derivatives is a critical decision that dictates the success of synthesizing complex and pure peptides. For tyrosine, a versatile amino acid involved in countless biological processes, the choice of its side-chain protecting group is paramount. This guide provides an in-depth analysis of Fmoc-Tyr(Bzl)-OH (Fmoc-O-benzyl-L-tyrosine), offering a clear-eyed comparison with its common counterparts and presenting validated protocols for its successful application.
The Strategic Role of Tyrosine Protection in Fmoc SPPS
Tyrosine's phenolic hydroxyl group is nucleophilic and requires protection during SPPS to prevent undesirable side reactions, such as O-acylation, during the coupling steps. The dominant strategy in modern peptide synthesis is the Fmoc/tBu approach, which relies on an "orthogonal" protection scheme.[1][2][3] In this system, the Nα-Fmoc group is labile to a mild base (typically piperidine), while the side-chain protecting groups are labile to a final, strong acid cleavage (typically trifluoroacetic acid, TFA).
While Fmoc-Tyr(tBu)-OH is the conventional choice within this strategy, Fmoc-Tyr(Bzl)-OH, with its benzyl ether protection, offers unique strategic advantages. The benzyl group's distinct chemical stability—stable to both piperidine and standard TFA cleavage—positions it as a powerful tool for more complex synthetic designs requiring selective, orthogonal deprotection.[4][5]
Comparative Analysis: Fmoc-Tyr(Bzl)-OH vs. Alternatives
The decision to use Fmoc-Tyr(Bzl)-OH should be data-driven. Its performance characteristics differ significantly from the more common tert-Butyl (tBu) and Trityl (Trt) protected derivatives.
| Property | Fmoc-Tyr(Bzl)-OH | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Trt)-OH |
| Protecting Group | Benzyl (Bzl) ether | tert-Butyl (tBu) ether | Trityl (Trt) ether |
| Nα-Fmoc Deprotection Stability | Stable to 20% piperidine/DMF.[4] | Stable to 20% piperidine/DMF.[3] | Stable to 20% piperidine/DMF. |
| Side-Chain Cleavage Condition | Strong acids (e.g., HF) or catalytic hydrogenolysis.[4][6] Stable to standard 95% TFA cocktails. | Strong acid (e.g., 95% TFA).[7] | Mildly acidic conditions (e.g., 1-5% TFA in DCM).[8] |
| Key Advantage | True Orthogonality: Allows for on-resin, selective side-chain modification as the Bzl group remains intact during standard TFA cleavage of other side-chains (like tBu, Boc, Trt).[5][9] | Standard Compatibility: Cleaved simultaneously with other tBu-based protecting groups and the resin linker in a single step with TFA.[1] | High Acid Lability: Useful for synthesizing protected peptide fragments where the final product needs to retain other acid-labile side-chain protecting groups. |
| Potential Side Reactions | Acid-Catalyzed Migration: During strong acid cleavage (HF), the benzyl group can migrate from the oxygen to the aromatic ring, forming 3-benzyltyrosine.[4][10] This is minimized with appropriate scavengers. | tert-Butylation: Cleavage generates tert-butyl cations that can alkylate nucleophilic residues like Trp or Met if scavengers are insufficient. | Steric Hindrance: The bulky Trt group can sometimes lead to slower or incomplete coupling reactions. |
| Primary Application | Synthesis of complex peptides requiring selective, on-resin side-chain modification (e.g., phosphorylation, glycosylation, cyclization) at the tyrosine residue. | Routine synthesis of linear peptides where simultaneous global deprotection is desired. The workhorse of standard Fmoc/tBu SPPS. | Preparation of fully protected peptide fragments for subsequent segment condensation (liquid-phase ligation). |
Experimental Methodologies: Ensuring Synthetic Success
Successful incorporation and selective deprotection of Fmoc-Tyr(Bzl)-OH require validated and robust protocols. The causality behind each step is explained to empower the researcher.
Protocol 1: Standard Coupling of Fmoc-Tyr(Bzl)-OH in SPPS
This protocol outlines a standard, single-cycle incorporation of Fmoc-Tyr(Bzl)-OH onto a growing peptide chain attached to a solid support resin.
Workflow Rationale: The process follows the standard Fmoc-SPPS cycle: deprotection of the N-terminal Fmoc group to expose a free amine, followed by activation of the incoming amino acid's carboxyl group to facilitate amide bond formation.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin (e.g., 0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 7-10 minutes to ensure complete Fmoc removal.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of the free primary amine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Tyr(Bzl)-OH (3-5 equivalents relative to resin loading), a coupling reagent like HATU or HBTU (0.95 eq. to the amino acid), and an additive like HOBt or Oxyma (1 eq.) in DMF.
-
Coupling Reaction: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2 eq. relative to the amino acid) to the activation mixture and immediately add the solution to the washed resin. Agitate the reaction for 1-2 hours at room temperature.
-
Causality Note: Pre-activation of the amino acid is crucial. Uronium/aminium salt coupling reagents like HBTU can react with the free amine on the peptide-resin to cause chain termination (guanidinylation) if not pre-activated with the amino acid first.[11]
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. A negative Kaiser test should confirm the completion of the coupling reaction. The cycle can now be repeated for the next amino acid.
Protocol 2: Orthogonal Deprotection of the Benzyl Group
The primary advantage of using Tyr(Bzl) is the ability to deprotect its side chain while leaving others (like tBu) intact. The choice of method depends on the desired outcome and the stability of the rest of the peptide.
Method A: Strong Acidolysis (e.g., Anhydrous Hydrogen Fluoride - HF)
-
When to Use: Typically used in Boc/Bzl strategies for final global deprotection. In Fmoc/tBu strategies, this is less common but can be used if other protecting groups are HF-stable. Caution: HF is extremely hazardous and requires specialized equipment.
-
Methodology:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail. For Tyr(Bzl), p-cresol or anisole is critical to trap the released benzyl cation and minimize ring alkylation.[10]
-
Cool the vessel to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the reaction at 0°C for 1-2 hours.
-
Remove the HF under vacuum.
-
Precipitate, wash, and purify the cleaved peptide.
-
Method B: Catalytic Hydrogenation
-
When to Use: The preferred method for selective deprotection of the benzyl group in solution after the peptide has been cleaved from the resin (with other side-chain groups like tBu still intact). This is the cornerstone of its orthogonal use.[4][6]
-
Methodology:
-
Cleave the peptide from a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin) using a mild acid solution (e.g., 1-5% TFA in DCM) to obtain the peptide with side chains still protected.
-
Dissolve the protected peptide in a suitable solvent (e.g., DMF, acetic acid, or a mixture).
-
Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion by HPLC/MS.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to yield the peptide with a selectively deprotected tyrosine.
-
Troubleshooting Common Challenges
Even with robust protocols, challenges can arise. Understanding the underlying chemistry is key to effective troubleshooting.
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. peptide.com [peptide.com]
- 8. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Safety Operating Guide
Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Fmoc-Tyr(Bzl)-OH
For the modern researcher engaged in peptide synthesis and drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. Fmoc-Tyr(Bzl)-OH, a cornerstone building block in solid-phase peptide synthesis, demands a comprehensive understanding of its handling from procurement to disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Fmoc-Tyr(Bzl)-OH, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile of Fmoc-Tyr(Bzl)-OH
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. Fmoc-Tyr(Bzl)-OH, chemically known as (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(benzyloxy)phenyl]propanoic acid, is a solid, non-combustible substance. While some safety data sheets (SDS) for Fmoc-Tyr(Bzl)-OH lack specific GHS classification, related compounds and general principles of chemical safety necessitate treating it with appropriate caution. For instance, the D-enantiomer, Fmoc-D-Tyr(Bzl)-OH, is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), falling under the GHS07 pictogram.[1] Therefore, it is prudent to handle Fmoc-Tyr(Bzl)-OH with the assumption of similar potential hazards.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle the solid compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling dust particles.
-
Spill Management: In case of a spill, use appropriate tools to carefully collect the solid material into a designated waste container. Avoid generating dust.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of Fmoc-Tyr(Bzl)-OH must adhere to a structured workflow that ensures safety and regulatory compliance at every stage. This process begins with the proper segregation of waste and culminates in its transfer to certified waste management professionals. All hazardous waste must be disposed of through your institution's designated hazardous waste collection program and must not be discharged into the sewer system or disposed of in regular trash.[2]
Step 1: Waste Identification and Segregation
Proper segregation is the foundation of safe laboratory waste management.[3] Fmoc-Tyr(Bzl)-OH waste should be categorized as non-halogenated solid chemical waste.
Actionable Steps:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for the accumulation of solid Fmoc-Tyr(Bzl)-OH waste. The container should be in good condition and have a secure lid.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "Fmoc-Tyr(Bzl)-OH".
-
Segregation: Do not mix Fmoc-Tyr(Bzl)-OH waste with other waste streams, such as liquid waste, sharps, or biologically hazardous materials. Store it separately from incompatible materials like strong acids or bases.[4]
Step 2: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]
Actionable Steps:
-
Location: Establish an SAA in the laboratory where the Fmoc-Tyr(Bzl)-OH is used. This area must be under the control of the laboratory personnel.
-
Container Management: Keep the waste container securely closed except when adding waste.
-
Volume Limits: Be aware of the volume limits for SAAs as defined by regulatory bodies (e.g., a maximum of 55 gallons of hazardous waste).[5]
Step 3: Disposal of Contaminated Materials
Any materials that come into direct contact with Fmoc-Tyr(Bzl)-OH, such as weighing paper, gloves, or pipette tips, must be treated as contaminated waste.
Actionable Steps:
-
Collection: Place all contaminated solid materials directly into the designated Fmoc-Tyr(Bzl)-OH solid waste container.
-
Empty Containers: An empty container that held Fmoc-Tyr(Bzl)-OH should have any remaining residue removed. Deface the original label and dispose of it as regular trash, provided it is not considered an acute hazardous waste container.[2]
Step 4: Arranging for Waste Pickup
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), it must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.[4]
Actionable Steps:
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.
-
Documentation: Ensure all required paperwork is completed accurately and accompanies the waste container.
The following diagram illustrates the decision-making process for the proper disposal of Fmoc-Tyr(Bzl)-OH.
Caption: Decision workflow for the disposal of Fmoc-Tyr(Bzl)-OH waste.
Quantitative Data Summary
For the safe management of chemical waste, it is essential to be aware of specific quantitative thresholds.
| Parameter | Guideline | Reference |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste. | [5] |
| Acute Hazardous Waste (P-list) Limit in SAA | A maximum of one quart of liquid or one kilogram of solid. | [5] |
| Storage Time in SAA (Partially Filled) | Up to one year, as long as accumulation limits are not exceeded. | [4] |
| pH for Drain Disposal (Not for this compound) | For certain non-hazardous, aqueous solutions, a pH between 5.5 and 10.5 may be permissible for drain disposal. | [6] |
Conclusion: Fostering a Culture of Safety
The proper disposal of Fmoc-Tyr(Bzl)-OH is a critical component of responsible laboratory practice. By adhering to the principles of waste minimization, segregation, and compliant disposal, researchers can ensure a safe working environment and minimize their environmental impact. This guide serves as a foundational document; however, it is imperative to always consult your institution's specific chemical hygiene plan and local regulations for complete compliance.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
SAFETY DATA SHEET Fmoc-Tyr(PO(OBzl)OH). CEM Corporation. [Link]
-
Safety Data Sheet. AAPPTec. [Link]
-
Fmoc-Tyr(Bzl)-OH [71989-40-7]. Aapptec Peptides. [Link]
-
O-Benzyl-N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-tyrosine. PubChem. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-Tyr(Bzl)-OH
As researchers dedicated to advancing drug development and peptide synthesis, our commitment to safety is as paramount as our pursuit of scientific innovation. The handling of specialized reagents like Fmoc-Tyr(Bzl)-OH, a cornerstone in solid-phase peptide synthesis, demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, integrated operational protocols, and emergency preparedness to foster a culture of safety and scientific excellence in your laboratory.
Hazard Assessment: Understanding the Risks of Fmoc-Tyr(Bzl)-OH
Fmoc-Tyr(Bzl)-OH is a non-combustible solid amino acid derivative. While it is not classified as acutely toxic, like many fine organic powders, it poses a risk of respiratory, skin, and eye irritation upon contact. The primary routes of exposure are inhalation of the powder and direct contact with the skin or eyes.[1][2] The GHS hazard statements associated with similar compounds include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[3] Therefore, the cornerstone of our safety strategy is to create effective barriers to prevent this contact.
Furthermore, this reagent is frequently used with potent solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), which carry their own significant health risks, including reproductive toxicity (DMF) and potential carcinogenicity (DCM).[4][5] Consequently, our PPE plan must account for both the solid reagent and the solvents used in its application.
Core Protective Equipment: Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following components are mandatory when handling Fmoc-Tyr(Bzl)-OH and its solutions.
Eye and Face Protection
-
Safety Glasses with Side Shields: For handling small quantities of the solid in a controlled environment, safety glasses with side shields are the minimum requirement to protect against accidental splashes or airborne particles.[6]
-
Chemical Goggles: When preparing solutions or performing transfers where there is a higher risk of splashing, chemical goggles that form a seal around the eyes are required.[6]
-
Face Shield: A face shield, worn in conjunction with chemical goggles, is essential when handling larger volumes (>1 L) of solutions or during procedures with a significant splash potential, such as during the cleavage of the peptide from the resin.[6][7]
Hand Protection: Selecting the Right Glove
No single glove material is impervious to all chemicals.[8] For work with Fmoc-Tyr(Bzl)-OH, a two-tiered approach to glove selection is necessary, considering both the solid and the solvents.
-
For Handling Solid Compound: Standard nitrile gloves provide adequate protection against incidental contact with the solid powder.[8] Always inspect gloves for tears or punctures before use.[1]
-
For Handling Solutions (DMF, DCM): Disposable nitrile gloves offer poor resistance to both DMF and DCM, with breakthrough times often less than one minute.[5] For tasks involving these solvents, such as dissolving the amino acid or washing the resin, more robust gloves are required.
-
Recommended: Use thicker specialty nitrile gloves or double-gloving with two pairs of standard nitrile gloves for short-duration tasks with minimal splash risk. For extended contact, consider butyl rubber or laminate film gloves, which offer better protection against a wider range of solvents.[8][9]
-
Table 1: Glove Compatibility with Common Solvents
| Glove Material | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Rationale |
| Standard Nitrile | Poor (<1 min)[5] | Poor (<1 min)[5] | Suitable only for handling the solid and for very brief, incidental splash contact. Must be changed immediately upon contact. |
| Neoprene | Fair | Good | A reasonable alternative for moderate contact time. |
| Butyl Rubber | Good | Excellent | Recommended for prolonged handling or when significant immersion/splash is anticipated. |
| Laminate Film | Excellent | Excellent | Offers the highest level of protection but may reduce dexterity. |
Body Protection
A flame-resistant lab coat, buttoned completely, is required to protect against skin contact with powders and splashes.[6][8] For procedures with a high risk of splashing large volumes of hazardous liquids, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection
All handling of solid Fmoc-Tyr(Bzl)-OH that may generate dust must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, or if weighing procedures generate visible dust, a NIOSH-approved N95 respirator is required. For handling volatile solvents like DCM outside of a fume hood (not recommended), a respirator with organic vapor cartridges is necessary.[8]
Operational Plan: Integrating Safety into Your Workflow
The following protocols provide step-by-step guidance for common laboratory procedures involving Fmoc-Tyr(Bzl)-OH, with safety measures built into each step.
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection flowchart based on the laboratory task.
Protocol 1: Weighing Solid Fmoc-Tyr(Bzl)-OH
-
Preparation: Ensure a chemical fume hood is operational. If not available, wear an N95 respirator. Clear the workspace of any unnecessary items.
-
Don PPE: Put on a lab coat, safety glasses with side shields, and a single pair of nitrile gloves.
-
Weighing: Place a weigh boat on the analytical balance within the fume hood. Use a spatula to carefully transfer the desired amount of Fmoc-Tyr(Bzl)-OH to the weigh boat. Avoid creating dust.
-
Cleanup: Close the reagent container securely. Clean any residual powder from the spatula and balance with a wipe dampened with 70% ethanol. Dispose of the wipe and weigh boat in the solid chemical waste container.
-
Doffing: Remove gloves and dispose of them in the solid chemical waste. Wash hands thoroughly.[1]
Protocol 2: Preparing a Solution in DMF
-
Preparation: All steps must be performed in a certified chemical fume hood.[10] Obtain a clean glass container and a magnetic stir bar.
-
Don PPE: Put on a lab coat, chemical goggles, and appropriate solvent-resistant gloves (e.g., double-gloved nitrile or butyl rubber).
-
Dissolution: Place the pre-weighed Fmoc-Tyr(Bzl)-OH into the glass container. Slowly add the required volume of DMF, directing the solvent down the side of the container to avoid splashing. Add the stir bar and place on a stir plate.
-
Storage: Once dissolved, cap the container and label it clearly with the chemical name, concentration, solvent, date, and your initials.[10]
-
Cleanup: Dispose of any contaminated materials (e.g., pipette tips) in the appropriate chemical waste container.
-
Doffing: Remove outer gloves (if double-gloving) and dispose of them. With the inner gloves still on, exit the fume hood. Remove inner gloves and dispose of them. Wash hands thoroughly.
PPE Donning and Doffing: A Critical Sequence
Improper removal of PPE can lead to exposure. Follow this sequence to minimize risk.
Caption: Standard sequence for donning and doffing PPE.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling of chemicals.
-
Solid Waste: All disposable items that have come into contact with Fmoc-Tyr(Bzl)-OH, such as gloves, weigh boats, and wipes, must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[10]
-
Liquid Waste: Unused solutions of Fmoc-Tyr(Bzl)-OH in solvents like DMF or DCM, as well as solvent rinses of contaminated glassware, must be collected in a designated, sealed hazardous waste container for halogenated or non-halogenated organic waste, as appropriate. Never dispose of organic solvents down the drain.[11]
-
Contaminated PPE: Disposable gloves should be removed and discarded immediately after contact with any chemical. Reusable items like goggles and face shields should be decontaminated with soap and water after use. Lab coats should be laundered professionally and not taken home.
By adhering to these rigorous safety protocols, we not only protect ourselves and our colleagues but also ensure the integrity and reproducibility of our research. A strong safety culture is the foundation of innovative and trustworthy science.
References
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Columbia University. Available at: [Link]
-
Complete Guide for Laboratory Chemical Lab Safety and Handling. (2025). Saffron Souk. Available at: [Link]
-
Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. Available at: [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society. Available at: [Link]
-
Lab Safety Manual: Chemical Management. (n.d.). Hampshire College. Available at: [Link]
-
Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Berkeley, Environment, Health and Safety. Available at: [Link]
-
Fmoc-Tyr(Bzl)-OH. (n.d.). Aapptec Peptides. Available at: [Link]
-
Protective Equipment. (n.d.). American Chemistry Council. Available at: [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Available at: [Link]
-
Fmoc-Tyr(HPO3Bzl)-OH. (n.d.). Aapptec Peptides. Available at: [Link]
-
CHEMICAL RESISTANCE & BARRIER GUIDE. (n.d.). AMG Medical Inc. Available at: [Link]
-
Personal Protective Equipment Selection Guide. (2015). University of Arizona, Research Laboratory & Safety Services. Available at: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Certified Safety. Available at: [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. (2019). University of Pennsylvania, EHRS. Available at: [Link]
-
Green Chemistry - In situ Fmoc removal. (2022). Royal Society of Chemistry. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). University of California, Irvine, Department of Chemistry. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). National Institutes of Health. Available at: [Link]
Sources
- 1. artsci.usu.edu [artsci.usu.edu]
- 2. FMOC-D-TYR(BZL)-OH - Safety Data Sheet [chemicalbook.com]
- 3. FMOC-D-TYR(BZL)-OH | 138775-48-1 [chemicalbook.com]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. research.arizona.edu [research.arizona.edu]
- 9. cdn.mscdirect.com [cdn.mscdirect.com]
- 10. saffronchemicals.com [saffronchemicals.com]
- 11. Lab Safety Manual: Chemical Management | Hampshire College [hampshire.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
